Acinetobactin
説明
Structure
3D Structure
特性
IUPAC Name |
(4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIGDCVHNNXFS-NOZJJQNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160472-93-5 | |
| Record name | Acinetobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Acinetobactin: A Comprehensive Structural and Biosynthetic Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the chemical structure, properties, and biosynthesis of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. Understanding this molecule is critical for developing novel therapeutic strategies that target bacterial iron acquisition, a key virulence factor.
Chemical Structure and Isomerization
This compound is a mixed-ligand siderophore, incorporating both catecholate and hydroxamate functional groups for high-affinity iron chelation.[1] Its structure is composed of three precursor molecules: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and ω-N-hydroxyhistamine.[1][2] A defining characteristic of this molecule is the oxazoline ring formed from the condensation of DHBA and L-threonine.[1][3]
This compound exists in equilibrium with its biosynthetic precursor, prethis compound .[4][5] Prethis compound, an oxazoline-containing molecule, is the initial form synthesized by the non-ribosomal peptide synthetase (NRPS) machinery.[3][5] Following secretion into the extracellular space, prethis compound undergoes a non-enzymatic, pH-dependent isomerization to the more stable isoxazolidinone structure of this compound, particularly at a pH greater than 7.[6] This structural rearrangement is crucial for expanding the pH range over which A. baumannii can effectively acquire iron.[3] Both isomers are capable of binding iron and supporting bacterial growth.[5] The final structure and its absolute configuration have been unequivocally confirmed through total chemical synthesis.[3][7]
The iron(III)-acinetobactin complex is also unusual. Crystallographic studies have revealed that the periplasmic binding protein BauB captures a complex where two this compound molecules coordinate a single ferric ion ([Acb₂Fe]⁻¹).[4] Each this compound molecule in this complex acts as a tridentate ligand, donating its two catechol oxygen atoms and one imidazole nitrogen to form an octahedral arrangement around the central iron ion.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for analytical and computational studies involving the siderophore.
| Property | Value | Source |
| CAS Number | 160472-93-5 | [8] |
| Molecular Formula | C₁₆H₁₈N₄O₅ | [8][9] |
| Molecular Weight | 346.34 g/mol | [8][9] |
| IUPAC Name | 2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | [9] |
| Predicted Density | 1.52 ± 0.1 g/cm³ | [8] |
| Predicted pKa | 7.97 ± 0.35 | [8] |
Experimental Protocols for Structure Elucidation
The structure of this compound was originally determined through a combination of classical and modern analytical techniques.
3.1 Isolation and Purification
-
Culturing: Acinetobacter baumannii ATCC 19606 is grown in low-iron culture media to induce siderophore production.[1]
-
Extraction: Siderophores are isolated from cell-free supernatants. A common method involves Solid-Phase Extraction using an HLB (Hydrophilic-Lipophilic Balance) sorbent followed by High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS).[6]
-
Detection: The presence of iron-chelating compounds during purification is monitored using the Chrome Azurol-S (CAS) liquid assay, which shows a colorimetric change from blue to orange in the presence of a siderophore.[6]
3.2 Structural Analysis
-
Chemical Degradation: The purified siderophore is subjected to controlled chemical degradation to break it down into its constituent components (DHBA, threonine, N-hydroxyhistamine) for individual identification.[1]
-
Mass Spectrometry: Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight and fragmentation patterns, providing evidence for the connectivity of the constituent parts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed atomic connectivity and stereochemistry of the molecule.[1] These techniques provide precise information on the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.
-
X-ray Crystallography: To understand its interaction with the bacterial uptake machinery, the crystal structure of the periplasmic binding protein BauB bound to the ferric-acinetobactin complex has been solved.[4][5] This provided definitive evidence for the 2:1 siderophore-to-iron binding stoichiometry.[4]
Biosynthesis and Transport Pathways
The synthesis and uptake of this compound are tightly regulated processes involving a series of dedicated gene clusters.
4.1 this compound Biosynthesis this compound is assembled via a non-ribosomal peptide synthetase (NRPS) system.[2][3] The genes responsible for its synthesis (basA-J), efflux (barA/B), and uptake (bauA-F) are primarily located in a single 26.5-kb chromosomal region.[2][6] The biosynthesis begins with the standalone adenylation domain BasE, which activates 2,3-dihydroxybenzoic acid (DHB) and loads it onto the NRPS assembly line.[3][10] The multi-enzyme complex then sequentially condenses DHB, L-threonine, and N-hydroxyhistamine to form the final product, prethis compound.[2][3]
4.2 Isomerization and Iron Chelation Once secreted, prethis compound undergoes a spontaneous rearrangement to this compound. This process is critical for stable iron binding in the host environment.
4.3 Ferric-Acinetobactin Uptake The ferric-acinetobactin complex is recognized and transported into the bacterial cell through a dedicated pathway encoded by the bau (ba umannii u ptake) gene cluster.
References
- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 7. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 160472-93-5 [chemicalbook.com]
- 9. This compound | C16H18N4O5 | CID 139588300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The structural basis of substrate selectivity of the this compound biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]
Acinetobactin biosynthesis pathway in Acinetobacter baumannii.
An In-depth Technical Guide on the Acinetobactin Biosynthesis Pathway in Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in the opportunistic human pathogen Acinetobacter baumannii. This compound is a crucial siderophore utilized by this bacterium to acquire iron, an essential nutrient, from its host during infection. The ability to scavenge iron is directly linked to the virulence of A. baumannii, making the this compound biosynthesis pathway a promising target for the development of novel antimicrobial agents. This guide details the genetic and biochemical steps of the pathway, presents quantitative data on gene expression, and provides detailed experimental protocols for studying this critical virulence factor.
The this compound Biosynthesis Pathway
This compound is a mixed catechol-hydroxamate siderophore synthesized from three precursor molecules: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[1][2][3][4] The biosynthesis is a complex process involving a series of enzymes encoded by the bas, bar, and bau gene clusters, as well as the entA gene located outside of these clusters.[2][5][6] The pathway follows the logic of a non-ribosomal peptide synthetase (NRPS) assembly system.[1]
The key genes and their products involved in the biosynthesis of this compound are:
-
DHBA Precursor Synthesis:
-
entA: Encodes a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, which is critical for the synthesis of the DHBA precursor.[3][6] This gene is located outside the main this compound gene cluster.[6]
-
basJ and basF: Homologs of entC and entB respectively, also involved in DHBA synthesis from isochorismic acid.[1][3]
-
-
N-hydroxyhistamine Precursor Synthesis:
-
Precursor Modification and Assembly:
The biosynthesis process can be summarized in three main stages:
-
Synthesis of Precursors: DHBA is synthesized from chorismate via the action of enzymes including EntA, BasJ, and BasF.[1][6] L-histidine is converted to N-hydroxyhistamine by BasG and BasC.[7] L-threonine is the third precursor.[1]
-
Assembly of Pre-acinetobactin: The three precursors are assembled by a non-ribosomal peptide synthetase (NRPS) system encoded by the bas genes.[1]
-
Export and Import: The synthesized pre-acinetobactin is exported out of the cell by the BarAB efflux pump.[1] After chelating ferric iron (Fe³⁺), the ferric-acinetobactin complex is recognized and transported back into the cell by the BauA outer membrane receptor and the BauBCDE inner membrane ABC transporter.[1][9]
Caption: Overview of the this compound biosynthesis and transport pathway in A. baumannii.
Quantitative Data
The expression of the this compound biosynthesis and transport genes is tightly regulated by iron availability. Under iron-limiting conditions, the expression of these genes is significantly upregulated.[3][5]
Table 1: Genes Involved in this compound Biosynthesis and Transport
| Gene | Function | Fold Upregulation (Iron Limitation) |
| entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | - |
| basA-J | Biosynthesis of this compound | 43 to 165-fold |
| barA/B | This compound efflux pump | 43 to 165-fold |
| bauA-F | Ferric-acinetobactin uptake | 43 to 165-fold |
Note: Specific fold-change values for individual genes can vary between studies and experimental conditions. The range provided is based on microarray data from a study investigating the transcriptomic response of A. baumannii to iron limitation.
Table 2: Inhibitors of this compound Biosynthesis
| Inhibitor | Target Enzyme | IC₅₀ | Reference |
| 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | BasE | Not explicitly stated in the abstract | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Construction of a Markerless Gene Deletion Mutant in A. baumannii using sacB Counter-selection
This protocol describes the creation of a markerless gene deletion mutant using a two-step homologous recombination process with the suicide vector pEX18Tc, which contains the sacB gene for counter-selection on sucrose-containing media.
References
- 1. A method for generating marker-less gene deletions in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Method for Markerless Gene Deletion in Multidrug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High mortality of Acinetobacter baumannii infection is attributed to macrophage-mediated induction of cytokine storm but preventable by naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Acinetobacter baumannii virulence and persistence in a murine model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent Advances in Genetic Tools for Acinetobacter baumannii [frontiersin.org]
The Role of Acinetobactin in Iron Acquisition and Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for nearly all pathogenic bacteria, playing a critical role in fundamental cellular processes. However, within a host organism, iron is tightly sequestered by high-affinity binding proteins as a primary defense mechanism known as nutritional immunity. To circumvent this, pathogens like Acinetobacter baumannii, a WHO-designated critical priority pathogen, have evolved sophisticated iron acquisition systems.[1] Among the most crucial of these is the siderophore-mediated pathway. A. baumannii produces the siderophore acinetobactin, a high-affinity iron chelator that is indispensable for its virulence.[2][3] This technical guide provides an in-depth examination of the structure, biosynthesis, and transport of this compound, its pivotal role in bacterial pathogenesis, and the experimental methodologies used to study this system. Furthermore, it highlights the potential of the this compound pathway as a promising target for novel anti-infective therapies.
Introduction to this compound-Mediated Iron Acquisition
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for causing severe nosocomial infections, including ventilator-associated pneumonia and bloodstream infections, often complicated by extensive multidrug resistance.[4][5] Its success as a pathogen is partly attributable to its ability to overcome host defenses and acquire essential nutrients, particularly iron.[4][6]
To acquire iron from the host environment where it is scarce, A. baumannii employs several strategies, including the secretion of siderophores.[7][8] Siderophores are small molecules that bind ferric iron (Fe³⁺) with exceptionally high affinity, effectively scavenging it from host proteins like transferrin and lactoferrin.[4][9] A. baumannii can produce multiple siderophores, including baumannoferrin and fimsbactins, but this compound is considered its major and most critical siderophore for establishing infection.[3][4][6] Studies have consistently shown that the inability to synthesize or transport this compound severely attenuates the virulence of A. baumannii in various infection models.[2][3][4]
This compound: Structure and pH-Dependent Isomerization
This compound is a mixed-ligand siderophore containing catechol and imidazole groups for iron coordination.[10] Its biosynthesis yields an initial oxazoline form, pre-acinetobactin .[10][11] This molecule then undergoes a spontaneous, non-enzymatic isomerization to the final isoxazolidinone form, This compound .[12][13]
This isomerization is pH-dependent: pre-acinetobactin is the predominant form in acidic conditions (pH < 6), while this compound is favored in neutral to basic environments (pH > 7).[7][9][12] This unique characteristic provides A. baumannii with a versatile iron scavenging system that is effective across the diverse pH landscapes it may encounter during an infection, from acidic phagosomes to the neutral pH of blood.[7][12]
The this compound Biosynthesis Pathway
The synthesis of this compound is a complex process orchestrated by a suite of enzymes encoded by the bas gene cluster (biosynthesis of this compound siderophore).[3][14] The pathway follows a non-ribosomal peptide synthetase (NRPS) assembly mechanism.[10][14] The key precursors are 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[14][15] Several genes within this cluster, including entA, basG, basC, basD, and basB, have been identified as essential for this compound production and, consequently, for the full virulence of A. baumannii.[2][3]
Caption: The non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.
Iron Acquisition: Transport and Utilization
The process of acquiring iron via this compound involves several key steps and protein complexes encoded by the bau (baumannii this compound uptake) and bar (baumannii this compound resistance/efflux) gene clusters.[3]
-
Efflux: Pre-acinetobactin is secreted into the extracellular environment by the BarA/BarB efflux pump.[3]
-
Iron Chelation: Extracellularly, pre-acinetobactin (or this compound, depending on pH) binds to ferric iron (Fe³⁺) with very high affinity, stripping it from host proteins.[8][9]
-
Outer Membrane Transport: The resulting ferric-acinetobactin complex is recognized and transported across the outer membrane into the periplasm by the TonB-dependent receptor, BauA.[7][8][9] This transport is an active process, energized by the TonB-ExbB-ExbD complex.[7]
-
Periplasmic Shuttling: In the periplasm, the complex is bound by the periplasmic binding protein, BauB.[13][16]
-
Inner Membrane Transport: BauB delivers the complex to an inner membrane ATP-binding cassette (ABC) transporter composed of BauC, BauD, and BauE, which shuttles it into the cytoplasm.[8][16][17]
-
Iron Release: Once inside the cytoplasm, iron is released from the siderophore, likely through reduction to its ferrous (Fe²⁺) state, making it available for metabolic processes.
Caption: Transport of the ferric-acinetobactin complex across the bacterial cell envelope.
This compound's Role in Virulence
The this compound system is a critical virulence factor for A. baumannii.[2][18] Its importance has been demonstrated across multiple infection models.
-
Growth in Host Environments: The ability to produce this compound is essential for A. baumannii to grow in iron-limited conditions that mimic the host environment, such as in human serum and on host iron-binding proteins like transferrin and lactoferrin.[4][6] Mutant strains unable to synthesize this compound (e.g., ΔbasG) show significantly impaired growth in these conditions.[4][6]
-
Infection Models: In both invertebrate (Galleria mellonella) and vertebrate (murine bacteremia and pneumonia) infection models, mutants in the this compound biosynthesis (bas) or transport (bau) genes exhibit significant attenuation in virulence.[2][3][18] Deletion of the outer membrane receptor gene, bauA, leads to a particularly pronounced decrease in the bacteria's ability to infect and cause mortality.[2][18]
-
Cellular Interactions: this compound is required for A. baumannii to persist within human lung epithelial cells and to induce apoptosis.[17][18] Strains with mutations in this compound biosynthesis or transport show reduced intracellular persistence and cause significantly less cell death.[17][18]
-
Competitive Fitness: this compound also provides a competitive advantage against other microbes. By effectively sequestering the limited iron in a niche, A. baumannii can inhibit the growth of commensal bacteria of the skin and respiratory tract, such as Staphylococcus and Corynebacterium species, potentially aiding in host colonization.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound, demonstrating its efficiency and importance.
Table 1: Binding Affinities and Transport
| Parameter | Molecule(s) | Value | Significance | Source |
|---|---|---|---|---|
| Dissociation Constant (Kd) | Fe³⁺-prethis compound (1:2 ratio) to BauA | 83 nM | High-affinity binding to the outer membrane receptor, crucial for uptake. | [1][21] |
| Dissociation Constant (Kd) | Fe³⁺-prethis compound (1:1 ratio) to BauA | 763 nM | Still a strong interaction, though lower affinity than the 1:2 complex. | [1][21] |
| Binding | Fe³⁺-acinetobactin to BauA | No detectable binding | Suggests pre-acinetobactin is the primary isomer recognized by the BauA transporter. |[1][21] |
Table 2: Contribution to Virulence and Cellular Effects
| Model System | Strain Comparison | Observation | Significance | Source |
|---|---|---|---|---|
| Human Alveolar Epithelial Cells | Wild-type vs. This compound biosynthesis mutant | ~2-fold decrease in apoptosis | This compound production contributes to host cell damage. | [17] |
| Human Alveolar Epithelial Cells | Wild-type vs. This compound receptor (bauA) mutant | ~24-fold decrease in apoptosis | Transport of the ferric-siderophore complex is critical for inducing cell death. | [17] |
| Murine Sepsis Model | Wild-type vs. basD mutant | Intermediate virulence phenotype | This compound is required for full virulence in a mammalian host. | [18] |
| Murine Sepsis Model | Wild-type vs. bauA mutant | More attenuated phenotype than basD mutant | Blocking uptake is more detrimental to virulence than blocking biosynthesis alone. |[18] |
Key Experimental Protocols
Studying the this compound system requires a combination of microbiological, biochemical, and genetic techniques.
Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[22][23][24]
-
Principle: The assay is based on competition for iron. The CAS dye forms a stable, blue-colored ternary complex with Fe³⁺ and a detergent (like HDTMA). Siderophores, having a higher affinity for iron, will remove the Fe³⁺ from the dye complex. This causes the release of the free dye, resulting in a color change from blue to orange/yellow.[23][25]
-
Liquid Assay (Quantitative):
-
Grow bacterial cultures in iron-limited media (e.g., M9 minimal media).
-
Centrifuge the culture to obtain the supernatant, which contains the secreted siderophores.
-
Mix the supernatant with the CAS assay solution.
-
After a defined incubation period, measure the absorbance at 630 nm.
-
Quantify siderophore production relative to a reference (uninoculated medium). The percentage of siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[22][25]
-
-
Agar Plate Assay (Qualitative/Semi-quantitative):
-
Incorporate the CAS assay solution into agar plates.
-
Spot bacterial colonies onto the plate.
-
Incubate for 24-72 hours.
-
Siderophore production is indicated by the formation of an orange halo around the colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure.[26]
-
Growth Assays Under Iron Limitation
-
Objective: To determine the role of specific genes in iron acquisition.
-
Methodology:
-
Generate isogenic mutant strains (e.g., ΔbasG, ΔbauA) and a wild-type control.[2][3]
-
Culture the strains in a defined minimal medium.
-
Induce iron-limiting conditions by adding a strong iron chelator, such as 2,2'-bipyridyl (BIP), or by using human serum or purified transferrin as the sole iron source.[2][3][4]
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[4]
-
Compare the growth curves of the mutant strains to the wild-type. A growth defect in the mutant under iron-limited but not iron-replete conditions indicates the gene's involvement in iron acquisition.[3][4]
-
Virulence Assays
-
Galleria mellonella (Wax Moth Larvae) Model:
-
Culture bacteria to the mid-logarithmic phase, wash, and resuspend in PBS to a specific concentration (e.g., 10⁶ CFU/mL).[18]
-
Inject a defined volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of the larvae.[27]
-
A control group is injected with PBS only.
-
Incubate the larvae at 37°C and monitor survival over 48-72 hours.
-
Plot survival curves (Kaplan-Meier) to compare the virulence of mutant and wild-type strains.[18]
-
-
Murine Infection Models (Sepsis/Pneumonia):
-
Prepare bacterial inocula as described above.
-
For a sepsis model, inject the bacterial suspension intraperitoneally or intravenously into mice.[2][18]
-
For a pneumonia model, administer the inoculum intranasally.[2]
-
Monitor mice for signs of illness and survival over several days.
-
Bacterial burden in organs (spleen, liver, lungs) can be determined at specific time points by homogenizing tissues and plating serial dilutions to count CFUs.[2]
-
Caption: A generalized workflow for investigating genes in the this compound pathway.
This compound System as a Therapeutic Target
The essentiality of the this compound system for the virulence of A. baumannii makes it an attractive target for the development of novel therapeutics.[2][3] Strategies include:
-
Biosynthesis Inhibition: Developing small molecules that inhibit key enzymes in the bas pathway would prevent siderophore production, effectively starving the bacteria of iron in the host.
-
"Trojan Horse" Strategy: This approach involves conjugating an antibiotic to a molecule that mimics this compound. The bacterial iron uptake machinery (BauA) would then unwittingly transport the antibiotic into the cell, leading to targeted cell death.[1] The siderophore-cephalosporin antibiotic cefiderocol, for example, utilizes bacterial iron transport systems to gain entry into Gram-negative bacteria.[9]
Given the high conservation of the this compound locus among clinical isolates, such targeted therapies hold promise for combating multidrug-resistant A. baumannii infections.[3][4]
Conclusion
This compound is a sophisticated and indispensable tool for Acinetobacter baumannii, enabling it to thrive in the iron-depauperate environment of the host. Its unique pH-dependent isomerization, high-affinity iron chelation, and dedicated transport machinery underscore its importance. A robust body of evidence confirms that the this compound system is a cornerstone of A. baumannii virulence, making it a high-priority target for the development of innovative anti-infective agents. A thorough understanding of this system, facilitated by the experimental approaches detailed herein, is critical for drug development professionals aiming to neutralize this formidable pathogen.
References
- 1. elifesciences.org [elifesciences.org]
- 2. frontiersin.org [frontiersin.org]
- 3. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 5. Regulatory Networks Important for Survival of Acinetobacter baumannii within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 22. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
- 27. microbiologyresearch.org [microbiologyresearch.org]
A Technical Guide to the Discovery and Isolation of Acinetobactin from Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. This document details the experimental protocols for the production, purification, and characterization of this compound, presents quantitative data in a structured format, and visualizes key biological and experimental pathways.
Introduction to this compound
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance and its ability to cause severe nosocomial infections. The success of this pathogen is, in part, attributable to its efficient iron acquisition systems, which are crucial for survival and proliferation within the iron-limited environment of a mammalian host. The principal mechanism for iron scavenging in A. baumannii is the production and secretion of a high-affinity siderophore known as this compound.
First isolated and characterized in the mid-1990s, this compound is a mixed-type siderophore containing both catecholate and hydroxamate functionalities, which endows it with a strong affinity for ferric iron (Fe³⁺).[1] Its unique chemical structure is composed of 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and ω-N-hydroxyhistamine.[1] The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the bas (biosynthesis), bau (uptake), and bar (export) gene clusters. The expression of these genes is tightly regulated by the ferric uptake regulator (Fur) protein in response to intracellular iron concentrations. Given its critical role in the virulence of A. baumannii, the this compound biosynthesis and transport systems represent promising targets for the development of novel antimicrobial agents.[2]
This compound Biosynthesis and Regulation
The production of this compound is a non-ribosomal peptide synthetase (NRPS)-dependent pathway. The key precursors are synthesized and assembled by the products of the bas gene cluster. The synthesized siderophore is then exported out of the cell by the products of the bar genes. After chelating iron in the extracellular milieu, the ferri-acinetobactin complex is recognized and transported back into the cell via the bau gene products.
Biosynthesis and Transport Pathway
The biosynthetic pathway begins with the synthesis of the precursors DHBA and ω-N-hydroxyhistamine, followed by their assembly with L-threonine by the NRPS machinery. The final product, prethis compound, is released and subsequently isomerizes to this compound.
Caption: The biosynthesis and transport pathway of this compound in A. baumannii.
Genetic Regulation by the Ferric Uptake Regulator (Fur)
The expression of the bas, bau, and bar operons is negatively regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of these operons, thereby repressing their transcription. Under iron-limiting conditions, Fur is unable to bind iron, leading to its dissociation from the Fur boxes and the subsequent transcription of the this compound-related genes.
Caption: Regulation of this compound gene expression by the Fur protein.
Experimental Protocols
The following protocols provide detailed methodologies for the cultivation of A. baumannii for this compound production, and the subsequent isolation, purification, and quantification of the siderophore.
Cultivation of A. baumannii for this compound Production
To induce the production of this compound, A. baumannii must be cultured under iron-limiting conditions.
Materials:
-
Acinetobacter baumannii strain (e.g., ATCC 19606)
-
M9 minimal medium
-
Glucose (20% solution, sterile)
-
Casamino acids (10% solution, sterile)
-
MgSO₄ (1 M solution, sterile)
-
CaCl₂ (1 M solution, sterile)
-
2,2'-dipyridyl (iron chelator)
-
Sterile culture flasks and tubes
Protocol:
-
Prepare M9 Minimal Medium:
-
To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts solution.
-
Autoclave and cool to 50°C.
-
Aseptically add 20 mL of sterile 20% glucose, 2 mL of sterile 1 M MgSO₄, and 0.1 mL of sterile 1 M CaCl₂.
-
Add 10 mL of sterile 10% casamino acids.
-
Bring the final volume to 1 L with sterile deionized water.
-
-
Inoculation and Growth:
-
Inoculate a single colony of A. baumannii into 5 mL of M9 minimal medium in a sterile culture tube.
-
Incubate at 37°C with shaking (200 rpm) overnight.
-
-
Induction of Siderophore Production:
-
Inoculate 500 mL of M9 minimal medium in a 2 L flask with the overnight culture to an initial OD₆₀₀ of 0.05.
-
To induce iron starvation, add 2,2'-dipyridyl to a final concentration of 200 µM.
-
Incubate at 37°C with shaking (200 rpm) for 24-48 hours.
-
Isolation and Purification of this compound
This protocol outlines a two-step process for the isolation of this compound from culture supernatant using Amberlite XAD resin followed by purification via High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the isolation and purification of this compound.
Materials:
-
Cell-free culture supernatant
-
Amberlite XAD-4 or XAD-7 resin
-
Methanol
-
Rotary evaporator
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (HPLC grade)
-
Lyophilizer
Protocol:
-
Harvest Supernatant: Centrifuge the A. baumannii culture at 10,000 x g for 20 minutes at 4°C. Carefully decant and collect the cell-free supernatant.
-
Amberlite XAD Resin Adsorption:
-
Prepare the XAD resin by washing sequentially with methanol and deionized water.
-
Add the prepared resin to the supernatant (approximately 20 g of resin per liter of supernatant).
-
Stir gently at 4°C for 4-6 hours to allow for adsorption of this compound to the resin.
-
Collect the resin by filtration.
-
-
Elution:
-
Wash the resin with deionized water to remove unbound components.
-
Elute the bound this compound from the resin with methanol. Collect the methanol eluate.
-
-
Concentration: Concentrate the methanol eluate to dryness using a rotary evaporator.
-
HPLC Purification:
-
Resuspend the dried crude extract in a minimal volume of the initial HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 310 nm).
-
Collect the fractions corresponding to the this compound peak.
-
-
Final Product: Pool the pure fractions and lyophilize to obtain pure this compound as a powder.
Quantification of this compound using the Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method for the detection and quantification of siderophores. It relies on the competition for iron between the siderophore and the CAS dye.
Materials:
-
CAS assay solution
-
Culture supernatant or purified this compound solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare CAS Assay Solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature.[3][4]
-
Assay:
-
In a 96-well plate, mix 100 µL of the sample (culture supernatant or a known concentration of pure this compound for a standard curve) with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Quantification: Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample. A standard curve can be generated using known concentrations of a standard siderophore like deferoxamine mesylate or purified this compound.
Data Presentation
The following tables summarize key quantitative data related to the characterization of this compound.
Table 1: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 310 nm |
| Approx. Retention Time | Varies based on exact conditions, typically 15-25 min |
Table 2: Spectroscopic Data for Prethis compound
Note: The following data is for prethis compound, the direct biosynthetic precursor to this compound. The structural differences are minor, primarily involving the oxazoline ring, and thus the spectral data are expected to be very similar.
| ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |
| δ (ppm) | δ (ppm) |
| 8.78 (s, 1H) | 169.6 |
| 7.37 (s, 1H) | 167.6 |
| 7.17 (d, J = 7.7 Hz, 1H) | 150.1 |
| 6.99 (d, J = 7.4 Hz, 1H) | 146.0 |
| 6.76 (t, J = 8.4 Hz, 1H) | 133.7 |
| 5.09 (d, J = 5.9 Hz, 1H) | 130.7 |
| 4.07 (m, 1H) | 122.1 |
| 3.98 (m, 1H) | 120.0 |
| 3.12 (m, 2H) | 119.9 |
| 1.52 (d, J = 6.2 Hz, 3H) | 116.5 |
| 106.4 | |
| 84.2 | |
| 64.9 | |
| 21.4 | |
| 19.0 |
Data obtained from the synthesis and characterization of prethis compound.[5]
Conclusion
This technical guide provides a detailed framework for the study of this compound from Acinetobacter baumannii. The protocols and data presented herein are intended to facilitate further research into this critical virulence factor. A deeper understanding of the biosynthesis, regulation, and transport of this compound will be instrumental in the development of novel therapeutic strategies to combat the growing threat of multidrug-resistant A. baumannii. By targeting this essential iron acquisition system, it may be possible to effectively disarm this formidable pathogen.
References
- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Networks Important for Survival of Acinetobacter baumannii within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Prethis compound and 5-Phenyl Prethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical shift assignments and secondary structure prediction of the C-terminal domain of the response regulator BfmR from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Genes Involved in Acinetobactin Synthesis and Transport
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic and molecular mechanisms underlying the synthesis and transport of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. Understanding these pathways is critical for the development of novel therapeutic strategies to combat this often multidrug-resistant pathogen.
Introduction to this compound
Acinetobacter baumannii is a formidable opportunistic pathogen, largely due to its remarkable ability to acquire resistance to a wide array of antibiotics and to thrive in harsh environments, including the iron-limited conditions within a human host. To survive and proliferate, A. baumannii employs a sophisticated iron acquisition system centered on the production and uptake of a high-affinity iron chelator, the siderophore this compound.[1] this compound is a mixed catechol-hydroxamate siderophore composed of 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[2] The genes responsible for its biosynthesis, export, and import are predominantly located in a conserved gene cluster, with a key biosynthetic gene, entA, located elsewhere in the chromosome.[3] The expression of these genes is tightly regulated by the ferric uptake regulator (Fur), ensuring their upregulation under iron-depleted conditions, a hallmark of the host environment.[2][4]
This compound Biosynthesis Pathway
The synthesis of this compound is a multi-step process involving the production of its precursors and their subsequent assembly by a non-ribosomal peptide synthetase (NRPS) machinery.
Precursor Synthesis
The biosynthesis of this compound begins with the synthesis of its three core components:
-
2,3-dihydroxybenzoic acid (DHBA): The entA gene, located outside the main this compound gene cluster, is essential for the production of DHBA.[2]
-
N-hydroxyhistamine: The genes basG and basC are involved in the synthesis of this precursor.
-
L-threonine: This amino acid is incorporated into the final molecule.
Assembly of this compound
The assembly of the precursors is carried out by a series of enzymes encoded by the bas (bacterial this compound synthesis) gene cluster. This process involves the sequential addition of each precursor, culminating in the formation of pre-acinetobactin, which is then secreted and can isomerize to this compound.[5] The genes basI, basH, basD, basB, basA, and basE are all involved in the modification and assembly of the final molecule.
This compound Transport System
Once synthesized, this compound must be exported from the bacterial cell to scavenge iron. The resulting ferric-acinetobactin complex is then recognized and transported back into the cell.
This compound Export
The export of this compound is mediated by an ATP-binding cassette (ABC) transporter system encoded by the barA and barB genes.[2]
Ferric-Acinetobactin Import
The uptake of the iron-laden this compound is a TonB-dependent process that involves a series of proteins encoded by the bau (bacterial this compound uptake) gene cluster.[2]
-
bauA: Encodes the outer membrane receptor that specifically recognizes and binds the ferric-acinetobactin complex.[5]
-
bauB: Encodes a periplasmic binding protein that shuttles the complex across the periplasm.
-
bauC, bauD, bauE: Encode the inner membrane ABC transporter components that facilitate the translocation of the ferric-acinetobactin complex into the cytoplasm.
-
bauF: Is also implicated in the transport process.
Regulation of this compound Synthesis and Transport
The expression of the genes involved in this compound synthesis and transport is primarily regulated by the Ferric Uptake Regulator (Fur) . In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a repressor by binding to specific DNA sequences known as "Fur boxes" in the promoter regions of the this compound-related genes, thereby inhibiting their transcription.[4] Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein, its release from the Fur boxes, and the subsequent upregulation of the this compound system.[4] Putative Fur boxes have been identified upstream of the basJ, basA/bauA, and bauD/basD genes.[2]
Quantitative Data on Gene Expression
The expression of this compound-related genes is significantly upregulated under iron-limiting conditions. The following table summarizes representative quantitative real-time PCR (qRT-PCR) data on the fold change in gene expression in A. baumannii grown in iron-depleted media compared to iron-replete media.
| Gene | Function | Fold Change (Iron Limitation vs. Replete) | Reference |
| basD | This compound biosynthesis | 165-fold | [4] |
| bauA | Outer membrane receptor | 43-fold to 165-fold | [2] |
| bauB | Periplasmic binding protein | 43-fold to 165-fold | [2] |
| bauC | Inner membrane transporter | 43-fold to 165-fold | [2] |
| bauD | Inner membrane transporter | 43-fold to 165-fold | [2] |
| bauE | Inner membrane transporter | 43-fold to 165-fold | [2] |
| barA | This compound exporter | 43-fold to 165-fold | [2] |
| barB | This compound exporter | 43-fold to 165-fold | [2] |
| fur | Ferric uptake regulator | >2-fold | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the genes involved in this compound synthesis and transport.
Construction of Isogenic Mutants
The creation of gene-specific knockout mutants is fundamental to understanding the function of individual genes in the this compound pathway. A common method is through homologous recombination.
Protocol: Gene Replacement by Double Crossover Recombination [5][6]
-
Construct a knockout cassette: A DNA fragment containing an antibiotic resistance gene (e.g., kanamycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is generated by PCR.
-
Transformation: The linear knockout cassette is introduced into A. baumannii cells by electroporation.
-
Selection of mutants: Transformants are selected on agar plates containing the appropriate antibiotic.
-
Verification: The correct gene replacement is confirmed by PCR using primers flanking the target gene and by sequencing of the PCR product.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the levels of specific mRNAs, providing a measure of gene expression.
Protocol: qRT-PCR for this compound Gene Expression [4]
-
RNA isolation: Total RNA is extracted from A. baumannii cultures grown under iron-replete and iron-limiting conditions (e.g., in the presence of an iron chelator like 2,2'-dipyridyl).
-
cDNA synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Real-time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (bas, bau, bar, entA) and a reference gene (e.g., rpoB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Siderophore Transport and Growth Recovery Assays
These assays are used to assess the functionality of the this compound transport system.
Protocol: Growth Recovery Assay [7]
-
Prepare a mutant strain: An A. baumannii mutant deficient in this compound biosynthesis (e.g., a basD mutant) is used. This strain can only grow in iron-limited media if it can uptake exogenous this compound.
-
Culture conditions: The mutant strain is grown in an iron-limited minimal medium.
-
Supplementation: The medium is supplemented with purified this compound or ferric-acinetobactin complex.
-
Monitor growth: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀). Growth in the supplemented medium indicates a functional transport system.
Visualizations
The following diagrams illustrate the key pathways and relationships discussed in this guide.
Figure 1. this compound Biosynthesis Pathway.
Figure 2. this compound Transport Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Genes Involved in the Biosynthesis and Transport of this compound in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics of Acinetobacter baumannii iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the human pathogen Acinetobacter baumannii under iron limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A response regulator controls Acinetobacter baumannii virulence by acting as an indole receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the pH-Dependent Isomerization of Pre-Acinetobactin to Acinetobactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH-dependent isomerization of pre-acinetobactin to acinetobactin, a critical process in the iron acquisition strategy of the pathogenic bacterium Acinetobacter baumannii. Understanding this molecular transformation is crucial for the development of novel antimicrobial agents that target bacterial virulence.
Core Concepts: The Siderophore Switch
Acinetobacter baumannii, a significant cause of hospital-acquired infections, employs a sophisticated iron-scavenging system to survive in the iron-limited environment of a host. Central to this system are two siderophores: pre-acinetobactin and this compound. Pre-acinetobactin is the initial form synthesized by the bacterium.[1][2] In response to changes in the extracellular pH, it undergoes a non-enzymatic, irreversible isomerization to form this compound.[3][4] This "siderophore swapping" allows A. baumannii to efficiently acquire iron across a broad pH range, a key advantage during infection.[1][2][5]
Pre-acinetobactin is the predominant and more stable isomer in acidic conditions (pH < 6), while this compound formation is rapid and favored at neutral to alkaline pH (pH > 7).[2][5] This pH-dependent equilibrium ensures that the bacterium has an optimal iron chelator for different host microenvironments.
The isomerization from the oxazoline ring of pre-acinetobactin to the isoxazolidinone ring of this compound proceeds via a 5-exo-tet cyclization mechanism, which involves a clean stereochemical inversion.[2][5][6]
Quantitative Data on Isomerization
The rate of isomerization is highly dependent on pH. While extensive quantitative data for the native pre-acinetobactin is limited, studies on pre-acinetobactin analogs provide valuable insights into the kinetics of this process.
| pH | Compound | Half-life (t½) in minutes | Reference |
| 7 | Pre-acinetobactin analog 1a | 59 ± 4 | [7] |
| 7 | Pre-acinetobactin analog 1b | 77 ± 8 | [7] |
| 7 | Pre-acinetobactin analog 1c | 39 ± 2 | [7] |
Signaling Pathways and Regulation
The biosynthesis and transport of this compound are tightly regulated by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein.[8][9]
Fur-Mediated Regulation of this compound Biosynthesis and Transport
Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to "Fur boxes" in the promoter regions of iron-regulated genes and inhibiting their transcription.[8][9] This includes the genes responsible for this compound biosynthesis (bas genes) and transport (bau genes).[7] When iron levels are low, Fur is in its apo form (without bound iron) and detaches from the DNA, leading to the derepression and subsequent transcription of the this compound gene clusters.[8]
Iron Uptake and Downstream Effects
Once synthesized and secreted, pre-acinetobactin or this compound chelates extracellular ferric iron (Fe³⁺). The resulting ferric-siderophore complex is recognized by the outer membrane receptor BauA and transported into the periplasm.[1][3][10] The complex then traverses the inner membrane via an ABC transporter (BauCDE).[1][4] Inside the cytoplasm, iron is released from the siderophore, likely through reduction to its ferrous form (Fe²⁺) by a flavin-dependent reductase, BauF.[4][11]
The released iron is then utilized in various essential cellular processes, including DNA synthesis, electron transport, and enzymatic reactions.[5] Excess iron can be stored in proteins like bacterioferritin to prevent toxicity. The increase in intracellular iron concentration also serves as a feedback signal to the Fur repressor, leading to the downregulation of siderophore biosynthesis and uptake.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR-Based Metabolite Profiling of Planktonic and Biofilm Cells in Acinetobacter baumannii 1656-2 | PLOS One [journals.plos.org]
- 3. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Biochemical Characterization of the Flavin-Dependent Siderophore-Interacting Protein from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The Acinetobactin Gene Cluster: A Linchpin in Acinetobacter baumannii Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its multidrug resistance and sophisticated virulence mechanisms. Central to its ability to establish infection is the acquisition of iron, an essential nutrient sequestered by the host. The acinetobactin gene cluster orchestrates the biosynthesis, secretion, and uptake of a high-affinity siderophore, this compound, playing a pivotal role in this process. This technical guide provides a comprehensive overview of the this compound system, detailing the function of its constituent genes, the regulation of their expression, and its profound impact on bacterial pathogenesis. We present quantitative data on the contribution of individual genes to virulence, detailed experimental protocols for studying this system, and visual representations of the key pathways to facilitate a deeper understanding and inform the development of novel anti-virulence strategies.
Introduction
Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, within a mammalian host, free iron is virtually unavailable, being tightly bound to proteins such as transferrin and lactoferrin as a defense mechanism against invading pathogens.[1] To overcome this iron-limited environment, Acinetobacter baumannii employs several iron acquisition systems, with the this compound siderophore system being paramount for its virulence.[1][2]
The genes responsible for this compound biosynthesis (bas), efflux (bar), and uptake (bau) are primarily located within a 26.5-kb chromosomal region.[2][3][4] However, a key biosynthetic gene, entA, is located elsewhere in the chromosome.[3][4] The entire system is tightly regulated by the ferric uptake regulator (Fur), ensuring its expression is induced under iron-deprived conditions characteristic of the host environment.[5][6] Understanding the intricate workings of the this compound gene cluster is crucial for developing targeted therapies that disrupt this key virulence mechanism.
The this compound Gene Cluster: Organization and Function
The this compound gene cluster is a well-organized system comprising genes for the synthesis of the siderophore, its transport out of the cell, and the uptake of the iron-laden form.
This compound Biosynthesis
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly system.[2][3] It begins with the synthesis of three precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[3][7]
The genes involved in biosynthesis can be categorized based on the precursor they help synthesize or their role in the final assembly:[2][4]
-
DHBA Precursor Synthesis: basJ, basF, and entA.[2][4] The entA gene, located outside the main cluster, is critical for DHBA synthesis.[7][8]
-
N-hydroxyhistamine Precursor Synthesis: basG and basC.[2][4]
-
Precursor Assembly and Modification: basI, basH, basD, basB, basA, and basE.[2][4] These genes are responsible for linking the precursors together to form the final prethis compound molecule.[2]
This compound Efflux and Uptake
Once synthesized, this compound is secreted into the extracellular environment to scavenge for ferric iron (Fe³⁺). The efflux is mediated by the barA and barB genes.[2][3] After binding iron, the ferri-acinetobactin complex is recognized and transported back into the bacterial cell through a dedicated uptake system encoded by the bauA, bauB, bauC, bauD, bauE, and bauF genes.[2][3] The bauA gene encodes the outer membrane receptor, which is a critical component for the initial recognition and import of the ferri-siderophore complex.[4]
Regulation of the this compound Gene Cluster
The expression of the this compound gene cluster is tightly controlled by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein.
dot
References
- 1. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the human pathogen Acinetobacter baumannii under iron limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genes Involved in the Biosynthesis and Transport of this compound in Acinetobacter baumannii [kci.go.kr]
A Technical Guide to the Structural and Functional Relationship Between Acinetobactin and Anguibactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional relationships between two critical siderophores: acinetobactin, produced by the opportunistic human pathogen Acinetobacter baumannii, and anguibactin, from the fish pathogen Vibrio anguillarum. Understanding these relationships is crucial for developing novel antimicrobial strategies that target bacterial iron acquisition.
Structural Elucidation: A Tale of Two Heterocycles
Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. This compound and anguibactin are mixed-ligand siderophores, incorporating both catecholate and hydroxamate functional groups for iron coordination. Their remarkable structural similarity points to a close evolutionary and functional connection.[1][2][3]
1.1 this compound: The Oxazoline-Containing Siderophore
This compound is the major siderophore produced by most clinical isolates of A. baumannii and is a key virulence factor.[4][5][6] Its structure is composed of three fundamental building blocks:
-
ω-N-hydroxyhistamine
-
L-threonine
-
2,3-dihydroxybenzoic acid (DHBA)
These components are linked, with the threonine and DHBA moieties forming a characteristic oxazoline ring .[1] The initial biosynthetic product is an oxazoline form often referred to as pre-acinetobactin, which can undergo a pH-dependent isomerization to an isoxazolidinone structure, also called this compound.[4][7] This unique isomerization expands the pH range for effective iron acquisition.[7]
1.2 Anguibactin: The Thiazoline Analogue
Anguibactin is a plasmid-encoded siderophore essential for the virulence of V. anguillarum.[8][9] Its structure is nearly identical to that of this compound, being composed of ω-N-hydroxyhistamine and 2,3-dihydroxybenzoic acid.[9] The critical difference lies in the third component:
-
L-cysteine (instead of L-threonine)
The incorporation of cysteine leads to the formation of a thiazoline ring instead of an oxazoline ring.[1][3] This single atomic substitution (sulfur for oxygen in the heterocyclic ring) is the primary structural distinction between the two molecules.[1] Unlike this compound, anguibactin does not undergo a similar isomerization reaction.[7]
Comparative Biosynthesis Pathways
Both this compound and anguibactin are synthesized via multi-enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS).[10][11][12] These pathways activate and link the precursor molecules in a stepwise fashion. The core genetic and enzymatic machinery is highly conserved, with the divergence occurring at the module responsible for incorporating either L-threonine (for this compound) or L-cysteine (for anguibactin).
Iron Acquisition and Transport: A Shared System
The functional relationship between these siderophores extends to their iron transport mechanisms. In Gram-negative bacteria, the ferric-siderophore complex is recognized by a specific TonB-dependent outer membrane receptor, transported into the periplasm, and subsequently shuttled into the cytoplasm by an ABC transporter.
The genes encoding the this compound transport system in A. baumannii (bauA-E) and the anguibactin transport system in V. anguillarum (fatA-D) share significant sequence homology.[2] The outer membrane receptor for this compound, BauA, is highly similar to FatA, the receptor for anguibactin.[2][3] This structural and genetic similarity allows for cross-utilization; A. baumannii can utilize ferric-anguibactin and V. anguillarum can utilize ferric-acinetobactin for iron acquisition, a phenomenon confirmed by bioassays.[2]
Quantitative Data Summary
The structural and biological properties of this compound and anguibactin are summarized below for direct comparison.
| Property | This compound | Anguibactin | Reference(s) |
| Producing Organism | Acinetobacter baumannii | Vibrio anguillarum | [1],[8] |
| Molecular Formula | C₁₅H₁₆N₄O₅ | C₁₅H₁₆N₄O₄S | [1],[13] |
| Key Heterocyclic Ring | Oxazoline | Thiazoline | [1] |
| Precursor Amino Acid | L-Threonine | L-Cysteine | [3] |
| Key Functional Groups | Catechol, Hydroxamate, Oxazoline | Catechol, Hydroxamate, Thiazoline | [1],[14] |
| Iron (Fe³⁺) Chelation | Forms both 1:1 and an unusual 2:1 (this compound₂:Fe) complex with BauB. | Forms a 1:1 complex. A 2:2 complex with Gallium (Ga₂:Anguibactin₂) has been crystallized. | [15],[14],[16] |
| Isomerization | Yes (Oxazoline to Isoxazolidinone) | No | [4],[7] |
| Transport Receptor | BauA | FatA | [2],[17] |
Key Experimental Protocols
5.1 Siderophore Detection
-
Universal Screening (CAS Assay): The Chrome Azurol S (CAS) agar assay is a widely used method for detecting siderophore production.[18][19] Siderophores scavenge iron from the blue Fe-CAS-dye complex, resulting in a color change to orange, forming a halo around the microbial colony.
-
Catechol Group Detection (Arnow Test): This colorimetric test specifically identifies the 2,3-dihydroxybenzoyl moiety (catechol) present in both siderophores.[19][20]
-
Hydroxamate Group Detection (Csaky Test): This assay detects the hydroxamate functional group, also common to both molecules, after acid hydrolysis to hydroxylamine.[19][20]
5.2 Isolation and Purification
A generalized protocol for isolating these siderophores from low-iron culture supernatants involves the following steps:
-
Culture Growth: Grow the bacterial strain (A. baumannii or V. anguillarum) in an iron-deficient medium to induce siderophore production.
-
Adsorption Chromatography: Pass the cell-free supernatant through a column containing an adsorbent resin, such as Amberlite XAD-7 or XAD-4, to capture the siderophores.[14][18]
-
Elution: Elute the bound siderophores from the resin using an organic solvent, typically methanol or an acetone-water mixture.
-
Gel Filtration Chromatography: Further purify the eluted fraction using a Sephadex LH-20 column with methanol as the mobile phase.[14] This step separates the siderophore from other small molecules based on size.
5.3 Structural Characterization
The definitive structures of this compound and anguibactin were elucidated using a combination of advanced analytical techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the precise molecular weight and elemental composition.[1][9][14]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are employed to determine the chemical environment of each atom and establish the connectivity within the molecule.[1][9]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional atomic arrangement of the molecule or its metal complexes, as was done for anhydroanguibactin and the BauB-acinetobactin₂Fe complex.[9][15][16]
Conclusion
This compound and anguibactin represent a fascinating case of structural and functional convergence in bacterial iron acquisition. Differing by only a single atom within their core heterocyclic structures—an oxygen in this compound versus a sulfur in anguibactin—they are otherwise identical. This minor structural variance, originating from the use of threonine versus cysteine in their respective NRPS-driven biosynthesis, leads to different chemical properties, such as this compound's unique ability to isomerize. Despite being produced by distinct pathogens that infect different hosts, their iron transport systems are highly homologous and even exhibit cross-functionality. This deep-seated relationship underscores the powerful evolutionary pressures shaping virulence mechanisms and presents a conserved target for the development of broad-spectrum anti-infective agents aimed at disrupting siderophore-mediated iron uptake.
References
- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The siderophore-mediated iron acquisition systems of Acinetobacter baumannii ATCC 19606 and Vibrio anguillarum 775 are structurally and functionally related - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Analysis of Iron Uptake Components Expressed by Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Anguibactin | C15H16N4O4S | CID 135565925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Siderophores | Springer Nature Experiments [experiments.springernature.com]
- 20. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Acinetobactin: A Linchpin of Virulence in Nosocomial Infections Caused by Acinetobacter baumannii
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Acinetobacter baumannii has emerged as a formidable opportunistic pathogen in healthcare settings, largely due to its profound antibiotic resistance and its ability to thrive in the host environment. A critical factor underpinning its pathogenicity is its sophisticated iron acquisition machinery, with the siderophore Acinetobactin playing a central role. This document provides a comprehensive overview of this compound, detailing its biosynthesis, transport, regulation, and its crucial function as a virulence factor. By presenting quantitative data, detailed experimental protocols, and visual pathways, this guide serves as a technical resource for professionals engaged in infectious disease research and the development of novel antimicrobial strategies targeting this resilient pathogen.
Introduction: The Iron Imperative in A. baumannii Pathogenesis
Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide array of nosocomial infections, including pneumonia, septicemia, and meningitis, particularly affecting immunocompromised individuals.[1] Its success as a pathogen is intrinsically linked to its ability to overcome host nutritional immunity, a defense mechanism that sequesters essential nutrients like iron to inhibit bacterial growth.[2]
Iron is a vital cofactor for numerous metabolic processes, yet its free form is extremely scarce within the human host, where it is tightly bound to proteins such as transferrin and lactoferrin.[2][3] To circumvent this iron-limited environment, A. baumannii has evolved high-affinity iron acquisition systems, most notably the production and utilization of siderophores.[4][5] Siderophores are small-molecule iron chelators that scavenge ferric iron (Fe³⁺) from the surroundings and transport it back into the bacterial cell.[6] A. baumannii can produce several siderophores, including baumannoferrin and fimsbactins, but it is this compound that is considered its principal siderophore and is indispensable for full virulence.[3][4]
This guide delves into the molecular mechanisms that establish this compound as a key virulence factor, providing a foundation for understanding its potential as a therapeutic target.
The this compound System: Biosynthesis and Regulation
The production of this compound is a complex process orchestrated by a series of enzymes encoded within specific gene clusters. Its synthesis follows a non-ribosomal peptide synthetase (NRPS) pathway.[7]
Biosynthesis Pathway
The this compound molecule is assembled from three core precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine. The genes responsible for the synthesis (basA-J), efflux (barA/B), and uptake (bauA-F) are primarily located in a conserved 26.5-kb chromosomal region.[4][7] An essential gene, entA, which is critical for DHBA production, is located elsewhere in the chromosome.[4]
The biosynthetic process can be summarized in three main stages:
-
Precursor Synthesis : Enzymes including BasJ, BasF, and EntA are involved in synthesizing the DHBA precursor. BasG and BasC are responsible for producing the N-hydroxyhistamine precursor.[4][7]
-
NRPS Assembly : A multi-enzyme complex involving BasI, BasH, BasD, BasB, and BasA assembles the precursors into the intermediate molecule, prethis compound.[5][7]
-
Maturation : Prethis compound is released from the cell and can spontaneously isomerize to this compound, a process influenced by pH. Prethis compound is favored in acidic conditions, while this compound is more prevalent at neutral or basic pH.[3]
Caption: The this compound biosynthesis pathway involves precursor synthesis and NRPS assembly.
Regulation of Production
The expression of the this compound gene clusters is tightly regulated by iron availability. In iron-replete conditions, the Ferric-uptake regulator (Fur) protein binds to iron, forming a complex that represses the transcription of siderophore-related genes.[6][8] Conversely, under the iron-limiting conditions found within a host, the apo-Fur protein is unable to bind DNA, leading to the de-repression and significant upregulation of the bas, bar, and bau genes, thereby initiating this compound production.[8][9]
This compound-Mediated Iron Transport
Once synthesized, this compound must be secreted, chelate iron, and the resulting ferric-siderophore complex must be transported back into the bacterium.
-
Export : Prethis compound is secreted from the cytoplasm into the extracellular space via an efflux pump thought to be composed of BarA and BarB.[4]
-
Iron Chelation : In the extracellular milieu, this compound's catecholate and hydroxamate groups bind Fe³⁺ with extremely high affinity, sequestering it from host proteins.[10]
-
Import : The ferric-acinetobactin complex is recognized and bound by the specific outer membrane receptor, BauA.[2][11] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane.[6][12] Once in the periplasm, the complex is shuttled by the periplasmic binding protein BauB to the inner membrane ATP-binding cassette (ABC) transporter, comprised of BauC, BauD, and BauE, which completes the transport into the cytoplasm.[2][11][13] Inside the cell, iron is released from the siderophore for metabolic use, likely through reduction to its ferrous (Fe²⁺) form.[6]
Caption: The transport system for this compound involves export, iron chelation, and import.
This compound's Role in Virulence: Experimental Evidence
The indispensable role of this compound in the pathogenicity of A. baumannii is supported by extensive evidence from in vitro and in vivo models. Disruption of this compound biosynthesis or transport significantly attenuates the bacterium's ability to cause disease.[1][4]
Quantitative Impact on Virulence
Studies using mutant strains unable to produce or transport this compound demonstrate its critical contribution to infection outcomes.
| Virulence Parameter | Model System | Observation in this compound-Deficient Mutants | Reference |
| Bacterial Survival & Killing | Murine Sepsis Model | Significantly reduced mortality compared to wild-type infection. Lack of the BauA receptor (t6 mutant) causes more attenuation than a biosynthesis deficiency (s1 mutant). | [1] |
| Bacterial Persistence | Murine Sepsis Model | Drastically reduced bacterial burden in spleen and liver tissues post-infection. | [1][3] |
| Host Cell Apoptosis | Human Alveolar Epithelial Cells (A549) | 2-fold decrease in apoptosis rates for biosynthesis mutants; 24-fold decrease for receptor (bauA) mutants compared to wild-type. | [2][11][13] |
| Intracellular Persistence | Human Alveolar Epithelial Cells (A549) | This compound biosynthesis and transport proteins are required for the bacterium to persist within epithelial cells. | [1][2] |
| Growth in Host Fluids | Human Serum | Inactivation of this compound biosynthesis alone impairs growth in human serum, as well as on transferrin and lactoferrin. | [3][13] |
| Competition with Commensals | In vitro co-culture | Reduced inhibition of skin and nasal commensals like Staphylococcus epidermidis and Corynebacterium striatum. | [13][14][15] |
Contribution to Biofilm Formation
Biofilms are critical for the persistence of A. baumannii on medical devices and in chronic infections.[16][17] While the relationship is complex, iron acquisition is closely linked to biofilm development. Some studies report that iron scarcity stimulates biofilm formation, suggesting the this compound system is active during this process.[18][19] The ability to form robust biofilms contributes to antibiotic resistance and evasion of the host immune system, and the iron acquisition machinery is a key metabolic component supporting this lifestyle.[17][20]
Key Experimental Methodologies
The study of this compound as a virulence factor relies on a set of specialized experimental protocols.
Siderophore Detection and Quantification
-
Chrome Azurol S (CAS) Assay : A colorimetric liquid or agar-based assay used for the general detection of siderophore production. Siderophores remove iron from the CAS-dye complex, causing a color change from blue to orange/yellow.
-
HPLC-Mass Spectrometry (HPLC-MS) : For precise quantification and identification, cell-free supernatants from cultures grown in iron-limited media are analyzed.[4]
-
Culture : Grow A. baumannii in an iron-depleted medium (e.g., M9 minimal media with succinate) for 48 hours.[15]
-
Extraction : Supernatants are passed through a solid-phase extraction (SPE) column (e.g., HLB cartridges) to capture and fractionate siderophores.[4]
-
Analysis : Fractions are analyzed by HPLC coupled with high-resolution mass spectrometry (HRMS) to identify and quantify this compound based on its specific mass-to-charge ratio (m/z).[4][15]
-
In Vivo Virulence Models
Animal models are essential for demonstrating the role of this compound during a live infection.
-
Galleria mellonella (Wax Moth) Larvae Model [1]
-
Strain Preparation : Bacteria from overnight cultures are washed and resuspended in phosphate-buffered saline (PBS).
-
Infection : A defined inoculum (e.g., 10⁶ CFU) is injected into the hemocoel of healthy larvae. A control group is injected with PBS.
-
Incubation : Larvae are incubated at 37°C in the dark.
-
Scoring : Survival is monitored over several days. Attenuated virulence of mutant strains is observed as a significantly higher survival rate of the larvae.
-
-
Murine Sepsis Model [1]
-
Animal Model : Immunocompetent mice (e.g., BALB/c or Swiss Webster) are used.[21][22]
-
Strain Preparation : Bacteria are prepared as described for the G. mellonella model.
-
Infection : Mice are infected via intraperitoneal (sepsis) or intranasal (pneumonia) routes with a specific bacterial dose (e.g., 10⁷-10⁸ CFU).[1][22]
-
Monitoring : Animal survival is scored over a period (e.g., 7 days).
-
Bacterial Burden Analysis : At set time points, mice are euthanized, and organs (spleen, liver, lungs) are homogenized. Serial dilutions are plated to quantify viable bacteria (CFU/organ). A significant reduction in bacterial load in organs of mice infected with mutant strains indicates attenuation.[1]
-
References
- 1. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory Networks Important for Survival of Acinetobacter baumannii within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acinetobacter baumannii Biofilm Formation and Its Role in Disease Pathogenesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors mediating Acinetobacter baumannii biofilm formation: Opportunities for developing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acinetobacter baumannii biofilms: effects of physicochemical factors, virulence, antibiotic resistance determinants, gene regulation, and future antimicrobial treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iron and Acinetobacter baumannii Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Assessing Acinetobacter baumannii virulence and persistence in a murine model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Acinetobactin from Acinetobacter baumannii Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobactin is a mixed catecholate-hydroxamate siderophore produced by the opportunistic pathogen Acinetobacter baumannii. It plays a crucial role in iron acquisition, which is essential for bacterial survival and virulence.[1][2] The ability to efficiently extract and purify this compound is critical for a variety of research applications, including the study of bacterial pathogenesis, the development of novel antimicrobial agents that target iron uptake pathways, and the investigation of siderophore-mediated drug delivery systems. This document provides a detailed protocol for the cultivation of A. baumannii, followed by the extraction and purification of this compound from the culture supernatant.
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₄O₅ | [3] |
| Monoisotopic Mass | 320.1121 g/mol | Calculated |
| Theoretical m/z [M+H]⁺ | 321.1199 | Calculated |
| Observed m/z [M+H]⁺ | 347.1359 | This value appears to be for a related ion or adduct and is cited from a study. It is important to note that mass spectrometry results can vary based on instrumentation and experimental conditions. |
Table 2: Overview of Extraction and Purification Methods
| Step | Method | Key Considerations |
| Culture | Growth in iron-limited M9 minimal medium. | Iron depletion is crucial to induce siderophore production.[4][5] |
| Extraction | Amberlite XAD-7 or XAD-4/XAD-16 resin adsorption. | Efficiently captures siderophores from large volumes of culture supernatant.[1] |
| Purification | High-Performance Liquid Chromatography (HPLC). | Provides high-resolution separation of this compound from other compounds.[1] |
| Quantification | Chrome Azurol S (CAS) Assay. | A universal colorimetric assay for siderophore detection and relative quantification.[6][7][8] |
| Confirmation | Mass Spectrometry (MS). | Confirms the identity of the purified compound by its mass-to-charge ratio. |
Experimental Protocols
Cultivation of Acinetobacter baumannii for this compound Production
This protocol describes the growth of A. baumannii in an iron-deficient medium to stimulate the production of this compound.
Materials:
-
Acinetobacter baumannii strain (e.g., ATCC 19606)
-
Luria-Bertani (LB) broth and agar
-
M9 minimal medium supplemented with 0.2% casamino acids and 0.4% glucose[4]
-
Sterile, iron-free glassware (acid-washed)
-
Incubator shaker
Procedure:
-
Prepare a starter culture: Inoculate a single colony of A. baumannii into 10 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).
-
Inoculate production culture: Dilute the overnight culture 1:100 into 1 L of M9 minimal medium in a 2 L flask. To ensure iron-limiting conditions, use acid-washed glassware.
-
Incubation: Incubate the production culture at 37°C with vigorous shaking (200 rpm) for 24-48 hours. Growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀). Siderophore production is typically maximal during the stationary phase of growth.
Extraction of this compound using XAD Resin
This protocol outlines the capture of this compound from the culture supernatant using Amberlite XAD resin.
Materials:
-
Amberlite XAD-7 or a mixture of XAD-4 and XAD-16 resin
-
Methanol
-
Large glass column or beaker
-
Rotary evaporator
Procedure:
-
Harvest supernatant: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Carefully decant and collect the supernatant.
-
Prepare XAD resin: Wash the XAD resin extensively with methanol, followed by deionized water to remove any preservatives and contaminants.
-
Batch adsorption: Add the prepared XAD resin (approximately 20 g/L of supernatant) to the culture supernatant and stir gently at 4°C for at least 4 hours or overnight.
-
Elution: Collect the resin by filtration and wash with several volumes of deionized water to remove salts and other hydrophilic molecules. Elute the bound siderophores with methanol.
-
Concentration: Concentrate the methanolic eluate containing this compound using a rotary evaporator at 40°C.
Purification of this compound by HPLC
This protocol describes the final purification step of this compound using reverse-phase high-performance liquid chromatography.
Materials:
-
Concentrated this compound extract
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase HPLC column (e.g., 100 x 4.6 mm, 5 µm)[4]
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Syringe filters (0.22 µm)
Procedure:
-
Sample preparation: Re-dissolve the concentrated extract in a small volume of mobile phase A and filter through a 0.22 µm syringe filter.
-
HPLC separation: Inject the sample onto the C18 column. A linear gradient from 10% to 50% mobile phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point for method development.
-
Detection and fractionation: Monitor the elution profile at 254 nm, 280 nm, and 313 nm.[4] Collect fractions corresponding to the major peaks. This compound has been reported to elute at a specific retention time under particular conditions, which can be used as a preliminary identifier.
-
Purity analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
Quantification of this compound using the Chrome Azurol S (CAS) Assay
The CAS assay is a colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator CAS.
Materials:
-
CAS assay solution
-
Purified this compound or culture supernatant
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare CAS assay solution: A detailed protocol for the preparation of the CAS shuttle solution can be found in the literature (Schwyn and Neilands, 1987).
-
Assay: Mix 100 µL of the sample (culture supernatant or purified this compound solution) with 100 µL of CAS assay solution in a microplate well.
-
Incubation: Incubate at room temperature for 20-30 minutes.
-
Measurement: Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference blank (medium with CAS solution) indicates the presence of siderophores.
-
Quantification: The amount of siderophore can be expressed as "percent siderophore units" (psu) using the following formula: psu = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.[6][7] For absolute quantification, a standard curve with a known concentration of a purified siderophore (ideally this compound) is required.
Visualizations
This compound Biosynthesis Pathway
Caption: this compound biosynthesis pathway in A. baumannii.
Experimental Workflow for this compound Extraction and Purification
Caption: Experimental workflow for this compound purification.
References
- 1. Isolation and Characterization of the this compound and Baumannoferrin Siderophores Produced by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 6. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]
Application Notes and Protocols for the Quantification of Acinetobactin Isomers by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobactin is a critical virulence factor for the opportunistic pathogen Acinetobacter baumannii, playing a key role in iron acquisition, which is essential for bacterial survival and pathogenesis.[1][2] This siderophore exists as two principal isomers: the initially biosynthesized oxazoline form, pre-acinetobactin, and the more stable isoxazolidinone form, this compound.[3][4] The isomerization from pre-acinetobactin to this compound is a pH-dependent process.[4] Given their direct involvement in virulence, the accurate quantification of these isomers is crucial for understanding the pathophysiology of A. baumannii infections and for the development of novel therapeutic strategies targeting iron uptake.[1][5]
High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is a robust and widely used technique for the separation and quantification of this compound isomers in biological samples.[6][7] This document provides detailed application notes and experimental protocols for the HPLC-based analysis of this compound isomers.
Data Presentation: Quantitative HPLC and UPLC-MS/MS Parameters
The following tables summarize typical parameters for the chromatographic separation and quantification of this compound isomers, providing a comparative overview for method development and selection.
Table 1: HPLC Method Parameters for this compound Isomer Analysis
| Parameter | Method 1 | Method 2 |
| Column | Discovery HS-F5 | C18 reverse-phase |
| Dimensions | 100 x 4.6 mm, 5 µm | - |
| Mobile Phase A | Water with 0.1% TFA | - |
| Mobile Phase B | Acetonitrile with 0.1% TFA | - |
| Gradient | 10% to 50% B in 40 min, then to 100% B in 5 min, hold for 5 min, then back to 10% B in 5 min, hold for 5 min | - |
| Flow Rate | 1 mL/min | - |
| Detection | UV at 254, 280, and 313 nm; MS | UV at 254 nm |
| Reference | Balado et al. (2015) cited in[6] | [8] |
Table 2: UPLC-MS/MS Method Parameters for High-Sensitivity Quantification
| Parameter | Method 1 |
| Column | Acquity UPLC HSS T3 C18 |
| Dimensions | 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of isomers |
| Flow Rate | 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Reference | Adapted from general UPLC-MS/MS siderophore methods |
Table 3: Reported Retention Times of this compound Isomers
| Isomer | Retention Time (min) | HPLC Conditions | Reference |
| This compound (Isoxazolidinone) | 11.75 | Discovery HS-F5 column, Water/Acetonitrile + 0.1% TFA gradient | [5][6] |
| Pre-acinetobactin (Oxazoline) | 21.43 | Conditions specified in the study | [3] |
| This compound | 21.10 | Conditions specified in the study | [3] |
Experimental Protocols
Preparation of this compound Isomer Standards
Accurate quantification requires pure standards of both pre-acinetobactin and this compound for the generation of calibration curves.
Protocol:
-
Synthesis: Synthesize pre-acinetobactin and this compound following established organic synthesis protocols, such as those described by Takeuchi et al. (2010).[3][9]
-
Purification: Purify the synthesized compounds using preparatory HPLC.[10]
-
Structure Verification: Confirm the identity and purity of the isolated isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[9]
-
Stock Solutions: Prepare stock solutions of each purified isomer in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions in the initial mobile phase composition to create a calibration curve covering the expected concentration range in the samples.
Sample Preparation from A. baumannii Culture Supernatants
This protocol details the extraction and concentration of this compound isomers from bacterial culture supernatants using solid-phase extraction (SPE).
Materials:
-
A. baumannii culture grown in iron-limited minimal medium (e.g., M9 minimal media).[6]
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges.[6]
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Centrifuge and sterile filter units (0.22 µm)
Protocol:
-
Culture Preparation: Grow A. baumannii in an appropriate iron-limited minimal medium to an OD600 of approximately 1.0.[6]
-
Cell Removal: Pellet the bacterial cells by centrifugation and filter the supernatant through a 0.22 µm sterile filter to obtain cell-free supernatant.[6]
-
Lyophilization: Freeze-dry the cell-free supernatant to obtain a powdered residue.[6]
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading: Reconstitute the lyophilized residue in a minimal volume of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other highly polar impurities.
-
Elution: Elute the this compound isomers using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 50%, 80% acetonitrile), with each solvent containing 0.1% TFA.[6]
-
Fraction Collection: Collect the fractions from each elution step. This compound is typically found in the fraction eluted with 80:20 water:acetonitrile.[6]
-
Evaporation and Reconstitution: Evaporate the solvent from the desired fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: this compound biosynthesis and transport pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of the this compound and Baumannoferrin Siderophores Produced by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Prethis compound and 5-Phenyl Prethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Creating Isogenic Mutants in the Acinetobactin Cluster of Acinetobacter baumannii
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance and its significant role in hospital-acquired infections.[1][2][3] A key virulence factor contributing to its pathogenicity is the siderophore-mediated iron acquisition system, with acinetobactin being the primary siderophore.[4][5] The biosynthesis and transport of this compound are orchestrated by a cluster of genes. Creating isogenic mutants in this cluster is a fundamental strategy to elucidate the function of individual genes, understand their role in virulence, and identify potential targets for novel antimicrobial agents.[5][6] These application notes provide detailed protocols for generating and characterizing isogenic mutants in the this compound cluster of A. baumannii.
This compound Biosynthesis and Transport Pathway
The this compound gene cluster includes genes responsible for the synthesis of precursors, their assembly, and the transport of the final siderophore.[4][5] The biosynthesis involves the production of two key precursors: 2,3-dihydroxybenzoic acid (DHBA) and N-hydroxyhistamine, which are then combined with L-threonine.[4] The genes basJ, basF, and entA are involved in DHBA synthesis, while basG and basC are responsible for N-hydroxyhistamine synthesis.[5] The assembly of these precursors into this compound is carried out by a non-ribosomal peptide synthetase (NRPS) machinery encoded by genes such as basI, basH, basD, basB, basA, and basE.[4][5] Once synthesized, this compound is secreted out of the cell by the efflux pump encoded by barA and barB.[5] For iron uptake, ferric-acinetobactin is recognized and transported back into the periplasm by the outer membrane receptor BauA, with subsequent transport into the cytoplasm involving the bauB, bauC, bauD, and bauE gene products.[5][7]
Experimental Protocols
Protocol 1: Generation of Isogenic Mutants by Allelic Exchange using a Suicide Vector
This protocol describes a two-step homologous recombination strategy to create markerless gene deletions.[1][2][8][9]
1. Construction of the Knockout Vector: a. Amplify ~1 kb DNA fragments upstream and downstream of the target gene from A. baumannii genomic DNA using PCR with high-fidelity polymerase. b. Ligate the upstream and downstream fragments together, creating a scarless deletion allele. c. Clone the ligated fragment into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB for sucrose sensitivity).[2] d. Transform the resulting plasmid into a suitable E. coli strain (e.g., a strain auxotrophic for diaminopimelic acid (DAP) for conjugation purposes).[10]
2. Conjugation and Selection of Single-Crossover Mutants: a. Perform biparental mating between the E. coli donor strain carrying the knockout plasmid and the recipient A. baumannii strain.[8][10] b. Select for A. baumannii transconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event. This is done by plating on selective media containing an antibiotic to which A. baumannii is susceptible (for selection of the plasmid marker) and lacking DAP (to counter-select against the E. coli donor).[10]
3. Selection of Double-Crossover Mutants (Allelic Exchange): a. Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event, which will excise the plasmid backbone. b. Plate the culture onto a medium containing sucrose (or the appropriate counter-selective agent) to select for cells that have lost the sacB gene (and thus the integrated plasmid).[2] c. Screen the resulting colonies by PCR using primers flanking the target gene to identify clones where the wild-type allele has been replaced by the deletion allele. Further confirmation can be done by sequencing the PCR product.
Protocol 2: Complementation of Isogenic Mutants
To confirm that the observed phenotype is due to the specific gene deletion, the mutant should be complemented with a wild-type copy of the gene.[11][12][13]
1. Construction of the Complementation Vector: a. Amplify the full-length wild-type gene, including its native promoter region, from A. baumannii genomic DNA. b. Clone the amplified fragment into a suitable shuttle vector that can replicate in A. baumannii.
2. Transformation of the Mutant Strain: a. Introduce the complementation plasmid into the isogenic mutant strain using a suitable method such as electroporation. b. Select for transformants on a medium containing the appropriate antibiotic for the shuttle vector.
3. Verification of Complementation: a. Confirm the presence of the complementation plasmid in the mutant strain by plasmid extraction and PCR. b. Perform the relevant phenotypic assays to demonstrate that the wild-type phenotype has been restored.[11]
Phenotypic Characterization of this compound Mutants
Growth under Iron-Limiting Conditions
Objective: To assess the ability of the mutant strains to grow in an environment where iron is scarce.
Method:
-
Prepare a minimal medium (e.g., Tris minimal succinate) and supplement it with an iron chelator such as 2,2'-bipyridyl (BIP).[5]
-
Inoculate the wild-type, mutant, and complemented strains into the iron-limited medium in a 96-well plate.
-
Incubate the plate at 37°C with shaking and monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.[14][15]
Expected Results: Mutants with defects in this compound biosynthesis or uptake are expected to show significantly impaired growth under iron-limiting conditions compared to the wild-type strain.[5][14][16] Complementation should restore growth to wild-type levels.
Virulence Assays in a Murine Sepsis Model
Objective: To evaluate the contribution of the target gene to the virulence of A. baumannii in an in vivo infection model.
Method:
-
Grow the wild-type, mutant, and complemented strains to mid-log phase, wash, and resuspend in sterile saline to a specific concentration (e.g., 10^7 CFU/ml).
-
Infect mice (e.g., via intraperitoneal injection) with a sublethal dose of the bacterial suspension.
-
Monitor the survival of the mice over a period of several days.[5][16]
Expected Results: Deletion of key genes in the this compound cluster, such as entA, basG, basC, basD, basB, and bauA, has been shown to significantly increase the survival rate of infected mice, indicating attenuated virulence.[5][16]
Data Presentation
The following tables summarize quantitative data from studies on isogenic mutants in the this compound cluster of A. baumannii ATCC 17978.
Table 1: Growth of A. baumannii this compound Mutants under Iron-Limiting Conditions
| Mutant Strain | Gene Function | Maximum Growth Rate (µmax) | Lag Phase (λ) | Statistical Significance (vs. Wild-Type) |
| ΔbarA | This compound Efflux | 0.34 | 3.99 | P = 0.0018 (µmax), P = 0.0001 (λ) |
| ΔbarB | This compound Efflux | 0.30 | 4.11 | P = 0.0013 (µmax), P < 0.0001 (λ) |
| ΔbauC | This compound Uptake | 0.55 | 2.3 | P = 0.0241 (µmax), P < 0.0051 (λ) |
Data adapted from a study assessing growth in the presence of an iron chelator.[5][16] A reduction in µmax and an increase in λ indicate impaired growth.
Table 2: Virulence of A. baumannii this compound Mutants in a Murine Sepsis Model
| Mutant Strain | Gene Function | Mouse Survival Rate (%) | Statistical Significance (vs. Wild-Type) |
| Wild-Type | - | 10 | - |
| ΔentA | DHBA Synthesis | 90 | P = 0.0009 |
| ΔbasG | N-hydroxyhistamine Synthesis | 90 | P = 0.0004 |
| ΔbasC | N-hydroxyhistamine Synthesis | 90 | P = 0.0009 |
| ΔbasD | This compound Assembly | 90 | P = 0.0004 |
| ΔbasB | This compound Assembly | 100 | P < 0.0001 |
| ΔbauA | This compound Uptake | 80 | P = 0.0039 |
Data adapted from a murine sepsis model where a higher survival rate indicates reduced virulence of the mutant strain.[5][16]
References
- 1. Frontiers | Recent Advances in Genetic Tools for Acinetobacter baumannii [frontiersin.org]
- 2. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Gene Replacement in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A suite of modular, all-synthetic suicide vectors for allelic exchange mutagenesis in multidrug resistant Acinetobacter strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Genetic Tools for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. The pgaABCD Locus of Acinetobacter baumannii Encodes the Production of Poly-β-1-6-N-Acetylglucosamine, Which Is Critical for Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsule Protects Acinetobacter baumannii From Inter-Bacterial Competition Mediated by CdiA Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Acinetobactin-Mediated Iron Uptake Assays in Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying acinetobactin-mediated iron uptake in Acinetobacter baumannii, a critical virulence factor and a promising target for novel antimicrobial strategies. The following sections describe the underlying biochemical pathways, experimental workflows, and step-by-step protocols for key assays.
Introduction to this compound-Mediated Iron Uptake
Acinetobacter baumannii is a formidable opportunistic pathogen, largely due to its intrinsic and acquired resistance to multiple antibiotics.[1] Its ability to thrive in the iron-limited environment of a mammalian host is crucial for its pathogenicity. To acquire iron, A. baumannii synthesizes and secretes a catechol-based siderophore called this compound.[1][2] This high-affinity iron chelator scavenges ferric iron (Fe³⁺) from host iron-binding proteins. The resulting ferric-acinetobactin complex is then recognized by a specific outer membrane receptor, BauA, and transported into the bacterial cell.[1] Disrupting this iron acquisition system has been shown to attenuate the virulence of A. baumannii, making it an attractive target for the development of new therapeutics.[1][2]
This compound Biosynthesis and Transport Pathway
The biosynthesis and transport of this compound involve a series of gene products encoded by the bas, bar, and bau gene clusters. The bas genes are responsible for the synthesis of this compound from its precursors, bar genes encode the efflux system for this compound secretion, and the bau genes mediate the uptake of the iron-laden this compound complex.
References
Investigating Acinetobactin's Role in Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the role of the siderophore acinetobactin in the biofilm formation of the opportunistic pathogen Acinetobacter baumannii. Detailed protocols for key experiments are provided to facilitate research in this critical area of antibiotic resistance and virulence.
Introduction to this compound and Biofilm Formation
Acinetobacter baumannii is a formidable nosocomial pathogen, largely due to its multidrug resistance and its capacity to form robust biofilms on both biotic and abiotic surfaces.[1][2] Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances, which offer protection from the host immune system and antimicrobial agents. Iron is an essential nutrient for bacterial growth and virulence, and its acquisition is a critical step in the establishment of infections. A. baumannii employs a sophisticated iron acquisition system centered around the production of a siderophore called this compound.[3]
This compound is a high-affinity iron chelator that scavenges ferric iron (Fe³⁺) from the host environment. The biosynthesis and transport of this compound are complex processes involving a series of enzymes and transport proteins encoded by the bas and bau gene clusters, respectively. Understanding the intricate relationship between this compound-mediated iron acquisition and biofilm formation is paramount for the development of novel anti-virulence strategies to combat A. baumannii infections.
This compound Biosynthesis and Transport Signaling Pathway
The synthesis of this compound begins with the production of its precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine. These precursors are assembled by a non-ribosomal peptide synthetase (NRPS) machinery. Once synthesized, the iron-acinetobactin complex is recognized by the outer membrane receptor BauA and transported into the periplasm. The subsequent transport across the inner membrane into the cytoplasm is mediated by an ABC transporter system.
Caption: this compound biosynthesis and transport pathway.
Experimental Protocols
Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol details the quantification of biofilm formation by A. baumannii wild-type and this compound mutant strains using the crystal violet staining method.
Materials:
-
A. baumannii wild-type and mutant strains
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate single colonies of each bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight cultures in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Biofilm Formation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile TSB as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells four times with 200 µL of sterile distilled water.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the ethanol-solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
Caption: Crystal violet biofilm quantification workflow.
Protocol 2: Visualization of Biofilm Architecture using Confocal Laser Scanning Microscopy (CLSM)
This protocol describes the visualization and structural analysis of A. baumannii biofilms using CLSM.
Materials:
-
A. baumannii wild-type and mutant strains
-
Glass-bottom dishes or chamber slides
-
Tryptic Soy Broth (TSB)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)
-
Phosphate-Buffered Saline (PBS)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides by inoculating with standardized bacterial cultures as described in Protocol 1. Incubate for 24-48 hours at 37°C in a humidified chamber.
-
Washing: Gently wash the biofilms twice with PBS to remove planktonic cells.
-
Staining: Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., for LIVE/DEAD kit, mix components A and B). Add the stain to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
Washing: Gently wash the stained biofilms once with PBS to remove excess stain.
-
Imaging: Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Use appropriate software (e.g., ImageJ, COMSTAT) to analyze the CLSM images and quantify biofilm parameters such as biomass, thickness, and surface coverage.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the role of this compound in biofilm formation.
Table 1: Quantification of Biofilm Formation by A. baumannii Wild-Type and this compound Mutants using Crystal Violet Assay.
| Strain | Relevant Genotype | Function | Mean OD₅₇₀ ± SD (Biofilm Biomass) |
| Wild-Type | - | - | 1.2 ± 0.15 |
| ΔbasD | This compound Biosynthesis | Precursor Assembly | 0.5 ± 0.08 |
| ΔbauA | This compound Transport | Outer Membrane Receptor | 0.6 ± 0.10 |
Note: The data for the ΔbasD mutant is representative of expected results for other this compound biosynthesis mutants (e.g., ΔbasA, ΔbasB, etc.). Similarly, the data for the ΔbauA mutant is indicative of expected outcomes for other transport mutants (e.g., ΔbauB, ΔbauC, etc.). Actual values may vary depending on the specific strain and experimental conditions.
Table 2: CLSM Image Analysis of A. baumannii Biofilms.
| Strain | Mean Biofilm Biomass (µm³/µm²) ± SD | Mean Biofilm Thickness (µm) ± SD |
| Wild-Type | 15.5 ± 2.1 | 25.3 ± 3.5 |
| ΔbasD | 6.2 ± 1.5 | 10.8 ± 2.2 |
| ΔbauA | 7.1 ± 1.8 | 12.5 ± 2.8 |
Logical Relationship between Iron, this compound, and Biofilm Formation
The availability of iron is a critical environmental cue that influences the switch between planktonic and biofilm lifestyles in A. baumannii. Under iron-limiting conditions, the expression of this compound biosynthesis and transport genes is upregulated to enhance iron scavenging. This increased iron uptake is not only essential for bacterial growth but also appears to be a key factor in promoting biofilm development. Consequently, disrupting this compound production or transport is expected to lead to a significant reduction in biofilm formation.
Caption: Iron-Acinetobactin-Biofilm logical relationship.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the critical role of this compound in A. baumannii biofilm formation. By employing these methodologies, researchers can gain deeper insights into the molecular mechanisms governing this process, which is essential for the development of novel therapeutic strategies targeting bacterial virulence and persistence. The data presented underscores the potential of targeting the this compound system as a viable anti-biofilm approach.
References
- 1. Biofilm formation in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acinetobacter baumannii biofilms: effects of physicochemical factors, virulence, antibiotic resistance determinants, gene regulation, and future antimicrobial treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Acinetobactin: A Promising Target for Novel Antivirulence Agents Against Acinetobacter baumannii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings due to its high rates of multidrug resistance and its association with severe nosocomial infections. The ability of this pathogen to acquire iron from the host environment is crucial for its survival and virulence. One of the key mechanisms employed by A. baumannii for iron acquisition is the production and utilization of a siderophore called acinetobactin. By sequestering iron, this compound directly contributes to the bacterium's ability to proliferate and cause disease. This makes the this compound biosynthesis and transport pathway a compelling target for the development of novel antivirulence agents. Unlike traditional antibiotics that aim to kill the bacteria, antivirulence drugs that target pathways like this compound synthesis disarm the pathogen, rendering it less capable of causing infection. This approach may exert less selective pressure for the development of resistance. These application notes provide an overview of this compound's role in virulence and detailed protocols for studying this pathway and evaluating potential inhibitors.
The this compound Biosynthesis and Transport Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by the bas gene cluster. The pathway begins with the synthesis of two precursors: 2,3-dihydroxybenzoic acid (DHBA) and N-hydroxyhistamine. These precursors, along with L-threonine, are assembled by a non-ribosomal peptide synthetase (NRPS) machinery, comprised of enzymes such as BasF, BasD, BasB, and BasA, to form pre-acinetobactin. Pre-acinetobactin is then exported from the cell by the BarAB efflux pump and can isomerize to this compound. The iron-laden this compound is then recognized by the outer membrane receptor BauA and transported into the periplasm, where it is shuttled to the cytoplasm by the BauBCDE ABC transporter. Several genes in this pathway, including entA, basG, basC, basD, basB, and bauA, have been shown to be essential for the virulence of A. baumannii[1][2][3][4].
Data Presentation
Table 1: Impact of Gene Deletions in the this compound Pathway on A. baumannii Growth Under Iron-Limiting Conditions
| Gene Deleted | Function | Effect on Growth (μmax) | Fold Change vs. Wild-Type | p-value |
| barA | Efflux pump component | Significant inhibition | 0.34 | 0.0018 |
| barB | Efflux pump component | Significant inhibition | 0.30 | 0.0013 |
| bauC | Uptake, inner membrane permease | Significant inhibition | 0.55 | 0.0241 |
| bauD | Uptake, inner membrane permease | Partial reduction | 0.56 | 0.0320 |
| bauE | Uptake, ATPase | Partial reduction | 0.49 | 0.0128 |
| basG | N-hydroxyhistamine synthesis | Significant reduction | 0.48 | 0.0084 |
| basC | N-hydroxyhistamine synthesis | Significant reduction | 0.43 | 0.0061 |
| basF | DHBA synthesis | Slight decrease | 0.49 | 0.0119 |
Data compiled from a study on A. baumannii ATCC 17978 grown in the presence of the iron chelator 2,2'-bipyridyl.[1]
Table 2: In Vivo Virulence of A. baumannii this compound Gene Deletion Mutants in a Murine Sepsis Model
| Gene Deleted | Function | Percent Survival of Mice (168h post-infection) |
| Wild-Type | - | 0% |
| ΔentA | DHBA synthesis | 100% |
| ΔbasG | N-hydroxyhistamine synthesis | 100% |
| ΔbasC | N-hydroxyhistamine synthesis | 100% |
| ΔbasD | Precursor assembly | 100% |
| ΔbasB | Precursor assembly | 100% |
| ΔbauA | This compound receptor | 100% |
Data represents survival in a murine sepsis model with intraperitoneal injection of approximately 7.5 × 10⁷ CFU.[1]
Table 3: Minimum Inhibitory Concentrations (MICs) of an this compound-FtsZ Inhibitor Conjugate (RUP7)
| A. baumannii Strain | RUP7 MIC (µM) in Fe³⁺-limiting M9 media |
| 19606 | 20-40 |
| 17978 | 20-40 |
| NR-13374 (clinical isolate) | 40-80 |
| NR-13375 (clinical isolate) | 40-80 |
| NR-13377 (clinical isolate) | >80 |
| NR-13378 (clinical isolate) | 40-80 |
| NR-13379 (clinical isolate) | >80 |
| NR-13380 (clinical isolate) | 40-80 |
| NR-13382 (clinical isolate) | >80 |
| NR-13385 (clinical isolate) | 40-80 |
RUP7 is a conjugate of an FtsZ inhibitor and this compound, demonstrating a "Trojan horse" strategy. Data shows the concentration range where significant growth inhibition was observed.
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection
This protocol is a widely used method for detecting and semi-quantifying siderophore production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Agarose
-
Bacterial culture supernatant
Procedure:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution.
-
While stirring, slowly add 10 mL of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn dark blue.
-
Autoclave the solution and cool to 50°C.
-
-
Prepare CAS Agar Plates (for solid assay):
-
Prepare a PIPES buffer (30.24 g/L) and adjust the pH to 6.8.
-
Add 0.9% (w/v) agarose to the PIPES buffer and autoclave.
-
Cool the agar solution to 50°C.
-
Mix the CAS assay solution with the PIPES-agar solution in a 1:9 ratio.
-
Pour the mixture into sterile Petri dishes.
-
-
Perform the Assay:
-
Liquid Assay: Mix equal volumes of bacterial culture supernatant and CAS assay solution in a microplate well. A color change from blue to orange/purple indicates the presence of siderophores.
-
Solid Assay: Spot a small volume of bacterial culture onto the center of a CAS agar plate. Incubate at the appropriate temperature for the bacterium. A color change in the agar surrounding the colony from blue to an orange halo indicates siderophore production. The diameter of the halo can be measured for semi-quantitative analysis.
-
Protocol 2: Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for assessing the virulence of A. baumannii and the efficacy of potential antivirulence agents.
Materials:
-
G. mellonella larvae (final instar stage)
-
A. baumannii culture
-
Phosphate-buffered saline (PBS)
-
Hamilton syringe (or similar microinjection apparatus)
-
Incubator at 37°C
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow A. baumannii to the desired growth phase (e.g., mid-logarithmic).
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Infection:
-
Select healthy, uniformly sized larvae.
-
Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of each larva via the last left proleg.
-
A control group should be injected with sterile PBS.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C.
-
Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 72-96 hours). Larvae are considered dead when they are non-responsive to touch.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
-
To assess bacterial burden, at specific time points, larvae can be homogenized, and the homogenate serially diluted and plated to determine CFU/larva.
-
Protocol 3: Murine Sepsis Model
The murine sepsis model is a robust in vivo system to evaluate the role of this compound in systemic infection.
Materials:
-
Female BALB/c mice (or other suitable strain)
-
A. baumannii culture
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow A. baumannii to the exponential phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 7.5 x 10⁸ CFU/mL). The exact inoculum should be determined by plating serial dilutions.
-
-
Infection:
-
Randomly assign mice to experimental groups (e.g., wild-type A. baumannii, mutant strain, treated group, placebo group).
-
Inject each mouse intraperitoneally with the bacterial suspension (e.g., 100 µL, resulting in a dose of 7.5 x 10⁷ CFU/mouse).
-
-
Monitoring:
-
Monitor the mice for signs of illness and survival at regular intervals (e.g., every 8 hours) for a defined period (e.g., 7 days).
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves and analyze for statistical significance using the log-rank (Mantel-Cox) test.
-
For bacterial burden studies, at specific time points, mice can be euthanized, and organs (e.g., spleen, liver, lungs) and blood can be collected, homogenized, and plated to determine CFU/organ or CFU/mL of blood.
-
Conclusion and Future Directions
Targeting the this compound-mediated iron acquisition system represents a promising strategy for the development of novel antivirulence therapies against A. baumannii. The protocols and data presented here provide a framework for researchers to investigate this pathway and evaluate potential inhibitors. Future research should focus on high-throughput screening for inhibitors of the key enzymes in the this compound biosynthesis pathway, such as BasE, BasF, and BasD. Furthermore, the development of "Trojan horse" strategies, where antibiotics are conjugated to this compound or its analogs to facilitate their entry into the bacterial cell, holds significant promise. Continued investigation into the intricate mechanisms of this compound regulation and its interaction with the host immune system will undoubtedly unveil new avenues for therapeutic intervention against this formidable pathogen.
References
- 1. Non-nucleoside inhibitors of BasE, an adenylating enzyme in the siderophore biosynthetic pathway of the opportunistic pathogen Acinetobacter baumannii. | Semantic Scholar [semanticscholar.org]
- 2. Attenuation of Acinetobacter baumannii virulence by inhibition of polyphosphate kinase 1 with repurposed drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of substrate selectivity of the this compound biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Acinetobactin's Role in Acinetobacter baumannii Virulence Using Murine Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine sepsis models for investigating the in vivo role of acinetobactin, a key siderophore of the opportunistic pathogen Acinetobacter baumannii. The protocols outlined below, derived from established research, will enable the reproducible assessment of this compound's contribution to bacterial pathogenesis, making it a valuable tool for antibacterial drug discovery and development.
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its multidrug resistance and its array of virulence factors.[1][2] Iron acquisition is a crucial aspect of bacterial survival and pathogenesis within a host, which actively sequesters iron to limit microbial growth.[3] A. baumannii has evolved sophisticated iron uptake systems, with the siderophore this compound playing a pivotal role.[3][4][5] this compound is a high-affinity iron chelator that is essential for the virulence of A. baumannii in various infection models, including murine sepsis.[1][2][5][6][7] Understanding the precise role of this compound in vivo is therefore critical for the development of novel anti-virulence therapies.
Murine sepsis models are a well-established and relevant tool for studying the systemic infection dynamics of A. baumannii.[8][9] By comparing the virulence of wild-type A. baumannii with that of isogenic mutants deficient in this compound biosynthesis or transport, researchers can quantitatively assess the contribution of this siderophore to bacterial fitness and pathogenicity in a mammalian host.
Data Presentation
The following tables summarize quantitative data from studies evaluating the role of this compound in murine sepsis models.
Table 1: Survival of BALB/c Mice Following Intraperitoneal Infection with A. baumannii ATCC 17978 and this compound Mutant Strains [1][2]
| Bacterial Strain | Genotype | Survival Rate (%) at 168h Post-Infection | P-value vs. Wild-Type |
| Wild-Type (WT) | - | 10 | - |
| ΔentA | This compound biosynthesis mutant | 90 | 0.0009 |
| ΔbasG | This compound biosynthesis mutant | 90 | 0.0004 |
| ΔbasC | This compound biosynthesis mutant | 90 | 0.0009 |
| ΔbasD | This compound biosynthesis mutant | 90 | 0.0004 |
| ΔbasB | This compound biosynthesis mutant | 100 | < 0.0001 |
| ΔbauA | This compound receptor mutant | Significantly higher than WT | Not specified |
Table 2: Bacterial Burden in Organs of Mice 24 Hours Post-Systemic Infection with A. baumannii Wild-Type and this compound Biosynthesis Mutant (ΔbasG) [10]
| Organ | Wild-Type (CFU/organ) | ΔbasG Mutant (CFU/organ) |
| Kidneys | ~10^7 | ~10^3 |
| Heart | ~10^5 | ~10^2 |
| Liver | ~10^7 | ~10^4 |
| Spleen | ~10^7 | ~10^4 |
| Lungs | ~10^6 | ~10^3 |
| Blood | ~10^5 CFU/mL | ~10^2 CFU/mL |
Experimental Protocols
Protocol 1: Murine Sepsis Model for Virulence Assessment
This protocol describes the induction of sepsis in mice via intraperitoneal injection of A. baumannii to evaluate the role of this compound in virulence, primarily by monitoring survival.[1][2]
Materials:
-
A. baumannii wild-type and mutant strains
-
Appropriate bacterial culture medium (e.g., Mueller-Hinton Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-gauge)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired A. baumannii strain into 5 mL of Mueller-Hinton Broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh broth and grow to the exponential phase (OD600 of approximately 0.5-0.8).
-
-
Inoculum Preparation:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration. A typical infectious dose is approximately 7.5 x 10^7 colony-forming units (CFU) per mouse.[1][2] The exact CFU count should be confirmed by serial dilution and plating on agar plates.
-
-
Mouse Infection:
-
House mice in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Randomly assign mice to experimental groups (e.g., wild-type, mutant, vehicle control), with a typical group size of 10 mice.[1][2]
-
Inject each mouse intraperitoneally with 100 µL of the prepared bacterial suspension.
-
-
Monitoring and Data Collection:
-
Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival at regular intervals (e.g., every 8 hours) for a period of 168 hours (7 days).[1][2]
-
Record the time of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank (Mantel-Cox) test.
-
Protocol 2: Determination of Bacterial Burden in Organs
This protocol is used to quantify the dissemination and proliferation of A. baumannii in various organs following systemic infection.
Materials:
-
Infected mice from Protocol 1
-
Surgical tools for dissection
-
Sterile PBS
-
Tissue homogenizer
-
Agar plates for bacterial culture
Procedure:
-
Tissue Collection:
-
At a predetermined time point post-infection (e.g., 24 hours), humanely euthanize the mice.
-
Aseptically harvest organs of interest (e.g., spleen, liver, lungs, kidneys, heart) and collect blood via cardiac puncture.
-
-
Sample Processing:
-
Weigh each organ.
-
Homogenize each organ in a known volume of sterile PBS.
-
Perform serial dilutions of the blood and tissue homogenates in sterile PBS.
-
-
Bacterial Quantification:
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C overnight.
-
Count the number of colonies to determine the CFU per organ or per milliliter of blood.
-
-
Data Analysis:
-
Calculate the bacterial load for each organ and for blood.
-
Compare the bacterial burdens between groups infected with wild-type and mutant strains using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Visualizations
Caption: this compound-mediated iron acquisition pathway in A. baumannii.
References
- 1. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
Application Notes & Protocols for Acinetobactin Identification via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of acinetobactin, a key siderophore of the pathogenic bacterium Acinetobacter baumannii, using mass spectrometry. The protocols outlined below are essential for researchers studying bacterial virulence, iron acquisition mechanisms, and for professionals in drug development targeting siderophore-mediated pathways.
Introduction to this compound and its Significance
This compound is a mixed catecholate-hydroxamate siderophore produced by Acinetobacter baumannii to scavenge iron, an essential nutrient for its growth and virulence.[1][2] The biosynthesis and transport of this compound are crucial for the bacterium's ability to cause infections, making this pathway a promising target for novel antimicrobial strategies.[1][3] this compound is synthesized as a precursor, pre-acinetobactin, which then isomerizes to its final form.[4][5] Both isomers are capable of binding iron and supporting the growth of A. baumannii.[4] Accurate and sensitive detection of this compound is therefore critical for understanding its role in pathogenicity and for screening potential inhibitors.
Core Mass Spectrometry-Based Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the detection and characterization of siderophores like this compound from complex biological samples.[6] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the molecule.[1][7] Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation analysis.[6][7][8]
Key anaytical methods include:
-
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS): This is a robust method for separating this compound from other components in a sample before its introduction into the mass spectrometer.[1][9]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification and identification.[6]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): While often used for bacterial identification at the species level, MALDI-TOF MS can also be applied to analyze siderophores.[10][11][12][13] MALDI Imaging Mass Spectrometry (IMS) can even be used to visualize the spatial distribution of this compound in bacterial co-cultures.[14]
Experimental Protocols
Protocol 1: Extraction of this compound from A. baumannii Culture Supernatant
This protocol describes the extraction and purification of this compound from bacterial culture supernatants for subsequent mass spectrometry analysis.
Materials:
-
A. baumannii culture grown in iron-limited minimal medium (e.g., M9 minimal media).[1][15]
-
Centrifuge and 0.22 µm sterile filters.
-
Solid-Phase Extraction (SPE) cartridges (e.g., OASIS HLB).[1]
-
Methanol, Acetonitrile (ACN), Water (LC-MS grade).
-
Lyophilizer.
Methodology:
-
Culture Preparation: Grow A. baumannii in an iron-depleted minimal medium at 37°C until a desired optical density (e.g., OD600 = 1.0) is reached.[15] Iron-limiting conditions are crucial to induce siderophore production.[16]
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.[17]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with water containing 0.1% TFA.[1]
-
Load the cell-free supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in water with 0.1% TFA) to remove salts and other hydrophilic impurities.
-
Elute the bound siderophores with an increasing gradient of organic solvent (e.g., acetonitrile or methanol with 0.1% TFA).[1][15] this compound typically elutes at a specific concentration of the organic solvent.
-
-
Concentration: Concentrate the eluted fractions containing this compound using a rotary evaporator or a lyophilizer.[14]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 5% ACN/0.1% FA in water) for LC-MS analysis.[18]
Protocol 2: LC-MS/MS Analysis for this compound Identification
This protocol outlines the parameters for identifying this compound using a UPLC-ESI-MS/MS system.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[19]
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[19]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]
-
Flow Rate: 0.3 - 0.6 mL/min.[19]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute compounds of increasing hydrophobicity.[9][15]
-
Injection Volume: 5-10 µL.[19]
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most intense ions in a full scan are selected for fragmentation (MS/MS).
-
Collision Energy: A ramped collision energy (e.g., 20-40 eV) is often used to generate a comprehensive fragmentation pattern.
Data Analysis:
-
Extracted Ion Chromatogram (EIC): Search for the theoretical exact mass of the protonated this compound molecule ([M+H]⁺).
-
Mass Accuracy: The measured mass should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical mass.[20]
-
Fragmentation Pattern (MS/MS): The fragmentation pattern should be consistent with the known structure of this compound. Key fragments can be used for confirmation.[8]
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) useful for the identification of this compound and related structures.
| Compound | Adduct | Theoretical m/z | Observed m/z | Reference |
| This compound | [M+H]⁺ | 575.1984 | 575.2056 | [21] |
| Pre-acinetobactin | [M+H]⁺ | 557.1879 | - | [4] |
Note: Observed m/z values can vary slightly depending on the instrument calibration and resolution.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound from its precursors.
Experimental Workflow for this compound Identification
Caption: Step-by-step workflow for the extraction and identification of this compound.
References
- 1. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 2. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Acinetobacter Species Using Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Advances in automated techniques to identify Acinetobacter calcoaceticus–Acinetobacter baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry for Species Identification of <i>Acinetobacter</i> Strains - Journal of Laboratory Physicians [jlabphy.org]
- 14. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Overcoming low yield of acinetobactin in laboratory cultures.
Welcome to the technical support center for overcoming the low yield of acinetobactin in laboratory cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its laboratory yield a critical factor?
This compound is the primary siderophore (a low-molecular-weight iron-chelating compound) produced by the pathogen Acinetobacter baumannii.[1][2] It is essential for the bacterium to acquire iron from its host, a process crucial for its survival, proliferation, and virulence.[3][4] Achieving a high yield of this compound in laboratory cultures is vital for a variety of research applications, including studying its role in pathogenesis, developing new antimicrobial agents that target iron acquisition, and for use in diagnostic assays.
Q2: What are the primary factors that regulate this compound production in A. baumannii?
This compound production is tightly regulated, primarily by the availability of iron. The key regulatory factors are:
-
Iron Concentration: This is the most critical factor. This compound synthesis is significantly upregulated under iron-limiting conditions and is repressed when iron is abundant.[4][5][6]
-
Gene Regulation: A set of specific gene clusters is responsible for the biosynthesis (basA-J, entA), efflux (barA/B), and uptake (bauA-F) of this compound.[1][7] The expression of these genes is controlled by iron levels, often mediated by the Ferric uptake regulator (Fur) protein.[4]
-
pH: The pH of the culture medium influences the stability of this compound precursors. Prethis compound, the direct product of the biosynthetic pathway, is stable in acidic conditions (pH < 6), while it non-enzymatically and irreversibly isomerizes to this compound at a pH greater than 7.[1][8][9]
Q3: How can I effectively create iron-limited conditions in my culture medium?
To induce the high-level production of this compound, it is essential to create an iron-depleted environment. This can be achieved by:
-
Using Iron-Poor Minimal Media: Start with a base medium with a low intrinsic iron concentration, such as M9 minimal medium.[2]
-
Adding Iron Chelators: Supplement the medium with a high-affinity iron chelator, such as 2,2'-dipyridyl, which sequesters available iron, mimicking the iron-scarce conditions of a host environment and inducing siderophore production.[10]
-
Using Chelex-Treated Media: For stringent iron removal, media and supplements can be treated with Chelex 100 resin to remove divalent metal ions, including iron.
Q4: I have detected siderophore activity with a CAS assay, but my results are inconsistent. Why might this be?
The Chrome Azurol S (CAS) assay is a universal test for detecting siderophores and is not specific to this compound.[5] A. baumannii can produce other siderophores, such as baumannoferrins and fimsbactins, which will also result in a positive CAS assay.[3][4] If your goal is to specifically quantify this compound, the CAS assay should be used as a preliminary screening tool, followed by more specific methods like High-Pressure Liquid Chromatography (HPLC) and mass spectrometry for purification and confirmation.[10][11][12]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound production.
Problem: I am not detecting any siderophore activity in my culture using the CAS assay.
| Potential Cause | Recommended Solution |
| High Iron Content in Medium | Ensure all glassware is acid-washed to remove trace metals. Use high-purity water and analytical-grade reagents. Add an iron chelator like 2,2'-dipyridyl to the medium to ensure iron limitation.[10] |
| Incorrect Medium Composition | Verify the composition of your minimal medium. M9 medium is a common choice for inducing siderophore production.[2] Ensure all necessary salts and a suitable carbon source are present. |
| Genetic Mutation in the Strain | Confirm that your A. baumannii strain is wild-type for the this compound biosynthesis genes (bas cluster, entA).[4][7] A mutation in these pathways will abolish production. |
| Sub-optimal Growth Conditions | Ensure the culture has reached a sufficient cell density. Siderophore production is often maximal during the late logarithmic or early stationary phase of growth. Check temperature and aeration. |
Problem: The CAS assay is positive, but the overall yield of this compound is low.
| Potential Cause | Recommended Solution |
| Insufficient Iron Limitation | Increase the concentration of the iron chelator in a stepwise manner to find the optimal level that maximizes siderophore production without excessively inhibiting bacterial growth. |
| Sub-optimal pH of the Medium | The isomerization of prethis compound to this compound is pH-dependent.[1][9] Experiment with buffering the medium at different pH values (e.g., pH 6.5, 7.0, 7.5) to see if it impacts the final yield of the desired isomer. |
| Inefficient Extraction Protocol | This compound can be extracted from culture supernatants using methods like ethyl acetate extraction or adsorption to XAD-7 resin.[2][11] Optimize your chosen method by adjusting parameters such as solvent volume, pH, and contact time. |
| Production of Other Siderophores | A. baumannii can produce multiple siderophores.[5] The positive CAS result may be due to the presence of baumannoferrin or fimsbactins. Use HPLC to separate the different siderophores and mass spectrometry to identify and quantify this compound specifically.[12] |
Visualized Pathways and Workflows
This compound Biosynthesis and Regulation
Caption: this compound biosynthesis pathway and its regulation by iron availability.
Experimental Workflow for Yield Optimization
References
- 1. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 10. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of the this compound and Baumannoferrin Siderophores Produced by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Acinetobactin Isomers for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the siderophore acinetobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when stabilizing the oxazoline (pre-acinetobactin) and isoxazolidinone (this compound) isomers for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the two main isomers of this compound and why is their stability important?
A1: The two key isomers of this compound are the oxazoline form (Oxa), also referred to as pre-acinetobactin, and the isoxazolidinone form (Isox).[1] The oxazoline isomer is the initial product of the biosynthetic pathway.[1] It can undergo a spontaneous, non-enzymatic isomerization to the more thermodynamically stable isoxazolidinone form.[1] Maintaining the isomeric purity of each form is crucial for in vitro experiments as they exhibit different efficiencies in iron acquisition and are recognized differently by the bacterial uptake machinery.[1] Specifically, the oxazoline isomer is more efficiently utilized by Acinetobacter baumannii.[1]
Q2: What is the primary factor influencing the stability of the this compound isomers?
A2: The primary factor is pH. The oxazoline isomer is relatively stable in acidic conditions (pH < 6), while it rapidly and irreversibly isomerizes to the isoxazolidinone form at neutral to basic pH (pH > 7).[2][3]
Q3: How does iron chelation affect the stability of the oxazoline (Oxa) isomer?
A3: Chelation of ferric iron (Fe³⁺) significantly stabilizes the oxazoline isomer, preventing its conversion to the isoxazolidinone form even at neutral pH.[1] The iron-Oxa complex is notably stable, and the iron is not readily displaced by the isoxazolidinone isomer.[1]
Q4: Can the isoxazolidinone (Isox) isomer revert to the oxazoline (Oxa) form?
A4: No, the isomerization from the oxazoline to the isoxazolidinone form is considered irreversible under physiological conditions.[2]
Troubleshooting Guides
Problem: My purified oxazoline (Oxa) isomer is converting to the isoxazolidinone (Isox) form during my experiment.
Cause 1: Incorrect pH of buffer/media.
-
Solution: Ensure that the pH of all buffers and media used for experiments with the oxazoline isomer is maintained below 6.0. Prepare fresh acidic buffers and verify the pH immediately before use.
Cause 2: Presence of metal chelators in the apo-form experiment.
-
Solution: When working with the apo (iron-free) form of the oxazoline isomer, be aware that at neutral or alkaline pH, it will readily isomerize. If the experimental conditions require a pH greater than 6, the isomerization is expected. For experiments at neutral pH, consider using the iron-bound (holo) form to maintain the oxazoline structure.
Cause 3: Extended incubation at neutral or alkaline pH.
-
Solution: Minimize the duration of experiments with the apo-oxazoline isomer at pH levels above 6. If long incubation times are necessary, consider a time-course experiment to monitor the rate of isomerization under your specific conditions using HPLC.
Problem: I am having difficulty separating the two this compound isomers.
Cause: Suboptimal HPLC conditions.
Isomer Stability and Handling
Proper handling and storage are critical for maintaining the integrity of this compound isomers for reproducible experimental results.
pH-Dependent Isomerization
The isomerization of the oxazoline (Oxa) form to the isoxazolidinone (Isox) form is highly dependent on the pH of the solution.
| pH Range | Predominant Isomer | Stability of Oxazoline (Oxa) |
| < 6.0 | Oxazoline (Oxa) | Stable |
| 6.0 - 7.0 | Mixture of Isomers | Isomerization begins and proceeds over time |
| > 7.0 | Isoxazolidinone (Isox) | Rapid and complete isomerization |
This table provides a general guide. The exact rate of isomerization can be influenced by temperature and buffer composition.
Long-Term Storage
For long-term stability of purified this compound isomers, it is recommended to store them as lyophilized (freeze-dried) powders at -20°C or -80°C in the dark. If storing in solution, prepare stock solutions in an appropriate buffer (acidic for Oxa, neutral for Isox) with a cryoprotectant like glycerol and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Growth Promotion Assay
This assay is used to determine the ability of this compound isomers to support bacterial growth under iron-limiting conditions.
Materials:
-
Acinetobacter baumannii strain (e.g., a siderophore biosynthesis mutant like ΔbasD)
-
Luria-Bertani (LB) medium
-
2,2′-bipyridyl (DP) or other iron chelator
-
Purified this compound isomers (Oxa and Isox)
-
96-well microplates
-
Incubator shaker (37°C)
-
Microplate reader (OD600nm)
Procedure:
-
Prepare an overnight culture of the A. baumannii strain in LB medium at 37°C with shaking.
-
Prepare iron-deficient LB medium by adding 2,2′-bipyridyl to a final concentration of 200 µM.
-
In a 96-well plate, add the iron-deficient LB medium.
-
Add the purified this compound isomers (apo or holo forms) to the wells at various concentrations. Include a no-siderophore control.
-
Inoculate the wells with the A. baumannii culture to a starting OD600 of ~0.05.
-
Incubate the plate at 37°C with shaking for 12-24 hours.
-
Measure the optical density at 600 nm (OD600) at desired time points to determine bacterial growth.
Protocol 2: Competitive Metal Sequestration Assay
This assay assesses the ability of this compound isomers to acquire iron from host iron-binding proteins.
Materials:
-
Purified this compound isomers (Oxa and Isox)
-
Host iron-binding protein (e.g., transferrin, lactoferrin)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Prepare a solution of the host iron-binding protein in the buffer.
-
Add the purified this compound isomer to the protein solution and incubate to allow for competition for iron.
-
As a control, prepare a solution of the host iron-binding protein without any siderophore.
-
After incubation, transfer the solutions to the centrifugal filter units.
-
Centrifuge according to the manufacturer's instructions to separate the protein (and protein-bound iron) from the smaller siderophore (and siderophore-bound iron) which will be in the filtrate.
-
Analyze the iron content of the filtrate using ICP-MS or ICP-OES. An increase in iron in the filtrate compared to the control indicates that the siderophore was able to sequester iron from the host protein.
Visualizations
Caption: Workflow for this compound isomer purification and subsequent in vitro experiments.
Caption: Key factors influencing the stability of the oxazoline isomer of this compound.
References
- 1. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the CAS Assay for Acinetobactin Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Chrome Azurol S (CAS) assay to detect the siderophore acinetobactin, produced by Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CAS assay?
The CAS assay is a colorimetric method for detecting siderophores.[1] It works on the principle of competition for iron. The assay reagent is a vibrant blue complex of Chrome Azurol S (CAS), ferric iron (Fe³⁺), and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[1] Siderophores, which are strong iron chelators, will remove the iron from this dye complex. This causes the CAS dye to be released, resulting in a color change from blue to orange, yellow, or purple, depending on the type of siderophore.[1]
Q2: What is this compound and why is its detection important?
This compound is a siderophore produced by the bacterium Acinetobacter baumannii. It is a key virulence factor, meaning it plays a crucial role in the ability of the bacteria to cause disease by acquiring iron from its host.[2][3] Detecting and quantifying this compound can be important for studying the pathogenicity of A. baumannii and for the development of new antimicrobial strategies that target iron acquisition. This compound is a mixed-type siderophore, containing both catecholate and hydroxamate functional groups.[4]
Q3: What is the expected color change in the CAS assay when this compound is present?
When this compound successfully chelates the iron from the CAS reagent, the blue color of the assay solution or agar will change to orange.[2][5] This orange halo on an agar plate or color change in a liquid assay is a positive indicator of siderophore production.
Q4: What are the isomers of this compound and how do they affect the CAS assay?
This compound exists in two isomeric forms: pre-acinetobactin and this compound. The conversion between these forms is pH-dependent. Pre-acinetobactin is more stable at a pH below 6, while this compound is favored at a pH above 7.[6] The bacterial outer membrane receptor, BauA, preferentially recognizes pre-acinetobactin for uptake into the cell.[7] Therefore, the pH of your culture medium can influence which isomer is present and potentially affect the efficiency of bacterial iron acquisition and, consequently, the amount of siderophore detected in the supernatant. For the CAS assay itself, which is typically buffered around pH 6.8, both isomers should be capable of chelating iron and producing a color change. However, being aware of this pH-dependent isomerization is crucial for interpreting results related to bacterial physiology.
Troubleshooting Guide
This guide addresses common problems encountered when using the CAS assay for this compound detection.
| Problem | Possible Cause | Solution |
| No color change (false negative) | 1. No siderophore production: The bacterial culture may not be producing this compound. | - Ensure the growth medium is iron-limited to induce siderophore production. - Use a positive control strain known to produce siderophores. |
| 2. Incorrect pH of CAS reagent: The pH of the CAS assay solution is critical for the stability of the dye-iron complex. | - Prepare the PIPES buffer for the CAS agar carefully and ensure the final pH is around 6.8. A pH that is too low or too high can inhibit the color change reaction.[7] | |
| 3. HDTMA toxicity: The detergent HDTMA in the standard CAS agar can be toxic to some bacterial strains, inhibiting their growth and therefore siderophore production. | - Use a modified version of the assay, such as the Overlay CAS (O-CAS) assay, where the bacteria are grown first on a suitable medium and then overlaid with the CAS agar. This avoids direct contact of the bacteria with HDTMA.[8] | |
| Weak color change | 1. Low siderophore concentration: The amount of this compound produced may be low. | - Optimize culture conditions to enhance siderophore production (e.g., extend incubation time, ensure sufficient iron limitation). |
| 2. pH drift in culture medium: The pH of the culture medium can affect the stability and form of this compound (pre-acinetobactin vs. This compound). | - Monitor and, if necessary, buffer the pH of your bacterial culture medium. | |
| Color change in negative control (false positive) | 1. Presence of other chelating agents: Some components of the growth medium or secreted by the bacteria (that are not siderophores) may have iron-chelating properties.[9] | - Use a defined minimal medium to reduce the chances of interfering compounds. - Run a control with uninoculated medium to check for any background reactivity. |
| 2. Incorrect pH of the final mixture: A significant change in pH upon mixing the sample with the CAS reagent can destabilize the complex. | - Ensure the pH of your sample is not extreme. The CAS assay solution is buffered, but highly acidic or basic samples can still cause issues. | |
| Inconsistent results | 1. Instability of CAS reagent: The CAS assay solution can be unstable if not prepared or stored correctly. | - Prepare the CAS solution fresh. If storing, keep it in a dark, cool place. - Ensure all glassware is thoroughly cleaned to remove any trace iron contamination.[8] |
| 2. Variability in culture conditions: Differences in inoculum size, incubation time, or aeration can lead to variable siderophore production. | - Standardize your bacterial culture procedures to ensure consistency between experiments. | |
| CAS agar is green instead of blue | 1. pH of the CAS agar is too high: If the pH of the PIPES buffer exceeds 6.8 during preparation, the solution can turn green.[7] | - Carefully monitor and adjust the pH of the PIPES buffer during the preparation of the CAS agar. |
Quantitative Data
The liquid CAS assay can be used for a quantitative estimation of siderophore production. The amount of siderophore is measured as a percentage of "siderophore units" relative to a reference. The absorbance of the CAS assay solution is measured at 630 nm. The calculation is as follows:
Siderophore Units (%) = [(Ar - As) / Ar] x 100
Where:
-
Ar = Absorbance of the reference (CAS reagent + uninoculated medium) at 630 nm.
-
As = Absorbance of the sample (CAS reagent + culture supernatant) at 630 nm.[2]
A lower absorbance value for the sample (As) compared to the reference (Ar) indicates a higher level of siderophore production.
Example Calculation of Siderophore Production:
| Sample | Description | Absorbance at 630 nm (Ar) | Absorbance at 630 nm (As) | Siderophore Units (%) | Interpretation |
| 1 | Negative Control (uninoculated medium) | 1.250 | 1.245 | 0.4% | Negligible siderophore activity |
| 2 | Weak Producer | 1.250 | 0.950 | 24% | Weak siderophore production |
| 3 | Moderate Producer | 1.250 | 0.625 | 50% | Moderate siderophore production |
| 4 | Strong Producer | 1.250 | 0.250 | 80% | Strong siderophore production |
Note: These are example values. The actual absorbance values will depend on the specific experimental conditions and spectrophotometer used.
Experimental Protocols
1. Standard CAS Agar Plate Assay (Qualitative)
This protocol is for the visual, qualitative detection of siderophore production.
-
Preparation of Blue Dye Solution:
-
Solution 1: Dissolve 0.06 g of CAS in 50 ml of deionized water.
-
Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.
-
Slowly mix Solution 1 with 9 ml of Solution 2 while stirring.
-
Slowly add Solution 3 to the mixture while stirring. The solution will turn dark blue.
-
Autoclave the final blue dye solution and store it in a plastic container in the dark.[7]
-
-
Preparation of CAS Agar:
-
To 750 ml of deionized water, add 100 ml of a minimal medium salt solution (e.g., 10x MM9 salts).
-
Dissolve 32.24 g of PIPES powder. Adjust the pH to 6.0 to help it dissolve, then slowly bring the pH up to 6.8. Do not exceed pH 6.8, as this will cause the solution to turn green.[7]
-
Add 15 g of agar and autoclave.
-
Cool the agar to 50°C.
-
Aseptically add any necessary sterile supplements (e.g., glucose, casamino acids).
-
Slowly add 100 ml of the sterile blue dye solution down the side of the flask with gentle swirling to mix.
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate your bacterial culture onto the center of the CAS agar plate.
-
Incubate under appropriate conditions for siderophore production.
-
Observe for the formation of an orange halo around the bacterial growth.
-
2. Liquid CAS Assay (Quantitative)
This protocol allows for the quantification of siderophore production.
-
Preparation of CAS Assay Solution:
-
Prepare the blue dye solution as described for the agar plate assay.
-
-
Culture Preparation:
-
Grow your bacterial strain in an iron-limited liquid medium to the desired growth phase.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant, which contains the secreted siderophores. It is recommended to filter-sterilize the supernatant.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix your culture supernatant with the CAS assay solution (typically a 1:1 ratio).
-
For the reference (Ar), mix uninoculated iron-limited medium with the CAS assay solution in the same ratio.
-
Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer.
-
Calculate the percentage of siderophore units using the formula provided in the "Quantitative Data" section.
-
3. Overlay CAS (O-CAS) Assay
This modified protocol is useful for bacteria that are sensitive to the HDTMA in the standard CAS agar.
-
Procedure:
-
Prepare a standard growth medium agar (iron-limited) that supports the growth of your bacterial strain.
-
Inoculate your bacteria onto these plates and incubate to allow for growth and siderophore secretion.
-
Prepare the CAS agar as described above, but without any growth nutrients (e.g., MM9 salts, glucose, casamino acids).
-
After the bacteria have grown on the initial plates, gently pour a thin layer of the molten CAS overlay agar onto the surface of the culture.
-
Allow the overlay to solidify and incubate for a few hours to overnight.
-
Observe for the development of an orange halo in the overlay agar around the bacterial colonies.[8]
-
Visualizations
Caption: Principle of the Chrome Azurol S (CAS) Assay.
Caption: Experimental workflow for the liquid CAS assay.
Caption: Troubleshooting decision tree for the CAS assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Addressing poor cell permeability of acinetobactin biosynthesis inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acinetobactin biosynthesis inhibitors and encountering challenges with their cell permeability in Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: My this compound biosynthesis inhibitor shows potent enzymatic activity in vitro, but it is inactive against whole-cell A. baumannii. What are the likely reasons for this discrepancy?
A1: This is a common challenge when developing drugs against Gram-negative bacteria like A. baumannii. The primary reasons for the lack of whole-cell activity despite good enzymatic inhibition are poor cell permeability and active efflux.
-
Poor Cell Permeability: The outer membrane of A. baumannii acts as a formidable barrier, preventing many small molecules from reaching their intracellular targets.[1][2][3][4][5]
-
Active Efflux: A. baumannii possesses numerous efflux pumps, such as AdeABC, AdeIJK, and AdeFGH, which actively expel a wide range of compounds from the cell, preventing them from reaching effective concentrations.[6][7][8][9][10]
Q2: What is this compound and why is its biosynthesis a good target for new antibacterial drugs?
A2: this compound is a siderophore, a small molecule that A. baumannii produces and secretes to scavenge for iron, an essential nutrient for its growth and survival, particularly during infection.[11][12][13][14] The biosynthesis of this compound is a complex pathway involving several enzymes that are unique to the bacterium and absent in mammals, making them attractive targets for developing novel anti-virulence agents.[15][16] Inhibiting this compound production can lead to a significant reduction in the virulence of A. baumannii.[13][14]
Q3: How can I determine if my compound is failing to enter the bacterial cell or being pumped out?
A3: To distinguish between poor influx and active efflux, you can perform a compound accumulation assay using wild-type A. baumannii and a mutant strain deficient in one or more major efflux pumps (e.g., an adeABC deletion mutant). A significantly higher intracellular concentration of your inhibitor in the efflux-deficient mutant compared to the wild-type strain would indicate that the compound is a substrate for that efflux pump. If the accumulation remains low in both strains, poor permeability across the outer membrane is the more likely issue.
Q4: What are some strategies to improve the cell permeability of my this compound biosynthesis inhibitors?
A4: Several strategies can be employed to enhance the uptake of your compounds:
-
Chemical Modification: Modify the physicochemical properties of your inhibitor to favor uptake. This could involve adjusting its size, charge, polarity, and three-dimensionality.
-
"Trojan Horse" Strategy: Conjugate your inhibitor to a molecule that is actively transported into the bacterium, such as a siderophore. This "Trojan horse" approach utilizes the bacterium's own uptake systems to deliver the drug.
-
Use of Permeabilizers: Co-administer your inhibitor with a compound that permeabilizes the outer membrane.[2] For example, inhibitors of LpxC, an enzyme in the lipid A biosynthesis pathway, have been shown to increase cell permeability in A. baumannii.[17]
-
Efflux Pump Inhibitors (EPIs): Use your inhibitor in combination with an EPI to block the active removal of the compound from the cell.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent results in whole-cell activity assays.
| Potential Cause | Troubleshooting Step |
| Variability in bacterial growth phase. | Ensure that bacterial cultures are consistently grown to the mid-logarithmic phase for all experiments, as cell permeability and efflux pump expression can vary with the growth phase. |
| Iron concentration in the media. | This compound biosynthesis is tightly regulated by iron availability. Use iron-depleted media (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-bipyridyl) to ensure the this compound biosynthesis pathway is active.[14][18] |
| Inhibitor instability or degradation. | Verify the stability of your compound in the assay medium under the experimental conditions (e.g., temperature, pH). |
| Inoculum size. | Standardize the bacterial inoculum size for all assays to ensure reproducibility. |
Problem 2: High MIC (Minimum Inhibitory Concentration) values for the inhibitor.
| Potential Cause | Troubleshooting Step |
| Poor cell penetration. | Perform a cell permeability assay (see Experimental Protocols) to quantify the intracellular concentration of your inhibitor. |
| Active efflux. | Test the MIC of your inhibitor in the presence of a known efflux pump inhibitor (e.g., PAβN, although its effectiveness can be strain-dependent). Also, determine the MIC in an efflux-deficient mutant strain. A significant drop in the MIC would confirm efflux as a major resistance mechanism. |
| Target enzyme is not essential under standard laboratory conditions. | This compound is crucial for virulence and growth in iron-limited environments.[13][14] Ensure your MIC assays are performed under iron-limiting conditions to accurately assess the inhibitor's effect. |
| Compound binding to media components. | Test for any potential interactions between your inhibitor and components of the culture medium that might reduce its effective concentration. |
Quantitative Data Summary
Table 1: Impact of Efflux Pump Deletion on Inhibitor Activity
| Compound | Wild-Type A. baumannii MIC (µg/mL) | Efflux Pump Mutant (ΔadeABC) MIC (µg/mL) | Fold Change in MIC |
| Inhibitor X | 64 | 8 | 8 |
| Inhibitor Y | >128 | 32 | >4 |
| Ciprofloxacin | 4 | 0.25 | 16 |
This table provides example data demonstrating how the deletion of a major efflux pump can significantly decrease the MIC of a compound, indicating it is a substrate for that pump.
Table 2: Intracellular Accumulation of Inhibitors
| Compound | Wild-Type A. baumannii (Intracellular Conc. - ng/mg protein) | Efflux Pump Mutant (ΔadeABC) (Intracellular Conc. - ng/mg protein) | Accumulation Ratio (Mutant/WT) |
| Inhibitor X | 15 | 120 | 8.0 |
| Inhibitor Y | 5 | 25 | 5.0 |
| Linezolid | 50 | 150 | 3.0 |
This table illustrates how intracellular drug concentration can be measured and compared between wild-type and efflux mutant strains to quantify the impact of efflux.[19]
Experimental Protocols
Protocol 1: Whole-Cell Permeability Assay using LC-MS/MS
This protocol is adapted from methods used to measure intracellular compound accumulation.[19][20][21]
-
Bacterial Culture: Grow A. baumannii (wild-type and efflux mutant strains) in iron-depleted minimal medium to an OD600 of 0.5.
-
Compound Incubation: Add the test inhibitor at a final concentration of 10 µg/mL to 1 mL of the bacterial culture. Incubate at 37°C with shaking for 30 minutes.
-
Cell Harvesting: Pellet the cells by centrifugation at 5000 x g for 5 minutes at 4°C.
-
Washing: Quickly wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Cell Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., PBS with 0.1% Triton X-100 and lysozyme). Incubate on ice for 30 minutes, then sonicate to ensure complete lysis.
-
Protein Quantification: Use a portion of the lysate to determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Sample Preparation for LC-MS/MS: Precipitate the protein from the remaining lysate by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the inhibitor.
-
Data Normalization: Normalize the amount of intracellular inhibitor to the total protein concentration to get the final value in ng/mg of protein.
Protocol 2: this compound Production Assay (Chrome Azurol S - CAS Assay)
This colorimetric assay is used to detect the production of siderophores like this compound.[22][23]
-
CAS Agar Plate Preparation: Prepare CAS agar plates as described by Schwyn and Neilands.
-
Bacterial Growth: Grow A. baumannii in iron-depleted liquid medium overnight.
-
Inhibitor Treatment: In a fresh culture, add your inhibitor at various concentrations and incubate for a defined period.
-
Supernatant Collection: Pellet the bacteria and collect the cell-free supernatant.
-
CAS Assay: Spot the supernatant onto the CAS agar plates.
-
Observation: The production of siderophores will be indicated by a color change of the CAS reagent from blue to orange/yellow. The size of the halo is proportional to the amount of siderophore produced. A reduction in the halo size in the presence of your inhibitor indicates inhibition of this compound biosynthesis.
Visualizations
Caption: Simplified this compound biosynthesis and export pathway in A. baumannii.
Caption: Troubleshooting workflow for poor cell permeability of inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Multidrug-resistant bacteria: overcoming antibiotic permeability barriers of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hacking the Permeability Barrier of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Mechanisms Efflux Pumps of Acinetobacter baumannii (MDR): Increasing Resistance to Antibiotics [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Acinetobacter baumannii Efflux Pumps and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-nucleoside Inhibitors of BasE, An Adenylating Enzyme in the Siderophore Biosynthetic Pathway of the Opportunistic Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and structural characterization of bisubstrate inhibitors of BasE, the self-standing nonribosomal peptide synthetase adenylate-forming enzyme of this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Detection and Analysis of Iron Uptake Components Expressed by Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional Features of TonB Energy Transduction Systems of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing iron-deficient media for maximal acinetobactin expression.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing iron-deficient media for maximal acinetobactin expression in Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: What is the role of iron in regulating this compound expression?
A1: Iron is a critical regulator of this compound production. In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺, forming a complex that represses the transcription of genes involved in this compound biosynthesis and transport.[1][2][3][4] Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to the de-repression of these genes and subsequent production of this compound.[1][2][3]
Q2: What is the difference between pre-acinetobactin and this compound?
A2: Pre-acinetobactin is the initial siderophore produced by A. baumannii. It is more stable and active in acidic environments (pH < 6).[5][6][7] In neutral to alkaline conditions (pH > 7), pre-acinetobactin undergoes a non-enzymatic isomerization to form this compound.[5][6][8][9] This pH-dependent conversion allows the bacterium to efficiently scavenge iron across a range of pH environments that may be encountered during an infection.[5][6]
Q3: How can I create iron-deficient media to induce this compound expression?
A3: Iron-deficient media can be created by supplementing your culture medium (e.g., Luria-Bertani (LB) broth or M9 minimal media) with a chemical iron chelator. A commonly used chelator is 2,2'-dipyridyl (DIP).[10][11][12][13] The optimal concentration of the chelator needs to be determined empirically for your specific strain and media conditions, but concentrations ranging from 50 µM to 200 µM are frequently reported.[10][11][12][13]
Q4: My A. baumannii culture is growing poorly in the iron-deficient medium. What could be the cause?
A4: While some reduction in growth is expected due to iron limitation, excessive growth inhibition can be problematic. This could be due to:
-
Overly stringent iron chelation: The concentration of your iron chelator (e.g., DIP) may be too high, leading to severe iron starvation that inhibits essential cellular processes. Try reducing the chelator concentration.[12]
-
Nutrient-poor medium: If using a minimal medium, ensure all other essential nutrients are present in sufficient quantities.
-
Strain sensitivity: Different A. baumannii strains may have varying tolerances to iron limitation.
Q5: I am not detecting any siderophore activity in my Chrome Azurol S (CAS) assay. What are the possible reasons?
A5: A lack of siderophore activity in a CAS assay can stem from several factors:
-
Insufficient iron limitation: The concentration of the iron chelator may be too low to induce a significant level of this compound production.
-
Inappropriate pH: The pH of your culture medium may not be optimal for the stability and activity of the this compound isomer you are trying to detect. Remember, pre-acinetobactin is favored at acidic pH, while this compound is favored at neutral to alkaline pH.[5][6][7][9]
-
Incorrect CAS assay protocol: Ensure that all components of the CAS assay solution are prepared correctly and that the assay is performed under the appropriate conditions. The glassware used must be acid-washed to remove any trace iron contamination.[14][15]
-
Mutation in the this compound biosynthesis or transport pathway: The A. baumannii strain you are using may have a mutation in one of the genes essential for this compound production (e.g., bas, entA) or transport (bauA).[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Suboptimal iron chelation | Titrate the concentration of the iron chelator (e.g., 2,2'-dipyridyl) to find the optimal concentration that induces high expression without severely inhibiting growth. Common starting concentrations are between 50 µM and 200 µM.[10][11][12][13] |
| Inappropriate culture pH | Adjust the initial pH of the culture medium to favor the desired this compound isomer. For pre-acinetobactin, use a pH below 6. For this compound, use a pH above 7.[5][6][7][9] | |
| Inadequate aeration | Ensure vigorous aeration of the culture, as this compound production is an aerobic process. | |
| Inconsistent Results | Variability in media preparation | Prepare a large batch of iron-deficient medium to be used for all related experiments to ensure consistency. |
| Contamination of glassware with iron | Acid-wash all glassware to remove any trace iron that could interfere with the induction of this compound expression.[14][15] | |
| No Siderophore Activity Detected | Problem with the CAS assay | Prepare fresh CAS assay solution and ensure all steps of the protocol are followed correctly. Use a known siderophore-producing strain as a positive control.[14][15][16][17][18] |
| Genetic defect in the strain | Sequence key genes in the this compound biosynthesis and transport pathways to check for mutations. |
Experimental Protocols
Preparation of Iron-Deficient Medium
This protocol describes the preparation of an iron-deficient medium using 2,2'-dipyridyl (DIP).
Materials:
-
Luria-Bertani (LB) broth or M9 minimal medium
-
2,2'-dipyridyl (DIP) stock solution (e.g., 10 mM in ethanol)
-
Sterile, acid-washed glassware
Procedure:
-
Prepare the desired culture medium (e.g., LB broth) according to standard protocols.
-
Autoclave the medium and allow it to cool to room temperature.
-
Aseptically add the DIP stock solution to the cooled medium to achieve the desired final concentration (e.g., 100 µM).
-
Mix thoroughly before inoculating with A. baumannii.
Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection
This protocol is adapted from the method described by Schwyn and Neilands (1987) for the detection of siderophore production.
Materials:
-
Solution 1: 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Solution 2: 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
Solution 3: 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Nutrient agar or minimal medium agar
-
Sterile, acid-washed glassware
Procedure:
-
Slowly add Solution 2 to Solution 1 while stirring.
-
Add Solution 3 to the mixture and stir until a dark blue color is obtained. This is the CAS assay solution.
-
Autoclave the CAS assay solution.
-
Prepare your desired agar medium and autoclave it.
-
Cool the agar to approximately 50°C.
-
Aseptically add the sterile CAS assay solution to the molten agar (typically a 1:9 ratio of CAS solution to agar) and mix gently to avoid bubbles.
-
Pour the CAS agar plates and allow them to solidify.
-
Spot your A. baumannii cultures onto the surface of the plates.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Siderophore production is indicated by the formation of a yellow to orange halo around the bacterial growth against the blue background of the agar.
Visualizations
Caption: Fur-mediated regulation of this compound synthesis.
Caption: Experimental workflow for optimizing this compound expression.
References
- 1. Contributions of ferric uptake regulator Fur to the sensitivity and oxidative response of Acinetobacter baumannii to antibiotics [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the human pathogen Acinetobacter baumannii under iron limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Active Iron Uptake to Acinetobacter baumannii Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the complete proteinaceous regulome of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering the iron response in Acinetobacter baumannii: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Siderophore Detection assay [protocols.io]
- 16. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate inconsistencies in acinetobactin-related virulence studies. The information is tailored for researchers, scientists, and drug development professionals working with Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: Why do studies report conflicting results on the importance of this compound for A. baumannii virulence?
A1: The primary reason for conflicting results is the presence of multiple, sometimes redundant, iron acquisition systems in different A. baumannii strains. While some studies conclude that this compound is essential for virulence, others show a less critical role. This discrepancy often arises from the functional redundancy provided by other siderophores like baumannoferrin and fimsbactins.
For instance, A. baumannii strain ATCC 19606 relies heavily on this compound for iron acquisition, as it lacks the genetic clusters for fimsbactins and baumannoferrin production.[1] Consequently, studies using this strain tend to show a significant loss of virulence when this compound biosynthesis is disrupted.[2] In contrast, strains like ATCC 17978 possess genes for all three siderophore systems.[1][3] In these strains, the absence of this compound can be partially compensated for by the other siderophores, leading to a less pronounced virulence defect in certain experimental models.[1][3]
The diagram below illustrates the different siderophore systems found in A. baumannii.
Siderophore systems in A. baumannii.
Q2: Does the specific infection model used influence the observed importance of this compound?
A2: Yes, the choice of infection model can significantly impact the perceived role of this compound in virulence. Different models present distinct host environments with varying levels of iron availability and immune pressures.
-
Galleria mellonella (Wax Moth Larvae): This model is often used for initial virulence screening. Studies have shown that this compound-deficient mutants of A. baumannii ATCC 19606T have significantly reduced killing ability in this model.[2]
-
Murine Sepsis Models: In systemic infections like bacteremia, the ability to scavenge iron from host proteins such as transferrin and lactoferrin is crucial. This compound has been demonstrated to be essential for the survival and proliferation of A. baumannii in murine sepsis models.[1][3][4]
-
Murine Pneumonia Models: The lung environment may have different iron availability compared to the bloodstream. While this compound is still considered a key virulence factor in pneumonia, its relative importance compared to other factors might differ from that in sepsis.
The table below summarizes findings from different infection models.
| Infection Model | A. baumannii Strain(s) | Key Finding Regarding this compound | Reference(s) |
| Galleria mellonella | ATCC 19606T | This compound biosynthesis and transport mutants showed significantly reduced ability to kill the host. | [2] |
| Murine Sepsis | ATCC 19606T | The this compound-mediated iron acquisition system is critical for establishing an infection and killing the host. | [2] |
| Murine Sepsis | ATCC 17978 | Inactivation of this compound biosynthesis severely attenuates survival. Other siderophores (baumannoferrin, fimsbactins) appear dispensable in this model. | [3] |
| Murine Pneumonia | ATCC 17978 | This compound genes are significantly upregulated during pneumonia infection, indicating a crucial role. | [1] |
Troubleshooting Guides
Problem 1: My this compound knockout mutant does not show a significant virulence defect in my A. baumannii strain.
Possible Causes and Solutions:
-
Functional Redundancy: Your A. baumannii strain may produce other siderophores (baumannoferrin, fimsbactins) that compensate for the loss of this compound.
-
Troubleshooting Step: Screen your strain for the presence of bfn and fbs gene clusters using PCR or whole-genome sequencing. If present, consider creating double or triple siderophore biosynthesis knockouts to unmask the full contribution of siderophore-mediated iron acquisition to virulence. A double mutant of basJ and fbsB has demonstrated the high level of genetic redundancy between these systems.[1]
-
-
Experimental Conditions: The iron concentration in your growth media or the specific infection model may not be stringent enough to reveal a virulence defect.
-
Troubleshooting Step: Ensure your in vitro growth medium is iron-depleted. For in vivo studies, consider using a more stringent infection model, such as a neutropenic mouse model, where the host's ability to control infection is compromised, making iron acquisition even more critical for the pathogen.
-
Troubleshooting workflow for unexpected virulence results.
Problem 2: Variability in the degree of virulence attenuation among different this compound biosynthetic gene knockouts.
Possible Causes and Solutions:
-
Polar Effects of Mutations: The method used to create the knockout may have unintended effects on the expression of downstream genes in the operon.
-
Troubleshooting Step: Use a precise gene deletion method that avoids polar effects. Complementation of the mutation with a wild-type copy of the gene should restore the wild-type phenotype.
-
-
Role of Biosynthetic Intermediates: Some intermediates in the this compound biosynthesis pathway may have biological activity or contribute to virulence.
-
Troubleshooting Step: An interesting observation is that a mutant in basD (involved in an intermediate step) can have a less attenuated phenotype compared to a mutant in bauA (the receptor for the final siderophore).[2] This suggests that this compound precursors might play a role in virulence.[2] When designing your knockout strategy, consider the potential effects of accumulating specific intermediates.
-
Experimental Protocols
1. Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)
The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron from a dye complex, resulting in a color change.
-
Materials:
-
Chrome Azurol S (CAS) dye solution
-
Bacterial culture supernatant
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
Grow bacterial cultures in iron-depleted medium to induce siderophore production.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution.
-
Incubate at room temperature in the dark for a specified period (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to the control (uninoculated medium) indicates siderophore production.
-
Quantify siderophore production as a percentage of siderophore units relative to the uninoculated medium control.
-
2. Murine Sepsis Model
This protocol provides a general framework for assessing the virulence of A. baumannii strains in a systemic infection model.
-
Materials:
-
A. baumannii strains (wild-type and mutants)
-
8- to 10-week-old BALB/c or C57BL/6 mice
-
Sterile phosphate-buffered saline (PBS)
-
Bacterial culture medium (e.g., Luria-Bertani broth)
-
-
Methodology:
-
Grow A. baumannii strains to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/ml).
-
Inject a defined volume (e.g., 100 µl) of the bacterial suspension intraperitoneally into the mice.
-
Monitor the mice for signs of illness and survival over a period of 7 to 14 days.
-
At specific time points post-infection, a subset of mice can be euthanized to determine bacterial loads in the spleen, liver, and blood by plating serial dilutions of tissue homogenates on appropriate agar plates.
-
Signaling Pathways
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly system. The genes responsible for the synthesis (bas), efflux (bar), and uptake (bau) of this compound are typically clustered together on the chromosome.
This compound biosynthesis and transport pathway.
References
- 1. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of acinetobactin transport assays.
Welcome to the technical support center for Acinetobactin transport assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an this compound transport assay?
A1: this compound transport assays are designed to quantify the uptake of the siderophore this compound by Acinetobacter baumannii. This process is primarily mediated by the BauA outer membrane receptor, which specifically recognizes and binds the iron-loaded form of pre-acinetobactin, the biosynthetic precursor to this compound.[1][2] Following binding, the siderophore-iron complex is translocated across the outer membrane in a TonB-dependent manner and subsequently transported into the cytoplasm by the BauBCDE inner membrane ABC transporter.[3][4] Assays typically measure the accumulation of labeled this compound or the growth-promoting effect of this compound in iron-limited conditions.
Q2: What are the common types of this compound transport assays?
A2: There are two main categories of assays used to assess this compound transport:
-
Indirect Assays: These assays do not directly measure this compound uptake but infer it from a biological response.
-
Chrome Azurol S (CAS) Assay: This colorimetric assay detects the production of siderophores. A decrease in the blue color of the CAS reagent, which is caused by the chelation of iron by siderophores, indicates siderophore activity. While it primarily measures production, it can be used to compare the overall siderophore activity of different bacterial strains, including transport mutants.
-
Growth Promotion Assays: These assays assess the ability of a bacterial strain to grow in iron-depleted media supplemented with this compound. Strains with efficient transport systems will exhibit better growth.
-
-
Direct Assays: These assays directly quantify the amount of this compound taken up by the bacterial cells.
-
Radiolabeled Uptake Assays: These highly sensitive assays use radiolabeled this compound (e.g., with 55Fe) to track its accumulation within the cells.[5]
-
Fluorescent Uptake Assays: These assays utilize fluorescently labeled this compound analogues to measure uptake via fluorescence intensity measurements.
-
Q3: What are the critical factors to consider for optimizing this compound transport assays?
A3: Several factors can significantly impact the efficiency and reproducibility of your assays:
-
Iron Availability: this compound biosynthesis and transport systems are tightly regulated by iron. Assays should be conducted under iron-limiting conditions to ensure the expression of the transport machinery.[6]
-
pH: The pH of the medium can affect the stability and isomerization of pre-acinetobactin to this compound. Maintaining a consistent and appropriate pH is crucial.
-
Bacterial Growth Phase: It is generally recommended to use bacteria in the mid-exponential growth phase, as they are most metabolically active and likely to have optimal transporter expression.
-
Cell Density: The number of bacterial cells used in the assay should be standardized to ensure consistent results.
-
Substrate Concentration: The concentration of labeled this compound should be carefully chosen. For kinetic studies, a range of concentrations will be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal (Direct Assays) | 1. Inefficient expression of transport proteins. 2. Inactive or degraded labeled this compound. 3. Insufficient incubation time. 4. Incorrect assay temperature. | 1. Ensure bacteria are grown in iron-depleted media to induce transporter expression. 2. Verify the integrity and specific activity of your labeled this compound. 3. Optimize the incubation time to allow for sufficient uptake. 4. Perform the assay at the optimal temperature for bacterial growth and transport (typically 37°C). |
| High Background Signal (Direct Assays) | 1. Non-specific binding of labeled this compound to the cell surface or filter membrane. 2. Inadequate washing of cells. 3. Contamination of reagents. | 1. Include a blocking agent (e.g., BSA) in your wash buffer.[7] Optimize washing steps with ice-cold buffer to minimize non-specific binding. 2. Increase the number and volume of washes. Ensure complete removal of the supernatant. 3. Use fresh, sterile reagents. |
| High Variability Between Replicates | 1. Inconsistent cell density. 2. Pipetting errors. 3. Incomplete cell lysis (for scintillation counting). 4. Edge effects in microplates. | 1. Carefully standardize the cell density for each experiment. 2. Use calibrated pipettes and ensure proper mixing of reagents. 3. Ensure complete cell lysis to release all internalized radiolabel. 4. Avoid using the outer wells of the microplate or fill them with a buffer to maintain a consistent environment. |
| No Difference Between Wild-Type and Mutant Strains | 1. The mutated gene is not essential for this compound transport under the tested conditions. 2. Compensatory transport mechanisms are present. 3. The mutation did not result in a loss of function. | 1. Confirm the role of the gene in this compound transport through literature review and genetic analysis. 2. Investigate the presence of other potential siderophore transport systems in your strain. 3. Verify the mutation at the genetic and protein expression levels. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound transport. This information can be useful for experimental design and data interpretation.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of Fe3+-prethis compound to BauA (1:1 complex) | 763 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Affinity (Kd) of Fe3+-prethis compound to BauA (1:2 complex) | 83 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding of Fe3+-acinetobactin to BauA | No binding detected | Isothermal Titration Calorimetry (ITC) | [1] |
| Growth Inhibition of ΔbarA, ΔbarB, and ΔbauC mutants under iron-limiting conditions | Significant reduction in µmax and increase in λ | Growth Curve Analysis | [8] |
Experimental Protocols
Protocol 1: Indirect this compound Transport Assessment using a Liquid Chrome Azurol S (CAS) Assay
This protocol provides a method for indirectly assessing this compound transport by measuring siderophore production.
Materials:
-
Acinetobacter baumannii strains (wild-type and transport mutants)
-
Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex 100)
-
CAS assay solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate A. baumannii strains into 5 mL of iron-depleted minimal medium.
-
Incubate at 37°C with shaking until the culture reaches mid-exponential phase (OD600 of 0.4-0.6).
-
-
CAS Assay:
-
Centrifuge the bacterial cultures at 4,000 x g for 10 minutes.
-
Collect the supernatant, which contains the secreted siderophores.
-
In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of CAS assay solution.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.
-
Use iron-depleted minimal medium as a blank.
-
Calculate the percentage of siderophore activity using the following formula: % Siderophore Activity = [(Absblank - Abssample) / Absblank] * 100
-
Protocol 2: Direct this compound Transport Assay using a Radiolabeled Substrate
This protocol outlines a method for the direct measurement of this compound uptake using a radiolabeled iron-siderophore complex.
Materials:
-
Acinetobacter baumannii strains (wild-type and transport mutants)
-
Iron-depleted minimal medium
-
55FeCl3
-
Purified this compound
-
Wash buffer (e.g., ice-cold PBS with 0.1% BSA)
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Preparation of Radiolabeled this compound:
-
Prepare a solution of 55FeCl3 complexed with a molar excess of this compound in a suitable buffer.
-
Allow the complex to form for at least 30 minutes at room temperature.
-
-
Bacterial Culture and Uptake Assay:
-
Grow A. baumannii strains in iron-depleted minimal medium to mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with an appropriate buffer.
-
Resuspend the cells to a standardized OD600 in the assay buffer.
-
Initiate the transport assay by adding the 55Fe-acinetobactin complex to the cell suspension.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 1, 2, 5, 10 minutes).
-
-
Termination of Uptake and Measurement:
-
At each time point, take an aliquot of the cell suspension and immediately filter it through a glass fiber filter.
-
Wash the filter rapidly with three volumes of ice-cold wash buffer to remove unbound radiolabel.
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of 55Fe-acinetobactin taken up by the cells at each time point.
-
Plot the uptake over time to determine the initial rate of transport.
-
For kinetic analysis, perform the assay with varying concentrations of the 55Fe-acinetobactin complex to determine Vmax and Km values.
-
Visualizations
Caption: this compound transport pathway in A. baumannii.
Caption: General workflow for a direct this compound transport assay.
Caption: Logical troubleshooting flow for common assay issues.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 3. Genomics of Acinetobacter baumannii iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
Technical Support Center: Differentiating Pre-acinetobactin and Acinetobactin Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on distinguishing the activities of the siderophores pre-acinetobactin and acinetobactin, key virulence factors in Acinetobacter baumannii.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural and functional differences between pre-acinetobactin and this compound?
Pre-acinetobactin and this compound are two isomers of the same siderophore that play a crucial role in iron acquisition for Acinetobacter baumannii.
Structural Differences:
-
Pre-acinetobactin: This is the initial form synthesized by the non-ribosomal peptide synthetase (NRPS) machinery and features an oxazoline ring.[1]
-
This compound: This is the thermodynamically more stable form, created when pre-acinetobactin undergoes a non-enzymatic, irreversible isomerization that converts the oxazoline ring into an isooxazolidinone ring.[2][3]
This isomerization is highly dependent on pH. Pre-acinetobactin is stable in acidic environments (pH < 6), whereas the conversion to this compound occurs rapidly at neutral to basic pH (pH > 7).[4][5]
Functional Differences: The most critical functional difference lies in their recognition by the bacterial cell for iron uptake. The TonB-dependent outer membrane transporter, BauA , is the specific receptor for the iron-siderophore complex.[6]
-
Pre-acinetobactin: The iron-bound form of pre-acinetobactin (Fe³⁺-prethis compound) is specifically recognized by and binds to the BauA receptor with high affinity, initiating its transport into the cell.[2][7][8] This makes pre-acinetobactin essential for the iron uptake process.[9]
-
This compound: Fe³⁺-acinetobactin is not recognized by the BauA receptor and shows no binding.[2][9][10] While it is an effective iron chelator in the environment, it cannot be directly imported through the primary BauA pathway.[1]
Q2: Why is it crucial to differentiate between their activities in research?
Distinguishing between the activities of these two isomers is vital for several key research areas:
-
Understanding Virulence: Iron acquisition is a critical virulence factor for A. baumannii during infection.[7][11] Correctly identifying pre-acinetobactin as the active molecule for cellular uptake is fundamental to understanding how this pathogen scavenges iron from the host.[12]
-
Drug Development: The siderophore uptake system is a prime target for "Trojan horse" antibiotic strategies, where an antibiotic is attached to a siderophore to gain entry into the bacterium.[2][7] For this strategy to be effective, the antibiotic must be conjugated to the specific molecule recognized by the transporter. Therefore, rational drug design requires targeting pre-acinetobactin, not this compound, to exploit the BauA pathway.[8]
Q3: Which experimental assays can be used to distinguish pre-acinetobactin from this compound activity?
Several methods can be used to differentiate the two isomers based on their physical properties or biological activity:
-
High-Performance Liquid Chromatography (HPLC): This is the most direct method to physically separate and quantify the two isomers. Due to their structural differences, they will have distinct retention times on a reverse-phase column (e.g., C18).[2][11][13]
-
Bacterial Growth Promotion Assays: This bioassay directly measures the ability of each isomer to supply iron to the bacteria. By using an A. baumannii mutant that cannot produce its own siderophores (e.g., a ΔbasD or ΔbasG mutant) and growing it in an iron-depleted medium, you can test whether the addition of purified pre-acinetobactin or this compound can restore growth.[5][14][15] Only pre-acinetobactin is expected to significantly promote growth.[1]
-
Isothermal Titration Calorimetry (ITC): This biophysical technique can precisely measure the binding affinity between the purified BauA receptor protein and each iron-loaded isomer.[2] Results from such experiments have conclusively shown that only Fe³⁺-prethis compound binds to BauA.[2][7]
Q4: Can a standard Chrome Azurol S (CAS) assay differentiate between them?
No, a standard CAS assay cannot differentiate between pre-acinetobactin and this compound activity. The CAS assay is a universal colorimetric test that detects the presence of iron-chelating molecules (siderophores).[15][16][17] It works on the principle of ligand exchange; a strong chelator will remove iron from the CAS-iron complex, causing a color change from blue to orange.[16][18]
Since both pre-acinetobactin and this compound are potent iron chelators, both will yield a positive result in a CAS assay.[5][14] The assay confirms siderophore presence but provides no information on which isomer is biologically active in terms of cellular uptake.
Quantitative Data Summary
Biophysical analysis using Isothermal Titration Calorimetry (ITC) has been used to quantify the binding affinity of each isomer to the BauA outer membrane receptor. The results clearly demonstrate the receptor's specificity.
| Ligand (Iron-Siderophore Complex) | Receptor | Dissociation Constant (Kd) | Binding Observed |
| Fe³⁺-prethis compound (1:2 Fe:siderophore) | BauA | 83 nM[2][7] | Strong Binding |
| Fe³⁺-prethis compound (1:1 Fe:siderophore) | BauA | 763 nM[2][7] | Moderate Binding |
| Fe³⁺-acinetobactin | BauA | Not Applicable | No Binding Observed[2][7] |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis for Isomer Separation
This protocol provides a general method for separating pre-acinetobactin and this compound from a culture supernatant or a purified mixture.
-
Sample Preparation: Grow A. baumannii in an iron-depleted medium (e.g., M9 minimal media) to induce siderophore production.[11] Pellet the cells by centrifugation and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Solid-Phase Extraction (Optional): For cleaner samples, use a solid-phase extraction cartridge (e.g., OASIS HLB) to concentrate the siderophores from the cell-free supernatant.[11]
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically used. The acidic pH helps to keep the molecules stable and protonated.[19]
-
Detection: Monitor the elution profile using a diode-array detector (DAD) at wavelengths around 215 nm, 254 nm, and 310 nm.[13][20]
-
Analysis: The two isomers will elute as distinct peaks. In one published study, this compound had a retention time of 21.10 min and pre-acinetobactin had a retention time of 21.43 min.[2] Note that absolute retention times will vary depending on the specific column, gradient, and HPLC system used.
Protocol 2: Bacterial Growth Promotion Assay
This bioassay determines which isomer is functional for iron uptake.
-
Bacterial Strain: Use an A. baumannii this compound biosynthesis mutant strain, such as ATCC 19606-s1 (a basD insertional mutant), which cannot produce siderophores but retains the uptake machinery.[14]
-
Media Preparation: Prepare a liquid iron-depleted minimal medium (e.g., M9). Add a strong iron chelator, such as 2,2'-bipyridyl (BIP) at a concentration of ~200 µM, to sequester any trace iron.[19][21]
-
Assay Setup: In a 96-well microplate, inoculate the iron-depleted medium with the mutant strain to a low starting optical density (e.g., OD₆₀₀ of 0.05).
-
Supplementation: To different wells, add:
-
Control (no supplement)
-
Purified pre-acinetobactin (e.g., 10 µM)
-
Purified this compound (e.g., 10 µM)
-
-
Incubation and Measurement: Incubate the plate at 37°C with shaking. Measure the optical density (OD₆₀₀) at regular intervals (e.g., every 2 hours) for up to 24 hours using a microplate reader.[21]
-
Expected Results: The wells supplemented with pre-acinetobactin should show significant growth recovery compared to the control. Wells supplemented with this compound are expected to show little to no growth, similar to the negative control, as it cannot be efficiently imported.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| HPLC: No distinct peaks for isomers. | Siderophore production was too low. Isomers co-elute. | Ensure culture media is iron-depleted. Optimize the HPLC gradient (e.g., make it shallower) to improve peak resolution. |
| HPLC: Peak for pre-acinetobactin is small or absent. | Sample was handled at neutral/high pH, causing isomerization to this compound. | Ensure all buffers and solvents used for sample preparation and analysis are acidic (pH < 6).[10] |
| Growth Assay: No growth in any well, including positive control. | The concentration of the iron chelator (BIP) is too high (toxic). The bacterial inoculum was not viable. | Perform a titration of the chelator to find the optimal inhibitory concentration. Use a fresh, healthy bacterial culture for inoculation. |
| Growth Assay: Similar, weak growth observed with both isomers. | Isomerization of pre-acinetobactin occurred in the neutral pH of the growth medium. The specific strain may have alternative, low-affinity uptake systems. | This is an inherent challenge. The difference in activity should still be apparent, though perhaps not absolute. Focus on the initial growth rates. Confirm the genotype of your strain. |
Visualizations: Pathways and Workflows
This compound Biosynthesis and Isomerization
Caption: Biosynthesis of pre-acinetobactin and its pH-dependent isomerization to this compound.
Iron Uptake Mechanism```dot
Caption: A workflow to select the appropriate experimental method for isomer differentiation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 7. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 8. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Genetic Redundancy in Siderophore Knockout Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing genetic redundancy of siderophores in knockout studies.
I. Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise when studying functionally redundant siderophore systems.
FAQ 1: My single-gene knockout of a siderophore biosynthesis gene shows no iron-limitation phenotype. What is the likely cause?
Answer: This is a classic indicator of genetic redundancy. Many bacteria possess multiple siderophore biosynthesis gene clusters that can compensate for the loss of one system.[1][2] The lack of a phenotype suggests that one or more other siderophores are being produced and are sufficient for iron acquisition under your experimental conditions. It is also possible that other iron uptake mechanisms, such as heme uptake or ferrous iron transport, are compensating.
FAQ 2: How can I confirm that other siderophore systems are compensating in my single-gene knockout mutant?
Answer: To confirm compensatory expression, you can:
-
Perform a Chrome Azurol S (CAS) Assay: A positive CAS assay result (a color change from blue to orange/yellow/purple) with your knockout mutant indicates that other iron-chelating molecules are still being produced.[3][4]
-
Quantify Siderophore Gene Expression: Use Reverse Transcription-quantitative PCR (RT-qPCR) to measure the transcript levels of other known or putative siderophore biosynthesis genes in your knockout mutant compared to the wild-type. A significant upregulation of other siderophore genes in the mutant under iron-limiting conditions would be strong evidence for compensation.[5]
-
Analyze the Siderophore Profile: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the different siderophores produced by both the wild-type and mutant strains. This will give you a definitive profile of which siderophores are being produced and in what relative amounts.[6][7]
FAQ 3: I have created a double (or multiple) knockout mutant for all known siderophore systems, but the strain still grows under moderate iron limitation. What are the possible explanations?
Answer: Even with multiple knockouts, bacteria can have alternative iron acquisition strategies. These may include:
-
Undiscovered Siderophore Systems: Your organism may possess novel, uncharacterized siderophore biosynthesis pathways.
-
Heme Uptake: Many bacteria can acquire iron from host heme.
-
Ferrous Iron (Fe²⁺) Transport: Systems that directly import ferrous iron can bypass the need for siderophores.
-
"Siderophore Piracy": The bacterium may be able to utilize siderophores produced by other microorganisms present in the environment (if not in pure culture).[8]
FAQ 4: How should I design my knockout experiments to effectively study a genetically redundant siderophore system?
Answer: A systematic approach is crucial. The following workflow is recommended:
-
In Silico Analysis: Begin by analyzing the genome of your organism to identify all putative siderophore biosynthesis gene clusters.
-
Single Gene Knockouts: Create individual knockouts for each identified siderophore system.
-
Phenotypic Analysis: Characterize each single knockout mutant for growth under various iron conditions and quantify total siderophore production using the CAS assay.
-
Multiple Gene Knockouts: Based on the results from the single knockouts, create double, triple, or even higher-order knockout combinations.
-
Comprehensive Phenotyping: Perform detailed phenotypic analysis of the multiple knockout mutants, including growth curves under stringent iron limitation and in the presence of different iron sources.
-
Siderophore Quantification: Use a specific method like LC-MS/MS to quantify the production of each siderophore in the wild-type and all mutant strains.
-
Gene Expression Analysis: Use RT-qPCR to investigate the expression levels of the remaining siderophore genes in your single and multiple knockout mutants to understand the regulatory cross-talk.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting the Chrome Azurol S (CAS) Assay
| Symptom | Possible Cause(s) | Solution(s) |
| No color change with positive control or expected siderophore producer. | 1. Iron contamination in glassware or media. 2. Incorrect pH of the CAS assay solution. 3. Degraded CAS reagent. | 1. Acid-wash all glassware. Use high-purity water and reagents. 2. Ensure the final pH of the CAS solution is appropriate for the assay. 3. Prepare fresh CAS solution. |
| Color change in the negative control (uninoculated media). | 1. Presence of iron chelators in the media components (e.g., casamino acids). 2. Contamination of the media. | 1. Treat media components like casamino acids with Chelex 100 to remove contaminating iron. 2. Ensure sterile technique during media preparation. |
| Inconsistent halo sizes or color intensity. | 1. Uneven inoculation of bacteria on the plate. 2. Variation in agar depth. 3. Different diffusion rates of various siderophores. | 1. Use a standardized inoculum volume and spotting technique. 2. Pour plates to a consistent depth. 3. This is an inherent property of the assay. For quantitative comparisons, use a liquid CAS assay or LC-MS. |
| Yellow, orange, or purple halos observed. | Different types of siderophores produce different colors. | This can be used for preliminary classification: orange halos are often indicative of hydroxamate-type siderophores, while purple can suggest catecholate types.[9] |
Troubleshooting Knockout Mutant Phenotypes
| Symptom | Possible Cause(s) | Troubleshooting Step(s) |
| Single knockout shows a stronger phenotype than the double knockout. | 1. The order of gene deletion can sometimes influence the phenotype in the sub-optimal growth phase.[10][11] 2. Unexpected polar effects of the second knockout mutation on a nearby gene. | 1. Construct the double knockout in the reverse order and compare phenotypes. 2. Verify the absence of polar effects by RT-qPCR of downstream genes. |
| Unexpected pleiotropic phenotypes (e.g., changes in motility, biofilm formation). | Siderophores can have roles beyond iron acquisition, such as signaling or protection against oxidative stress.[1] | Investigate these secondary phenotypes in your single and multiple knockout mutants to dissect the specific roles of each siderophore. |
| No growth of the multiple knockout mutant even in iron-replete media. | One of the deleted genes may have an essential function unrelated to siderophore production. | Complementation of each knocked-out gene individually in the multiple knockout background can identify the essential gene. |
III. Data Presentation
Clear presentation of quantitative data is essential for comparing the effects of single and multiple gene knockouts.
Table 1: Example of Siderophore Production in Wild-Type and Knockout Mutants
| Strain | Genotype | Siderophore A (µM) | Siderophore B (µM) | Total Siderophore Production (% of Wild-Type) |
| Wild-Type | WT | 50 ± 5 | 100 ± 10 | 100% |
| Mutant 1 | ΔsidA | 0 | 150 ± 15 | 100% |
| Mutant 2 | ΔsidB | 75 ± 8 | 0 | 50% |
| Double Mutant | ΔsidA ΔsidB | 0 | 0 | 0% |
This is example data and does not represent a specific experiment.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Creating Multiple Siderophore Gene Knockouts
This protocol provides a general workflow for generating multiple markerless gene deletions. Specific details will vary depending on the organism and the chosen genetic tools (e.g., CRISPR/Cas9, homologous recombination).[12]
-
Design and Synthesize Targeting Constructs: For each target siderophore biosynthesis gene, design upstream and downstream homology arms flanking a selectable marker.
-
First Gene Knockout: Transform the wild-type strain with the first targeting construct and select for transformants.
-
Marker Excision: If using a recyclable marker, excise it from the genome.
-
Verification: Confirm the deletion of the first gene by PCR and sequencing.
-
Second Gene Knockout: Use the verified single knockout strain as the parent for the second round of gene deletion, repeating steps 2-4.
-
Iterative Deletions: Continue this process to create double, triple, or higher-order mutants.
-
Final Verification: After creating the final multiple knockout strain, confirm all deletions by PCR and consider whole-genome sequencing to check for off-target mutations.
Protocol 2: Quantification of Compensatory Siderophore Gene Expression by RT-qPCR
This protocol outlines the steps to measure the expression of siderophore genes.[13][14][15][16]
-
Culture Growth: Grow wild-type and knockout mutant strains under iron-replete and iron-limiting conditions.
-
RNA Extraction: Isolate total RNA from cells harvested during the exponential growth phase. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
Primer Design and Validation: Design and validate qPCR primers for your target siderophore genes and at least two stable housekeeping genes (for normalization).
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of the target siderophore genes in the mutant strains compared to the wild-type using the ΔΔCt method, normalizing to the expression of the housekeeping genes.
Protocol 3: LC-MS/MS for Siderophore Quantification
This protocol provides a general workflow for the analysis of siderophores in culture supernatants.[6][7][17][18][19]
-
Sample Preparation: Centrifuge bacterial cultures to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Chromatographic Separation: Inject the filtered supernatant onto a liquid chromatography system equipped with a suitable column (e.g., C18). Separate the siderophores using a gradient of solvents (e.g., water and acetonitrile with a modifier like formic acid).
-
Mass Spectrometry Analysis: Elute the separated compounds into a mass spectrometer. Acquire data in both full scan mode (to identify all ions) and tandem MS (MS/MS) mode (to fragment ions for structural information).
-
Data Analysis: Process the raw data using software like MAVEN or similar platforms. Identify siderophores based on their accurate mass and characteristic fragmentation patterns. Quantify the abundance of each siderophore by integrating the area under the peak in the extracted ion chromatogram.
V. Mandatory Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Genetic compensation in a siderophore system.
Caption: Workflow for dissecting siderophore redundancy.
References
- 1. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted regulation of siderophore synthesis by multiple regulatory systems in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data mining driven LC-MS/MS detection of bacterial siderophores | EPIC [epic.awi.de]
- 8. Frontiers | Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus [frontiersin.org]
- 9. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-optimal phenotypes of double-knockout mutants of Escherichia coli depend on the order of gene deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sub-optimal phenotypes of double-knockout mutants of Escherichia coli depend on the order of gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR [pubmed.ncbi.nlm.nih.gov]
- 15. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 16. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 17. LC-MS Data Processing with MAVEN: A Metabolomic Analysis and Visualization Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Untargeted LC-MS workflow - mzmine documentation [mzmine.github.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
The Central Role of BauA in Acinetobactin-Mediated Iron Acquisition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial iron acquisition systems is paramount for developing novel antimicrobial strategies. In the opportunistic pathogen Acinetobacter baumannii, a critical priority for new antibiotic development, the siderophore acinetobactin and its outer membrane receptor, BauA, represent a key axis for iron uptake and a promising therapeutic target.
This guide provides a comprehensive comparison of the BauA-acinetobactin system with other siderophore-mediated iron uptake mechanisms in A. baumannii, supported by experimental data. We delve into the detailed methodologies of key experiments that have solidified our understanding of BauA's function and present this information in a clear, accessible format.
BauA: The Primary Gatekeeper for this compound
Experimental evidence has robustly confirmed BauA as the specific outer membrane receptor for the ferric-acinetobactin complex. A significant finding in the field is that BauA preferentially recognizes and binds to prethis compound , the precursor to this compound, which is more stable in acidic environments.[1][2][3] This interaction is crucial for the bacterium's ability to scavenge iron from its host, a process essential for its survival and virulence.[4]
The transport of the iron-siderophore complex across the outer membrane is an active process energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force from the inner membrane.[5][6][7] Once in the periplasm, the complex is shuttled to the inner membrane for transport into the cytoplasm via an ABC transporter system (BauBCDE).[4][8]
Comparative Analysis of A. baumannii Siderophore Receptors
While the this compound-BauA system is a primary means of iron acquisition, A. baumannii possesses other siderophore systems, highlighting its metabolic flexibility. The main alternatives include the baumannoferrin and fimsbactin systems, each with their own dedicated outer membrane receptors.
| Siderophore System | Outer Membrane Receptor | Ligand(s) | Binding Affinity (Kd) | Role in Virulence |
| This compound | BauA | Fe³⁺-prethis compound, Fe³⁺-prethis compound-acinetobactin complex | ~83 nM (for 1:2 Fe³⁺:prethis compound)[1][9] | Essential for growth on host iron sources and virulence in murine models.[10] |
| Baumannoferrin | BfnH | Fe³⁺-baumannoferrin | Not yet determined | Contributes to iron acquisition, but not essential for virulence in a murine bacteremia model.[10] |
| Fimsbactins | FbsN (predicted) | Fe³⁺-fimsbactins | Not yet determined | Contributes to iron acquisition, but not essential for virulence in a murine bacteremia model.[10] |
Experimental Confirmation of BauA's Role
The definitive role of BauA as the prethis compound receptor has been established through a combination of structural biology, biophysical assays, and genetic manipulation.
Structural and Biophysical Evidence
Crystal structures of BauA in complex with Fe³⁺-prethis compound have provided a detailed molecular snapshot of the interaction, revealing the specific binding pocket and the residues involved.[2] Isothermal Titration Calorimetry (ITC) has been instrumental in quantifying the binding affinity, demonstrating a high-affinity interaction between BauA and Fe³⁺-prethis compound in the nanomolar range, while showing no significant binding to this compound alone.[1][9]
Genetic and Phenotypic Evidence
The creation of a bauA knockout mutant in A. baumannii has been a cornerstone in confirming its function. These mutants exhibit a significantly reduced ability to grow under iron-limiting conditions when this compound is the sole iron source.[11] Furthermore, these mutants show attenuated virulence in animal models of infection, underscoring the importance of this uptake system in pathogenesis.[10]
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between BauA and ferric-siderophores.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the BauA outer membrane protein.
-
Synthesize or isolate prethis compound and this compound.
-
Prepare ferric-siderophore complexes by mixing the siderophore with a solution of FeCl₃ or Fe(acac)₃.
-
Extensively dialyze both the protein and the ligand against the same buffer (e.g., 50 mM sodium phosphate, pH 7.5) to minimize heats of dilution.[1][12]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Degas all solutions prior to use.[13]
-
Load the purified BauA protein into the sample cell of the calorimeter (typically at a concentration of 5-50 µM).[12]
-
Load the ferric-siderophore complex into the injection syringe (typically at a concentration 10-20 times that of the protein).[13]
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.[14]
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Construction of a bauA Knockout Mutant
Objective: To create a genetically modified strain of A. baumannii lacking a functional bauA gene to assess its phenotype.
Methodology (based on homologous recombination):
-
Construct Design:
-
Amplify the upstream and downstream regions flanking the bauA gene from A. baumannii genomic DNA using PCR.[11]
-
Amplify an antibiotic resistance cassette (e.g., kanamycin resistance) from a suitable plasmid.[11]
-
Join these three fragments (upstream flank - resistance cassette - downstream flank) using overlap extension PCR to create a single linear DNA construct.[11]
-
-
Transformation:
-
Prepare competent A. baumannii cells.
-
Introduce the linear DNA construct into the competent cells via electroporation.[15]
-
-
Selection and Verification:
-
Plate the transformed cells on selective media containing the appropriate antibiotic to select for cells that have incorporated the resistance cassette.
-
Screen the resulting colonies by PCR using primers that bind outside the flanking regions and within the resistance cassette to confirm the replacement of the bauA gene with the resistance cassette.[11]
-
Further verify the absence of the BauA protein by Western blot analysis.
-
Siderophore Uptake Assay (Chrome Azurol S - CAS Assay)
Objective: To qualitatively or semi-quantitatively assess the ability of wild-type and mutant A. baumannii strains to take up iron via siderophores.
Methodology:
-
CAS Agar Plate Preparation:
-
Bacterial Growth:
-
Inoculate the wild-type and bauA mutant strains onto the CAS agar plates.
-
Incubate the plates under appropriate conditions.
-
-
Observation and Interpretation:
-
Siderophore production will chelate iron from the CAS dye, resulting in a color change from blue to orange/yellow around the bacterial growth.[10]
-
The size of the halo is indicative of the amount of siderophore produced and secreted.
-
A strain unable to take up the siderophore-iron complex may still produce a halo but will show impaired growth under iron-limiting conditions.
-
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for generating a bauA knockout mutant.
Caption: The TonB-dependent transport of this compound.
Conclusion
The confirmation of BauA as the high-affinity outer membrane receptor for prethis compound solidifies its position as a key virulence factor in Acinetobacter baumannii. The experimental methodologies outlined here provide a framework for further investigation into this and other bacterial iron acquisition systems. A thorough understanding of these pathways is essential for the rational design of novel therapeutics, such as "Trojan horse" antibiotics that hijack these transport systems to deliver lethal cargo into the bacterial cell, or inhibitors that block this crucial nutrient uptake pathway. The continued exploration of BauA and its related systems will undoubtedly pave the way for innovative strategies to combat this formidable pathogen.
References
- 1. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 3. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Features of TonB Energy Transduction Systems of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 10. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Comparative Analysis of Siderophores in Acinetobacter baumannii: Acinetobactin, Baumannoferrin, and Fimsbactins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the three major siderophore systems utilized by the opportunistic pathogen Acinetobacter baumannii: acinetobactin, baumannoferrin, and fimsbactins. Understanding the distinct roles and characteristics of these iron-scavenging molecules is crucial for developing novel therapeutic strategies to combat this often multidrug-resistant bacterium.
Introduction to A. baumannii Siderophores
Iron is an essential nutrient for bacterial survival and pathogenesis.[1][2][3] In the host environment, free iron is extremely limited due to its sequestration by high-affinity iron-binding proteins like transferrin and lactoferrin.[1][2][3][4][5] To overcome this iron limitation, A. baumannii has evolved sophisticated iron acquisition systems, including the production and utilization of siderophores—small, high-affinity iron-chelating molecules.[2][3][4][5] The three principal siderophores produced by A. baumannii are this compound, baumannoferrin, and fimsbactins.[3] While all contribute to iron uptake, they exhibit significant differences in their structure, biosynthesis, prevalence, and importance for virulence.[3][5]
This compound is considered the primary siderophore of A. baumannii and is highly conserved among clinical isolates.[6][7] It plays a critical role in acquiring iron from host proteins and is essential for the bacterium's virulence.[3][4][5] Baumannoferrin is a hydroxamate-containing siderophore, and its production is also widespread among clinical strains.[8] Fimsbactins are structurally related to this compound but are less commonly found in clinical isolates.[8]
Comparative Performance Data
The following tables summarize the key quantitative and qualitative differences between this compound, baumannoferrin, and fimsbactins based on available experimental data.
| Feature | This compound | Baumannoferrin | Fimsbactins |
| Siderophore Class | Catechol-hydroxamate-oxazoline | Hydroxamate | Catechol-hydroxamate-oxazoline |
| Biosynthesis Pathway | Non-Ribosomal Peptide Synthetase (NRPS) | NRPS-independent | Non-Ribosomal Peptide Synthetase (NRPS) |
| Prevalence in Clinical Isolates | Highly conserved | Highly conserved | Less common |
| Iron (Fe³⁺) Binding Affinity (log Kf) | Pre-acinetobactin: 27.1 ± 0.2this compound: 26.2 ± 0.2 | Not determined | Fimsbactin A: 27.4 ± 0.2 |
| Iron Chelation Stoichiometry (Siderophore:Fe³⁺) | 2:1 | Not specified | 1:1 |
Table 1: Physicochemical and Biosynthetic Characteristics. This table outlines the fundamental properties of the three siderophore systems. Notably, fimsbactin A exhibits a slightly higher affinity for iron than pre-acinetobactin, and both are more potent chelators than the isomerized form of this compound. The iron binding affinity for baumannoferrin has not yet been experimentally determined.
| Experimental Condition | This compound Mutant (ΔbasG) | Baumannoferrin Mutant (ΔbfnL) | Fimsbactin Mutant (ΔfbsE) |
| Growth in Human Serum | Impaired | Unaffected | Unaffected |
| Growth with Transferrin as sole iron source | Impaired | Unaffected | Unaffected |
Table 2: Iron Acquisition from Host Proteins. This table summarizes the results of growth promotion assays. The data clearly indicates that this compound is the critical siderophore for scavenging iron from key host iron-binding proteins, transferrin and lactoferrin, which are abundant in serum.[4][5]
| Infection Model | This compound Mutant (ΔbasG) | Baumannoferrin Mutant (ΔbfnL) | Fimsbactin Mutant (ΔfbsE) |
| Murine Bacteremia Model (Survival/Bacterial Burden) | Severely attenuated | Unaffected | Unaffected |
Table 3: Contribution to In Vivo Virulence. The results from a murine sepsis model demonstrate the paramount importance of this compound for the pathogenesis of A. baumannii.[5][9] Strains unable to produce this compound show a significant reduction in their ability to survive and proliferate within the host, while the absence of baumannoferrin or fimsbactins does not have a discernible impact on virulence in this model.[5]
Signaling and Transport Pathways
The acquisition of iron via these siderophores involves complex biosynthesis and transport pathways. The following diagrams illustrate these processes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 5. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Scale Metabolic Modeling Reveals Metabolic Alterations of Multidrug-Resistant Acinetobacter baumannii in a Murine Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fimsbactin and this compound Compete for the Periplasmic Siderophore Binding Protein BauB in Pathogenic Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
Acinetobactin: A Key Weapon in Acinetobacter baumannii's Arsenal for Outcompeting Commensal Bacteria
Acinetobacter baumannii, a notorious opportunistic pathogen, employs a sophisticated strategy to establish itself within a host, often at the expense of the resident commensal microbiota. A critical component of this strategy is the production of the siderophore acinetobactin, a high-affinity iron-chelating molecule. This guide provides a comparative analysis of the role of this compound in mediating the competitive advantage of A. baumannii over commensal bacteria, supported by experimental data and detailed methodologies.
Iron is an essential nutrient for bacterial growth and survival. Within the human host, free iron is extremely scarce, as it is tightly sequestered by host proteins. To overcome this limitation, many bacteria have evolved to produce siderophores, which scavenge iron from the environment and transport it back into the bacterial cell. Acinetobacter baumannii produces this compound, which plays a pivotal role in its ability to acquire iron and, consequently, to outcompete other bacteria that are less efficient at iron acquisition.[1][2]
This compound-Mediated Inhibition of Commensal Bacteria
Experimental evidence strongly indicates that this compound provides A. baumannii with a significant competitive advantage over commensal bacteria, particularly under the iron-limited conditions found within a host.[3][4] Studies have shown that wild-type A. baumannii can inhibit the growth of common skin and upper respiratory tract commensals such as Staphylococcus epidermidis, Staphylococcus hominis, and Corynebacterium striatum.[1][3] This inhibitory effect is largely diminished in mutant strains of A. baumannii that are unable to produce this compound, highlighting the direct role of this siderophore in bacterial competition.[3]
Quantitative Comparison of Bacterial Inhibition
The competitive advantage conferred by this compound can be quantified by measuring the zone of growth inhibition of commensal bacteria when co-cultured with A. baumannii. The data presented in the table below summarizes the results from such experiments, comparing the inhibitory effect of wild-type A. baumannii with that of an this compound-deficient mutant.
| Commensal Bacteria | Competition with Wild-Type A. baumannii (Zone of Inhibition in mm) | Competition with this compound-Deficient A. baumannii Mutant (Zone of Inhibition in mm) |
| Staphylococcus hominis | ~15 | ~5 (Significantly reduced) |
| Corynebacterium striatum | ~12 | ~4 (Significantly reduced) |
| Staphylococcus epidermidis | ~10 | ~6 (Reduced) |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[3]
Mechanism of Action: The this compound Signaling Pathway
The process of iron acquisition via this compound involves a series of well-coordinated steps, from its synthesis and secretion to the uptake of the iron-acinetobactin complex. This pathway is crucial for the survival and virulence of A. baumannii.[5]
Experimental Protocols
Bacterial Co-culture and Inhibition Assay
This protocol is adapted from studies investigating the competitive interactions between A. baumannii and commensal bacteria.[3]
Objective: To qualitatively and semi-quantitatively assess the inhibition of commensal bacterial growth by A. baumannii in an iron-limited environment.
Materials:
-
Tryptic Soy Agar (TSA) plates
-
2,2'-dipyridyl (iron chelator)
-
Overnight cultures of A. baumannii (wild-type and this compound-deficient mutant) and commensal bacteria (S. epidermidis, S. hominis, C. striatum)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Prepare TSA plates containing 200 µM 2,2'-dipyridyl to create an iron-limited environment.
-
Using a sterile swab, create a lawn of the commensal bacterium on the surface of the TSA plate.
-
Spot 5 µL of the overnight culture of wild-type A. baumannii onto the center of the commensal lawn.
-
On a separate plate, spot 5 µL of the overnight culture of the this compound-deficient A. baumannii mutant onto a lawn of the same commensal bacterium.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, observe the plates for zones of clearing (inhibition) around the A. baumannii spots.
-
Measure the diameter of the zone of inhibition in millimeters using calipers or a ruler.
Alternative Iron Acquisition Systems and Their Comparative Performance
While this compound is a primary driver of iron acquisition and competitive fitness, A. baumannii possesses other iron uptake systems, including those for heme and other siderophores like baumannoferrin and fimsbactins.[6] However, studies have shown that this compound is the most critical siderophore for the virulence of A. baumannii in vivo.[7] Mutant strains unable to produce this compound show significantly attenuated virulence, even if other iron acquisition systems are functional.[7] This underscores the central role of this compound in the pathogen's ability to thrive in the host environment.
In contrast, many commensal bacteria lack such high-affinity and efficient iron acquisition systems. While some staphylococci can produce their own siderophores (e.g., staphyloferrin), they are often outcompeted by the more efficient this compound system of A. baumannii in iron-depleted conditions.[3] This difference in the efficiency of iron scavenging is a key determinant of the competitive outcome between A. baumannii and commensal bacteria.
Conclusion
The production of this compound is a key virulence factor for Acinetobacter baumannii, providing it with a powerful tool to outcompete commensal bacteria for the essential nutrient, iron. Experimental data clearly demonstrates that this compound-mediated iron acquisition leads to the inhibition of growth of common commensal species. This competitive advantage likely plays a crucial role in the ability of A. baumannii to colonize and establish infections in the human host. Understanding the mechanisms of this compound synthesis and transport opens avenues for the development of novel therapeutic strategies that target this critical pathway, potentially disarming the pathogen and restoring the balance of the natural microbiota.
References
- 1. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
A Comparative Analysis of Acinetobactin's Oxazoline and Isoxazolidinone Isomers in Bacterial Iron Acquisition
Acinetobactin, a key siderophore of the pathogenic bacterium Acinetobacter baumannii, plays a pivotal role in scavenging essential iron from its host, a process critical for bacterial survival and virulence. This siderophore exists as two distinct isomers: an oxazoline form (Oxa) and an isoxazolidinone form (Isox). While both contribute to iron acquisition, they exhibit differential roles influenced by environmental pH, receptor specificity, and the stability of their iron complexes. This guide provides a detailed comparison of these two isomers, supported by experimental data, to elucidate their unique contributions to the pathogenicity of A. baumannii.
Comparative Performance of this compound Isomers
The functional differences between the oxazoline and isoxazolidinone isomers of this compound are most pronounced in their efficiency of iron uptake and their interaction with the bacterial iron transport machinery. The oxazoline isomer is considered the principal siderophore for efficient iron supply, while the isoxazolidinone isomer serves a more auxiliary function.[1][2]
| Parameter | This compound Oxazoline (Oxa) | This compound Isoxazolidinone (Isox) | Key Findings |
| Role in Iron Uptake | Primary siderophore for efficient iron acquisition.[1] | Auxiliary role, potentially as an iron collector.[1] | The oxazoline isomer is more effective at supplying iron to the bacterium. |
| Binding to BauA Receptor | Specifically recognized and bound by the BauA outer membrane receptor.[1] | Does not exhibit significant binding to the BauA receptor. | This specific recognition is a key determinant of the oxazoline isomer's higher efficiency in iron uptake. |
| Fe(III) Complex Stability | Forms a highly stable complex with Fe(III).[3] | Forms a stable complex with Fe(III), but iron can be displaced by the oxazoline isomer.[3] | The Fe(III)-Oxa complex is more robust, ensuring iron is retained and transported effectively. |
| pH Stability | More stable in acidic conditions (pH < 6).[4] | Favored in neutral to basic conditions (pH > 7).[4] | This pH-dependent isomerization allows A. baumannii to adapt to different host environments. |
| Growth Promotion | Effectively promotes the growth of siderophore-deficient A. baumannii at low concentrations (e.g., 0.03 µM). | Less effective at promoting growth compared to the oxazoline isomer. | The superior iron uptake ability of the oxazoline isomer translates to more effective growth promotion. |
Signaling Pathways and Experimental Workflows
The differential roles of the this compound isomers are rooted in the specifics of the iron acquisition pathway and can be elucidated through targeted experimental workflows.
Caption: this compound-mediated iron uptake pathway.
Caption: Experimental workflow for comparing this compound isomers.
Experimental Protocols
Growth Promotion Assay
This assay assesses the ability of exogenously supplied siderophores to support the growth of a bacterial strain that is incapable of producing its own.
1. Bacterial Strain and Culture Conditions:
-
Use an A. baumannii mutant strain deficient in siderophore biosynthesis (e.g., ΔbasD).
-
Pre-culture the strain in an iron-rich medium (e.g., Luria-Bertani broth).
-
Wash the cells with an iron-free minimal medium to remove residual iron.
2. Assay Setup:
-
Prepare a 96-well microtiter plate with an iron-chelating agent (e.g., 2,2'-dipyridyl) in a minimal medium to create iron-limited conditions.
-
Add the washed bacterial cells to each well at a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Add serial dilutions of the this compound oxazoline and isoxazolidinone isomers to the wells. Include a no-siderophore control.
3. Incubation and Measurement:
-
Incubate the microtiter plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours for 24 hours) using a microplate reader.
4. Data Analysis:
-
Plot the growth curves (OD₆₀₀ vs. time) for each siderophore concentration.
-
Compare the growth rates and final cell densities achieved with each isomer to determine their relative growth-promoting activity.
Iron Scavenging from Transferrin
This assay measures the efficiency of siderophores in removing iron from the host iron-binding protein transferrin.
1. Reagents and Preparation:
-
Prepare a solution of human holo-transferrin (iron-saturated) in a physiologically relevant buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare solutions of the this compound oxazoline and isoxazolidinone isomers.
2. Reaction Setup:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube or a cuvette), mix the holo-transferrin solution with a solution of the siderophore isomer.
-
Include a control with transferrin alone.
3. Monitoring Iron Removal:
-
Monitor the removal of iron from transferrin over time by measuring the decrease in absorbance at the characteristic wavelength for the Fe(III)-transferrin complex (around 465 nm) using a spectrophotometer.
-
Alternatively, the formation of the Fe(III)-siderophore complex can be monitored at its characteristic absorbance wavelength.
4. Data Analysis:
-
Calculate the rate of iron removal by each isomer by analyzing the change in absorbance over time.
-
Compare the initial rates and the total amount of iron scavenged by the oxazoline and isoxazolidinone isomers to determine their relative efficiencies.
Conclusion
The oxazoline and isoxazolidinone isomers of this compound, while structurally similar, play distinct and complementary roles in the iron acquisition strategy of Acinetobacter baumannii. The oxazoline isomer acts as the primary and more efficient siderophore, largely due to its specific recognition by the BauA receptor, leading to preferential uptake. The isoxazolidinone isomer, favored at neutral to basic pH, likely functions as an auxiliary iron scavenger, contributing to the bacterium's adaptability in various host environments. Understanding these differential roles is crucial for the development of novel anti-virulence strategies that target the essential iron acquisition pathways of this formidable pathogen. By disrupting the function of the primary siderophore, the oxazoline isomer, or its specific transport system, it may be possible to effectively starve the bacterium of iron and mitigate its virulence.
References
Acinetobactin's Prowess: A Comparative Analysis of Iron Scavenging from Host Proteins
In the landscape of pathogenic bacteria, the ability to acquire essential nutrients from the host is a critical determinant of virulence. For Acinetobacter baumannii, a formidable opportunistic pathogen, securing iron is a key battleground. The host employs a strategy of "nutritional immunity," sequestering iron within high-affinity proteins such as transferrin, lactoferrin, and hemoglobin to restrict its availability to invading microbes.[1] In response, A. baumannii has evolved sophisticated iron acquisition systems, chief among them the production of the siderophore acinetobactin.[2] This guide provides a detailed comparison of this compound's efficiency in scavenging iron from these major host iron-binding proteins, supported by experimental data and methodologies for researchers in microbiology and drug development.
The this compound-Mediated Iron Uptake Pathway
A. baumannii secretes this compound into the extracellular environment to chelate ferric iron (Fe³⁺). The resulting iron-acinetobactin complex is then recognized by a specific outer membrane receptor, BauA.[3][4] The transport of this complex across the outer membrane is an energy-dependent process powered by the TonB-ExbB-ExbD complex.[5][6] Once in the periplasm, the iron-siderophore complex is shuttled across the inner membrane by an ATP-binding cassette (ABC) transporter system, composed of BauB, BauC, BauD, and BauE.[7][8] Inside the cytoplasm, the iron is released from the siderophore for use in essential metabolic processes.[7] Notably, this compound exists as two isomers, pre-acinetobactin and this compound, which are optimally active at acidic and neutral/basic pH respectively, allowing the bacterium to adaptively acquire iron across a range of host environments.[9][10]
Comparative Efficiency of Iron Scavenging
Experimental evidence strongly indicates that this compound is the critical siderophore for acquiring iron from the host glycoproteins transferrin and lactoferrin. In contrast, iron acquisition from heme, derived from hemoglobin, appears to be handled by separate, dedicated heme uptake systems.[2][7]
Studies have shown that mutant strains of A. baumannii unable to synthesize this compound (e.g., ΔbasG mutants) exhibit significantly impaired growth when human serum, transferrin, or lactoferrin are provided as the sole iron source.[2] This highlights the essential role of this compound in overcoming the iron sequestration mediated by these proteins. While A. baumannii can produce other siderophores like baumannoferrins and fimsbactins, they appear to be functionally redundant or less effective in this context, as disrupting their synthesis alone does not impact growth on host iron sources as severely.[2][11] Only the inactivation of this compound biosynthesis is sufficient to severely attenuate the bacterium's growth and virulence.[2]
| Host Protein | Iron State | This compound Role | Supporting Evidence |
| Transferrin | Fe³⁺ | Essential . This compound directly scavenges iron from transferrin. | A. baumannii mutants lacking this compound show severely impaired growth in media with transferrin as the sole iron source.[1][2] |
| Lactoferrin | Fe³⁺ | Essential . This compound is critical for acquiring iron from lactoferrin. | This compound-deficient mutants exhibit significant growth defects when lactoferrin is the only available iron source.[1][2] |
| Hemoglobin | Heme (Fe²⁺) | Not Directly Involved . Iron is acquired via dedicated heme uptake systems after hemolysis. | A. baumannii utilizes hemolysins to lyse erythrocytes and specific receptors (e.g., HphR) to import heme, a separate pathway from siderophore-mediated uptake.[5][7] |
Experimental Protocols
The assessment of siderophore efficiency relies on a combination of genetic, biochemical, and microbiological assays.
Key Experiment: Bacterial Growth Assay with Host Iron Sources
This assay directly evaluates the ability of a siderophore to acquire iron from a specific host protein to support bacterial growth.
1. Strain Preparation:
-
Cultivate wild-type A. baumannii and an this compound biosynthesis mutant (e.g., ΔbasG) overnight in iron-rich medium (e.g., Luria-Bertani broth).
-
Wash the cells multiple times in an iron-free minimal medium to remove residual iron.
2. Assay Setup:
-
Prepare a chemically defined, iron-limited minimal medium (e.g., cTMS).
-
Supplement the medium with a specific, iron-saturated host protein (e.g., 20% human serum, human transferrin, or human lactoferrin) as the sole iron source.
-
Inoculate the prepared media with the washed wild-type and mutant strains to a standardized optical density.
-
Incubate the cultures at 37°C with shaking.
3. Data Collection:
-
Monitor bacterial growth over time (e.g., 20-24 hours) by measuring the optical density at 600 nm (OD₆₀₀).
-
Compare the growth curves of the wild-type and mutant strains in the presence of each iron source. A significant reduction in the growth of the mutant strain indicates the siderophore's importance for utilizing that specific iron source.[2]
Complementary Assay: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method used to detect and quantify siderophore production.[12] It relies on the principle that a siderophore will remove iron from a dye-iron complex, causing a color change from blue to orange. This can be used to measure total siderophore output under different conditions (e.g., in the presence of different host proteins) but does not identify the specific siderophore.[13][14]
Conclusion
The evidence clearly demonstrates that this compound is the primary and essential tool used by Acinetobacter baumannii to pilfer iron from host transferrin and lactoferrin.[2] Its dual-pH isomerization mechanism further enhances its effectiveness across different infection sites.[9] In contrast, iron acquisition from hemoglobin is managed by a distinct heme uptake system. This specialization underscores the critical importance of this compound to A. baumannii's pathogenesis, making its biosynthesis and transport pathways prime targets for the development of novel anti-virulence therapies. Strategies aimed at inhibiting this compound function could effectively starve the bacterium of iron, crippling its ability to proliferate and cause disease within the host.
References
- 1. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of genes involved in the iron acquisition system of multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Active Iron Uptake to Acinetobacter baumannii Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Validation of acinetobactin as an essential virulence factor across clinical isolates.
Acinetobactin: An Essential Virulence Factor in Clinical Acinetobacter baumannii
A Comparative Guide to Understanding its Role in Pathogenesis
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, largely due to its extensive antibiotic resistance and its ability to thrive in hospital environments.[1][2][3] A key element of its success as a pathogen is its ability to acquire essential nutrients from the host, particularly iron. Iron is a critical cofactor for numerous cellular processes, and its sequestration by the host is a primary defense mechanism against invading bacteria.[4][5] A. baumannii overcomes this limitation by producing and utilizing high-affinity iron chelators called siderophores. The most important and highly conserved of these is this compound.[4][5][6]
This guide provides a comparative analysis of experimental data validating this compound as an essential virulence factor. We will compare the virulence of wild-type (WT) A. baumannii strains with isogenic mutants incapable of synthesizing or transporting this compound, summarizing key findings from in vitro and in vivo studies.
This compound Biosynthesis and Transport: A Prime Target
The genetic machinery for this compound biosynthesis (bas genes), efflux (bar genes), and uptake (bau genes) is typically clustered on the A. baumannii chromosome.[4][5][6][7][8] The pathway involves the synthesis of precursors like 2,3-dihydroxybenzoic acid (DHBA) by enzymes including EntA, followed by a series of enzymatic steps to assemble the final this compound molecule.[6][7][8] Once secreted, this compound scavenges ferric iron (Fe³⁺) from host proteins like transferrin and lactoferrin. The resulting iron-acinetobactin complex is then recognized and transported back into the bacterium by the outer membrane receptor BauA.[4] This entire system is crucial for bacterial survival in the iron-depleted environment of the host.
Comparative Experimental Data
The essentiality of this compound for virulence has been demonstrated by comparing wild-type strains with mutants having deletions in key biosynthesis or transport genes (e.g., ΔbasD, ΔbauA). These mutants are unable to produce or utilize this compound, leading to significantly impaired growth in iron-limited conditions and attenuated virulence.
Table 1: In Vitro Growth Under Iron Limitation
This table summarizes the impact of this compound system gene deletions on the growth of A. baumannii in media where iron is restricted by a chelator (e.g., 2,2'-bipyridyl).
| Strain | Relevant Genotype | Condition | Growth Defect Compared to Wild-Type | Reference |
| ATCC 17978 | Wild-Type | Iron-limited M9 | Baseline | [4] |
| ΔbasD | This compound biosynthesis mutant | Iron-limited M9 | Significant growth inhibition (Increased lag phase, reduced max growth) | [4] |
| ΔbarA | This compound efflux mutant | Iron-limited M9 | Significant growth inhibition | [4] |
| ΔbauA | This compound uptake mutant | Iron-limited M9 | Significant growth inhibition | [4] |
Data synthesized from studies demonstrating growth defects in this compound mutants under iron-limiting conditions.[4]
Table 2: Virulence in Murine Sepsis Model
This table compares the survival of mice infected with wild-type A. baumannii versus this compound-deficient mutants. This model is a gold standard for assessing systemic infection and the role of virulence factors.
| Strain | Relevant Genotype | Inoculum (CFU) | Animal Model | Outcome | Reference |
| ATCC 17978 | Wild-Type | ~1 x 10⁷ | Murine Sepsis | ~20% survival at 72 hours | [4] |
| ΔentA | This compound precursor mutant | ~1 x 10⁷ | Murine Sepsis | 100% survival at 72 hours (Drastic virulence reduction) | [4] |
| ΔbasG | This compound biosynthesis mutant | ~1 x 10⁷ | Murine Sepsis | 100% survival at 72 hours (Drastic virulence reduction) | [4] |
| ΔbauA | This compound uptake mutant | ~1 x 10⁷ | Murine Sepsis | 100% survival at 72 hours (Drastic virulence reduction) | [4] |
Data are representative of findings where this compound mutants show severe attenuation in murine bacteremia models.[4][9][10]
Comparison with Other Siderophores
While A. baumannii can produce other siderophores, such as baumannoferrin and fimsbactin, studies have shown that these are largely dispensable for virulence in vivo.[5][9] A strain deficient in producing all three siderophores was no more attenuated in a murine infection model than a strain lacking only this compound.[9] This highlights that this compound is the primary and essential siderophore required for A. baumannii pathogenesis during infection.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used to generate the data cited above.
Protocol 1: In Vitro Growth Analysis Under Iron Limitation
-
Strain Preparation : A. baumannii wild-type and isogenic mutant strains are grown overnight in a nutrient-rich broth (e.g., Luria-Bertani).
-
Inoculation : Cultures are washed and diluted in a minimal medium (e.g., M9 medium).
-
Growth Conditions : The diluted cultures are inoculated into fresh minimal medium containing an iron chelator like 2,2'-bipyridyl (BIP) to create iron-limiting conditions. A control group is grown in minimal medium without the chelator.
-
Measurement : The optical density (OD) at 600 nm is measured at regular intervals over 24-48 hours using a spectrophotometer or microplate reader.
-
Analysis : Growth curves are plotted (OD vs. time), and key parameters like the maximum growth rate and lag phase duration are calculated and compared between strains.[4]
Protocol 2: Murine Sepsis Model
This workflow is used to assess the systemic virulence of bacterial strains.
-
Animal Models : Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used, often 6-8 weeks old.[11][12]
-
Bacterial Inoculum : Strains are grown to the mid-logarithmic phase, harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10⁷ CFU/mL).
-
Infection Route : A defined volume of the bacterial suspension is injected into the mice, typically via the intraperitoneal route to induce systemic infection (sepsis).[4][11]
-
Monitoring and Endpoint : The health of the mice is monitored for a set period (e.g., 72 hours). The primary endpoint is survival.
-
Statistical Analysis : Survival data are plotted using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank (Mantel-Cox) test.[4][13]
Conclusion
The collective experimental evidence strongly validates this compound as an indispensable virulence factor for clinical isolates of Acinetobacter baumannii. Mutant strains unable to synthesize or transport this compound are severely compromised in their ability to grow in iron-deficient environments and are drastically attenuated in animal models of infection.[4][10] This dependency makes the this compound biosynthesis and transport system a highly attractive target for the development of novel anti-virulence agents to combat multidrug-resistant A. baumannii infections.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomics of Acinetobacter baumannii iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genes Involved in the Biosynthesis and Transport of this compound in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo Fitness of Acinetobacter baumannii Strains in Murine Infection Is Associated with International Lineage II-rep-2 and International Lineage III Clones Showing High Case Fatality Rates in Human Infections [mdpi.com]
- 12. Clinical and Pathophysiological Overview of Acinetobacter Infections: a Century of Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]
A Comparative Guide to Synthetic Acinetobactin Analogs: Structure-Function Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Acinetobactin, a key siderophore of the pathogenic bacterium Acinetobacter baumannii, plays a pivotal role in iron acquisition and is essential for the bacterium's virulence. Its unique pH-dependent isomerization between two forms, the oxazoline (prethis compound) and the isoxazolidinone (this compound), provides a versatile mechanism for scavenging iron under diverse host conditions. This has made this compound and its transport system a prime target for the development of novel anti-infective strategies. This guide provides a comparative analysis of synthetic this compound analogs, focusing on their structure-function relationships, with supporting experimental data and detailed protocols to aid researchers in this field.
Core Concepts: this compound's Dual-Isomer Strategy
A. baumannii secretes prethis compound, which is stable under acidic conditions. As the pH increases to neutral or basic levels, it spontaneously isomerizes to this compound. This allows the bacterium to efficiently chelate iron across a broad pH range encountered during infection. The iron-loaded siderophore complex is then recognized by specific outer membrane receptors, primarily BauA, and transported into the periplasm where it binds to the periplasmic binding protein BauB, initiating a cascade of events leading to iron release within the bacterial cell.
Structure-Function Relationship: Key Moieties for Activity
Synthetic analogs have been instrumental in elucidating the critical structural features required for this compound's function. The 2,3-dihydroxybenzoyl (catechol) group is paramount for high-affinity iron (Fe³⁺) binding.[1] Studies have shown that analogs lacking this moiety are unable to effectively chelate iron and consequently fail to promote the growth of A. baumannii in iron-limited conditions.[1] The imidazole ring and the hydroxamate group also contribute to the stability of the iron complex and are important for recognition by the bacterial uptake machinery.[1]
Comparative Analysis of Synthetic this compound Analogs
The performance of synthetic this compound analogs can be evaluated based on three key parameters: iron binding affinity, ability to promote bacterial growth, and isomerization kinetics. The following tables summarize the available quantitative data for a selection of synthetic analogs compared to the native siderophores.
Table 1: Iron (III) Binding Affinities of this compound and its Analogs
| Compound | log KFe | Apparent Kd for BauB (nM) | Reference |
| Prethis compound | 27.1 ± 0.2 | 83 (1:2 Fe³⁺:siderophore) | [2][3] |
| This compound | 26.2 ± 0.2 | No binding to BauA | [2][3] |
| Synthetic Analog 1 (Spermidine-derived bis-catecholate monohydroxamate) | N/A | ~80-500 | [4][5][6] |
| Synthetic Analog 2 (Spermidine-derived bis-catecholate monohydroxamate) | N/A | ~80-500 | [4][5][6] |
| Synthetic Analog 3 (Spermidine-derived bis-catecholate monohydroxamate) | N/A | ~80-500 | [4][5][6] |
| Apo-Isox (this compound) | N/A | 160 | [7] |
| Holo-Isox (this compound) | N/A | 300 | [7] |
N/A: Data not available in the reviewed literature.
Table 2: Growth Promotion of A. baumannii by this compound Analogs
| Compound | Concentration (µM) | Growth (OD600) | Conditions | Reference |
| Apo-Oxa (Prethis compound) | 0.03 | Effective growth promotion | Iron-deficient LB medium | [8] |
| Apo-Isox (this compound) | ≥2.78 | Noticeable growth promotion | Iron-deficient LB medium | [8] |
| 5-Phenyl Prethis compound | N/A | Did not rescue growth | Iron-deficient medium | [2] |
| Ga(III)-complexed Synthetic Analogs (1-3) | <1 | Potent growth inhibitors (MIC) | N/A | [4][5] |
Growth promotion is often measured as the increase in optical density at 600 nm (OD600) of a bacterial culture in an iron-deficient medium supplemented with the analog.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.
Materials:
-
CAS (Chrome Azurol S)
-
HDTMA (Hexadecyltrimethylammonium bromide)
-
FeCl₃·6H₂O
-
PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid))
-
Agar (for solid assay) or buffer (for liquid assay)
-
Acid-washed glassware is essential to avoid iron contamination.[9][10]
Protocol for CAS Agar Plates:
-
Prepare Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.
-
Slowly mix Solution 1 with Solution 2, then add Solution 3 while stirring. The solution will turn blue. Autoclave and store in a dark bottle.[10]
-
-
Prepare CAS Agar:
-
Prepare a suitable growth medium (e.g., MM9 salts medium) and add 15 g/L agar. Autoclave.
-
Cool the agar to 50°C.
-
Aseptically add the sterile blue dye solution to the molten agar in a 1:9 ratio (e.g., 100 mL dye to 900 mL agar) and mix gently.[9]
-
Pour the plates and allow them to solidify.
-
-
Assay:
-
Spot bacterial cultures or solutions of synthetic analogs onto the CAS agar plates.
-
Incubate at the appropriate temperature.
-
A color change from blue to orange/yellow around the spot indicates siderophore activity. The diameter of the halo can be used for semi-quantitative analysis.[9]
-
Bacterial Growth Promotion Assay
This assay determines the ability of a synthetic analog to support the growth of a siderophore-deficient mutant of A. baumannii in an iron-limited environment.
Materials:
-
A. baumannii mutant strain unable to produce its own siderophores (e.g., a basD knockout).
-
Iron-deficient growth medium (e.g., LB broth supplemented with an iron chelator like 2,2'-dipyridyl).[8]
-
Synthetic this compound analogs.
-
96-well microplates.
-
Microplate reader for measuring OD₆₀₀.
Protocol:
-
Grow the A. baumannii mutant to the mid-log phase in a standard rich medium.
-
Wash the cells with an iron-free buffer to remove any residual iron.
-
In a 96-well plate, add the iron-deficient medium.
-
Add the synthetic analogs at various concentrations to the wells.
-
Inoculate the wells with the washed bacterial suspension to a final OD₆₀₀ of ~0.05.
-
Incubate the plate at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours.[8]
-
An increase in OD₆₀₀ in the presence of the analog compared to the no-analog control indicates growth promotion.
Visualizing Key Pathways and Workflows
This compound-Mediated Iron Uptake Pathway
The following diagram illustrates the proposed pathway for iron uptake mediated by this compound in A. baumannii.
Caption: Proposed pathway for this compound-mediated iron uptake in A. baumannii.
Experimental Workflow for Evaluating Synthetic this compound Analogs
This workflow outlines the key steps in the synthesis and functional characterization of novel this compound analogs.
Caption: Workflow for the evaluation of synthetic this compound analogs.
Future Directions and Therapeutic Implications
The study of synthetic this compound analogs opens up several exciting avenues for therapeutic intervention against A. baumannii. One promising strategy is the "Trojan Horse" approach, where an antibiotic is conjugated to a synthetic siderophore analog. This conjugate is then actively transported into the bacterium via the siderophore uptake machinery, delivering a potent payload directly to the target site and bypassing common resistance mechanisms. Furthermore, analogs that can bind to the transport proteins but cannot be transported or release iron could act as competitive inhibitors, effectively starving the bacteria of this essential nutrient.
The continued development and rigorous evaluation of synthetic this compound analogs, guided by a deep understanding of their structure-function relationships, hold significant promise for the development of novel and effective treatments against multidrug-resistant A. baumannii infections.
References
- 1. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Prethis compound and 5-Phenyl Prethis compound [mdpi.com]
- 3. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Growth Stimulation with Exogenous Siderophore and Synthetic N-Acyl Homoserine Lactone Autoinducers under Iron-Limited and Low-Nutrient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. journals.asm.org [journals.asm.org]
Acinetobactin Isomers: A Comparative Analysis of Growth Promotion in Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the growth-promoting activities of acinetobactin isomers, crucial siderophores for the pathogenic bacterium Acinetobacter baumannii. The data and protocols presented herein are compiled from peer-reviewed studies to assist researchers in understanding the nuanced roles of these molecules in bacterial iron acquisition, a key virulence factor.
Acinetobacter baumannii, a significant cause of opportunistic infections, relies on siderophores to scavenge iron from its host.[1][2] One of its primary siderophore systems involves this compound, which exists as two key isomers: a 2,3-dihydroxy-phenyl oxazoline form, often termed pre-acinetobactin or Oxa, and an isooxazolidinone form, referred to as this compound or Isox.[2][3] Pre-acinetobactin is the initial biosynthetic product and undergoes a pH-dependent, non-enzymatic isomerization to the more thermodynamically stable this compound.[3][4] This dynamic equilibrium allows A. baumannii to effectively acquire iron across a range of pH environments encountered during infection.[3][4]
Comparative Growth Promotion Assays
The ability of this compound isomers to promote bacterial growth under iron-limiting conditions is a critical measure of their function. The following table summarizes quantitative data from growth promotion assays performed on A. baumannii ATCC 19606 and various mutants deficient in the this compound uptake machinery.
| Bacterial Strain | Isomer (Form) | Concentration (µM) | Growth (OD600) | Reference |
| A. baumannii ATCC 19606 (Wild Type) | Apo-Oxa | 1 | ~0.8 | [1] |
| A. baumannii ATCC 19606 (Wild Type) | Apo-Isox | 1 | ~0.7 | [1] |
| A. baumannii ΔbauA | Apo-Oxa | 1 | No significant growth | [1][5] |
| A. baumannii ΔbauA | Apo-Isox | 1 | ~0.6 | [1][5] |
| A. baumannii ΔbauB | Apo-Oxa | 1 | ~0.8 | [1] |
| A. baumannii ΔbauB | Apo-Isox | 1 | ~0.7 | [1] |
| A. baumannii ΔbauD | Apo-Oxa | 1 | ~0.8 | [1] |
| A. baumannii ΔbauD | Apo-Isox | 1 | ~0.7 | [1] |
Note: The data presented are approximations derived from graphical representations in the cited literature. For precise values, please refer to the original publications. "Apo" refers to the iron-free form of the siderophore.
The data highlight that while both isomers promote the growth of wild-type A. baumannii, the outer membrane receptor BauA exhibits a strong preference for the Oxa isomer.[2][5] In the absence of BauA, the growth-promoting ability of apo-Oxa is severely diminished, whereas apo-Isox can still support growth, suggesting an alternative uptake mechanism or a different mode of action.[1][5]
Experimental Protocols
Bacterial Growth Promotion Assay
This protocol outlines a common method for assessing the ability of siderophores to promote bacterial growth in iron-depleted conditions.
-
Bacterial Strain Preparation: Inoculate a single colony of the desired A. baumannii strain into Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
-
Iron-Deficient Media Preparation: Prepare LB broth containing an iron chelator, typically 200 µM 2,2'-dipyridyl (DP), to create iron-limiting conditions.
-
Assay Setup: In a 96-well microplate, add the iron-deficient LB medium.
-
Siderophore Addition: Add the this compound isomers (either in their apo or holo, iron-bound, forms) to the wells at various concentrations. Include control wells with no added siderophore.
-
Inoculation: Inoculate the wells with the overnight bacterial culture, diluted to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubation: Incubate the microplate at 37°C for 12-24 hours.[1]
-
Growth Measurement: Measure the OD600 of each well using a microplate reader to determine bacterial growth.[1]
Visualizing this compound Uptake and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the this compound uptake pathway and the experimental workflow for the growth promotion assay.
Caption: this compound-mediated iron uptake pathway in A. baumannii.
Caption: Experimental workflow for the bacterial growth promotion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of the BauB Periplasmic Binding Protein for Ferric-Acinetobactin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of the Acinetobacter baumannii periplasmic binding protein, BauB, for its primary ligand, ferric-acinetobactin, against other potential siderophores. The information presented is supported by experimental data from peer-reviewed studies to aid in research and the development of novel therapeutics targeting bacterial iron acquisition.
Binding Affinity Comparison: Ferric-Acinetobactin vs. Alternative Siderophores
The high affinity and specificity of the BauB protein for ferric-acinetobactin are crucial for the iron uptake system of A. baumannii, a pathogen of significant clinical concern. Understanding this specificity is key to developing targeted antimicrobial strategies. Experimental evidence indicates that while BauB exhibits a strong preference for ferric-acinetobactin, it can also bind other siderophores, such as fimsbactin, albeit with different affinities.
| Ligand | BauB Binding Affinity (Kd) | Stoichiometry (Siderophore:Iron) | Key Findings |
| Ferric-Acinetobactin | ~160 ± 80 nM[1] | 2:1[1][2][3] | BauB binds the holo-siderophore (iron-bound) with high, nanomolar affinity. The binding pocket accommodates a bis-tridentate ferric-acinetobactin complex.[1] |
| Apo-Acinetobactin | ~300 ± 100 nM[1] | N/A | BauB also binds the apo-siderophore (iron-free), though with a slightly lower affinity compared to the ferric complex.[1] |
| Ferric-Fimsbactin A | Competitive Binding | 1:1[2] | Fimsbactin A directly competes with acinetobactin for binding to BauB. While a precise Kd for the BauB-fimsbactin interaction is not detailed in the comparative study, the competition suggests a significant binding interaction. Fimsbactin forms a more thermodynamically stable complex with iron than this compound.[2] |
| This compound Analogs | Similar affinities to this compound[1] | N/A | Multiple structural analogs of this compound bind to BauB with roughly similar affinities, suggesting that the binding pocket has some tolerance for structural variations. This is attributed to a lack of direct polar interactions between BauB and the this compound backbone.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding affinity data. Below are the protocols for key experiments used to determine the binding specificity of BauB.
Protein Expression and Purification of BauB
A soluble, N-terminally His6-tagged BauB protein is typically expressed in E. coli for in vitro binding studies.
-
Expression: The bauB gene is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His6-tagged BauB protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monomeric state, the eluted protein is subjected to size-exclusion chromatography using a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.
Fluorescence Quenching Binding Assay
This method is used to determine the binding affinity by measuring the change in the intrinsic fluorescence of the protein upon ligand binding.
-
Preparation: A stock solution of purified BauB is prepared in an appropriate assay buffer (e.g., 25 mM Tris-HCl, 8 g/L NaCl, 0.2 g/L KCl, pH 7.4). Stock solutions of the siderophores (e.g., ferric-acinetobactin, apo-acinetobactin, fimsbactin) are also prepared in the same buffer.
-
Instrumentation: A fluorescence spectrophotometer is used. The excitation wavelength is set to 280 nm (to excite tryptophan residues in the protein), and the emission spectrum is recorded from 300 to 400 nm.
-
Titration: A fixed concentration of BauB (e.g., 400 nM) is placed in a quartz cuvette. Aliquots of the siderophore solution are incrementally added to the cuvette.
-
Measurement: After each addition of the siderophore and a brief incubation period to allow for binding to reach equilibrium, the fluorescence emission spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum (typically around 340 nm) is plotted against the siderophore concentration. The data is then fitted to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified BauB and the siderophore are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The samples are degassed before the experiment.
-
Instrumentation: An isothermal titration calorimeter is used. The sample cell is filled with a solution of BauB (e.g., 10-50 µM), and the injection syringe is filled with a solution of the siderophore (e.g., 100-500 µM).
-
Titration: A series of small injections of the siderophore solution into the BauB solution is performed at a constant temperature (e.g., 25°C).
-
Measurement: The heat released or absorbed after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of siderophore to protein. The resulting isotherm is fitted to a binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mandatory Visualizations
Ferric-Acinetobactin Uptake Pathway
The following diagram illustrates the established signaling pathway for the uptake of ferric-acinetobactin in Acinetobacter baumannii.
Caption: Ferric-acinetobactin uptake pathway in A. baumannii.
Experimental Workflow for Determining BauB Binding Specificity
This diagram outlines the logical flow of experiments to confirm the binding specificity of the BauB protein.
Caption: Experimental workflow for BauB binding specificity.
References
Cross-Species Siderophore Piracy: A Comparative Guide to Acinetobactin Utilization
For Researchers, Scientists, and Drug Development Professionals
The ability of bacteria to acquire iron is a critical determinant of their survival and virulence. Acinetobacter baumannii, a formidable opportunistic pathogen, employs a sophisticated iron acquisition strategy centered on the production of the siderophore acinetobactin. This guide provides a comparative analysis of the ability of other clinically relevant bacteria to utilize this potent iron chelator, a phenomenon known as siderophore piracy. The data presented herein, compiled from various experimental studies, offers insights into the competitive and cooperative interactions that shape microbial communities and highlights potential avenues for novel antimicrobial strategies.
Interspecies this compound Utilization: A Comparative Overview
Current research indicates that the cross-species utilization of this compound is not a widespread phenomenon. In fact, for several bacterial species, this compound appears to act as a competitive tool for iron sequestration, leading to growth inhibition rather than promotion. The following table summarizes the observed effects of this compound on the growth of various bacteria under iron-limiting conditions.
| Bacterial Species | Observed Effect of this compound | Supporting Evidence |
| Staphylococcus aureus | Growth Inhibition | This compound sequesters iron, limiting its availability for S. aureus.[1][2] |
| Staphylococcus epidermidis | Growth Inhibition | Inhibition observed in co-culture experiments under iron-depleted conditions.[1][2] |
| Staphylococcus hominis | Growth Inhibition | Purified this compound creates a zone of growth inhibition on iron-limited media.[1] |
| Staphylococcus haemolyticus | Growth Inhibition | Growth is inhibited by A. baumannii in an iron-dependent manner, attributed to this compound.[1] |
| Corynebacterium striatum | Growth Inhibition | Purified this compound inhibits growth on iron-limited media.[1][2] |
| Pseudomonas aeruginosa | No Utilization (Competition) | Co-culture studies show upregulation of this compound biosynthesis by A. baumannii, suggesting competition for iron rather than cross-feeding. |
| Salmonella enterica | No Data Available | Specific studies on this compound utilization by Salmonella are lacking. |
| Klebsiella pneumoniae | No Data Available | No direct evidence of this compound utilization has been reported. |
| Escherichia coli | No Data Available | The ability of E. coli to utilize this compound has not been documented. |
| Burkholderia cepacia complex | Potential for Utilization (Indirect) | Members of this complex are known to utilize xenosiderophores, but specific data on this compound is unavailable. |
Experimental Evidence: Growth Inhibition by this compound
Studies investigating the interaction between A. baumannii and various commensal bacteria have demonstrated that this compound plays a significant role in inhibiting their growth through iron competition.
Table 1: Inhibition of Commensal Bacteria by this compound-Producing A. baumannii
| Commensal Species | Inhibition Zone Diameter (mm) with Wild-Type A. baumannii | Inhibition Zone Diameter (mm) with this compound-Deficient Mutant |
| Staphylococcus hominis | 8.5 ± 0.5 | 0 |
| Corynebacterium striatum | 7.0 ± 1.0 | 0 |
Data is illustrative and compiled from findings where this compound was identified as the inhibitory agent.[1]
These findings strongly suggest that these staphylococcal and corynebacterial species lack the specific receptors and transport systems required to recognize and internalize the ferri-acinetobactin complex. Consequently, in an iron-limited environment, the high-affinity iron chelation by this compound effectively starves these competing bacteria of this essential nutrient.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess siderophore production and utilization.
Chrome Azurol S (CAS) Agar Assay for Siderophore Detection
This qualitative assay is a universal method for detecting the production of siderophores by microorganisms.
Principle: The CAS agar contains a blue-colored complex of chrome azurol S, Fe³⁺, and a detergent (HDTMA). Siderophores produced by bacteria will chelate the iron from this complex, causing the dye to be released and change color from blue to orange/yellow, forming a halo around the colony.
Methodology:
-
Preparation of CAS solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Slowly mix the CAS solution with the HDTMA solution while stirring.
-
To this mixture, add 10 ml of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) and autoclave.
-
-
Preparation of CAS agar plates:
-
Prepare a suitable growth medium (e.g., LB agar) and autoclave.
-
Cool the medium to approximately 50°C.
-
Aseptically add the sterile CAS solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium) and mix gently to avoid bubbles.
-
Pour the CAS agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate the bacterial strains to be tested onto the surface of the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for the bacteria for 24-72 hours.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the bacterial colonies, which indicates siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.
-
Figure 1. Workflow for the Chrome Azurol S (CAS) agar assay.
Bacterial Growth Promotion Assay (Cross-feeding Assay)
This bioassay determines if a bacterium can utilize a specific siderophore as an iron source.
Principle: A bacterial strain that cannot produce its own siderophores (or the specific siderophore being tested) is grown in an iron-limited medium. The medium is then supplemented with a purified siderophore or a supernatant from a siderophore-producing strain. Growth of the test strain indicates its ability to utilize the provided siderophore.
Methodology:
-
Preparation of Iron-Depleted Medium:
-
Prepare a suitable liquid growth medium (e.g., M9 minimal medium or tryptic soy broth).
-
To chelate residual iron, add an iron chelator such as 2,2'-dipyridyl (e.g., to a final concentration of 200 µM).
-
-
Preparation of Siderophore Solution:
-
Purify the siderophore (e.g., this compound) from a high-yield producing strain.
-
Alternatively, prepare a cell-free supernatant from a culture of the siderophore-producing strain grown in iron-limited medium.
-
-
Growth Assay:
-
Inoculate the iron-depleted medium with the test bacterium (at a low initial cell density, e.g., OD₆₀₀ of 0.01).
-
Aliquot the inoculated medium into a 96-well microplate.
-
Add different concentrations of the purified siderophore or the culture supernatant to the wells.
-
Include appropriate controls:
-
Negative control: Inoculated iron-depleted medium without added siderophore.
-
Positive control: Inoculated iron-replete medium (e.g., supplemented with FeCl₃).
-
-
Incubate the microplate at the optimal growth temperature with shaking.
-
-
Data Collection:
-
Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every 1-2 hours) for 24-48 hours using a microplate reader.
-
-
Analysis:
-
Plot the growth curves (OD₆₀₀ vs. time) for each condition.
-
Compare the growth of the test strain in the presence of the siderophore to the negative control. A significant increase in growth indicates utilization of the siderophore.
-
Figure 2. Experimental workflow for a bacterial growth promotion assay.
Radioactive ⁵⁵Fe-Acinetobactin Uptake Assay
This quantitative assay directly measures the transport of iron into bacterial cells mediated by a specific siderophore.
Principle: Bacteria are incubated with this compound that has been complexed with radioactive iron (⁵⁵Fe). The amount of radioactivity incorporated into the cells over time is measured, providing a direct quantification of siderophore-mediated iron uptake.
Methodology:
-
Preparation of ⁵⁵Fe-Acinetobactin:
-
Prepare a stock solution of purified this compound.
-
In a microcentrifuge tube, mix the this compound solution with a solution of ⁵⁵FeCl₃ in a molar ratio that favors the formation of the ferri-siderophore complex (e.g., 2:1 siderophore to iron).
-
Incubate the mixture at room temperature for at least 1 hour to allow for complete complex formation.
-
-
Bacterial Cell Preparation:
-
Grow the test bacteria to mid-log phase in an iron-depleted medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation and wash them twice with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to remove any residual medium components.
-
Resuspend the cells in the same buffer to a specific cell density (e.g., OD₆₀₀ of 1.0).
-
-
Uptake Assay:
-
Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the uptake assay by adding the ⁵⁵Fe-acinetobactin complex to the cell suspension to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), take aliquots of the cell suspension.
-
Immediately filter each aliquot through a 0.45-µm nitrocellulose membrane filter to separate the cells from the medium.
-
Wash the filter rapidly with a stop solution (e.g., cold PBS containing a high concentration of non-radioactive FeCl₃ or a strong chelator like EDTA) to remove non-specifically bound radioactivity.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials containing a suitable scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ⁵⁵Fe taken up by the cells at each time point (e.g., in pmol/mg of total cell protein).
-
Plot the iron uptake over time. The initial slope of this curve represents the rate of iron transport.
-
Figure 3. This compound-mediated iron uptake pathway in A. baumannii.
Conclusion
The available evidence suggests that this compound is a highly specific siderophore primarily utilized by Acinetobacter baumannii. For several other bacterial species, particularly Gram-positive cocci commonly found in similar ecological niches, this compound acts as a potent iron competitor, leading to growth inhibition. This highlights a key strategy employed by A. baumannii to establish dominance in polymicrobial environments. While the potential for this compound piracy by other Gram-negative bacteria cannot be entirely ruled out without further direct investigation, current data points towards a limited scope of cross-species utilization. Understanding these intricate siderophore-mediated interactions is crucial for the development of novel anti-infective therapies that could target bacterial iron acquisition or exploit these pathways for targeted drug delivery. Further research employing the detailed protocols provided in this guide will be instrumental in elucidating the full spectrum of this compound's role in microbial ecology and pathogenesis.
References
Safety Operating Guide
Navigating the Disposal of Acinetobactin: A Guide for Laboratory Professionals
Acinetobactin is a siderophore, a small, high-affinity iron-chelating molecule, produced by the bacterium Acinetobacter baumannii.[1] As a key virulence factor, it is of significant interest to researchers in drug development and microbiology.[2][3] Understanding its proper disposal is crucial for laboratory safety and environmental protection.
Core Principles for this compound Waste Management
In the absence of a specific Safety Data Sheet (SDS) for this compound, its disposal should be approached with the caution afforded to novel or uncharacterized chemical compounds. The primary principle is to prevent its release into the environment, where its effects as a chelating agent are not fully understood. Siderophores can bind to various metals, not just iron, which could have environmental implications.[4][5][6]
All waste materials contaminated with this compound, including solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be considered chemical waste.
Quantitative Data Summary for General Laboratory Waste Disposal
The following table summarizes general quantitative guidelines for in-lab disposal methods that may be applicable to waste streams containing this compound, assuming it is deemed non-hazardous after a risk assessment. It is crucial to consult your institution's specific waste management policies.
| Waste Type | Disposal Method | Quantitative Limits/Conditions | Citations |
| Aqueous Solutions (Non-Hazardous) | Sanitary Sewer | - Must be liquid or a water-soluble solid.- Volume generally limited (e.g., < 5 gallons per discharge).- pH must be between 5 and 9. | [1] |
| Concentrated Acids/Bases | Neutralization, then Sewer | - Limited to small quantities (e.g., < 25 ml).- Must be diluted (e.g., 10 to 1) before neutralization. | [1] |
| Solid Chemical Waste (Non-Hazardous) | Normal Trash | - Must not be a hazardous chemical.- Gels and other solid materials should be securely bagged. | [7] |
Experimental Protocols: Handling an this compound Spill
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. The following is a general protocol for handling a chemical spill, which should be adapted to your laboratory's specific safety procedures.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
-
Absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)
-
Waste container for hazardous chemical waste
-
Decontamination solution (e.g., 10% bleach solution, followed by water rinse, if compatible with the spilled material and surfaces)
-
Spill warning signs
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE before addressing the spill.
-
Contain the Spill: For liquid spills, cover with a suitable absorbent material, working from the outside of the spill inwards. For solid spills, gently sweep up the material to avoid creating dust.
-
Collect Waste: Place the absorbed material or swept-up solid into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate decontamination solution. If the chemical nature of this compound is not fully characterized, a mild detergent and water solution may be used, followed by a rinse.
-
Dispose of Waste: Seal the waste container and label it appropriately for hazardous waste disposal through your institution's environmental health and safety office.
-
Wash Hands: Thoroughly wash your hands after completing the cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates a logical workflow for determining the appropriate disposal route for this compound waste in a laboratory setting, especially when specific guidelines are unavailable.
Recommendations for Safe Handling and Final Disposal
-
Segregation: Always segregate this compound waste from other laboratory waste streams. It should be treated as chemical waste. If the this compound is in a solution with solvents, it should be segregated into halogenated or non-halogenated solvent waste as appropriate.[8]
-
Labeling: All containers with this compound waste must be clearly labeled with the contents.
-
Biologically Contaminated Waste: If this compound waste is mixed with Acinetobacter baumannii cultures or other biological materials, it must be treated as biohazardous chemical waste. The primary step for such waste is inactivation of the biological component, typically through autoclaving, before proceeding with chemical waste disposal procedures.[9][10]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can be disposed of according to institutional guidelines for clean labware.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of novel or uncharacterized compounds like this compound. They can provide information on local and national regulations.
By adhering to these general principles and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Current biochemical understanding regarding the metabolism of this compound, the major siderophore of the human pathogen Acinetobacter baumannii, and outlook for discovery of novel anti-infectious agents based thereon - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacterial siderophores in community and host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. envirobiotechjournals.com [envirobiotechjournals.com]
- 6. Siderophores in environmental research: roles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Acinetobactin
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel working with Acinetobactin, a siderophore produced by the pathogenic bacterium Acinetobacter baumannii. Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is required to prevent dermal, ocular, and respiratory exposure to this compound. The following PPE is mandatory for all personnel handling the compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed immediately upon any suspected contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of this compound solutions or accidental aerosolization of the powdered form. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling in a certified chemical fume hood. | A fume hood provides adequate protection from inhalation of the powdered form. If handling outside of a fume hood is unavoidable, a risk assessment should be performed to determine the need for a fitted N95 respirator. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to use in experimental protocols.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated area, away from incompatible materials.
-
For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
-
-
Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of fine particles.
-
Before weighing, gently tap the container to settle the contents.
-
Use a dedicated, clean spatula for transferring the powder.
-
When dissolving in a solvent, add the solvent slowly to the powder to avoid splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When working with this compound solutions outside of a fume hood, ensure good laboratory practice is followed to minimize the risk of splashes and spills.
-
Avoid the generation of aerosols.
-
-
Spill Response:
-
In the event of a small spill of powdered this compound, carefully dampen the material with a wet paper towel before wiping it up to avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place all contaminated materials into a sealed container for proper disposal.
-
Clean the spill area with a suitable disinfectant or detergent and rinse thoroughly with water.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health risks.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
The container should be labeled as "Hazardous Waste" and include the name "this compound" and the solvent system.
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
-
-
Solid Waste:
-
All solid waste, including contaminated gloves, paper towels, and weighing papers, should be placed in a designated, sealed hazardous waste bag.
-
Dispose of the bag through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Rinse empty this compound containers three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the regular laboratory glass or plastic recycling, as appropriate.
-
Quantitative Data
Due to the nature of this compound as a research compound, specific occupational exposure limits have not been established. In the absence of such data, a conservative approach of minimizing all potential routes of exposure is required.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Threshold Limit Value (TLV) | Not Established | N/A |
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
